Hat-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15F2N3O2S |
|---|---|
Molecular Weight |
327.35 g/mol |
IUPAC Name |
1-[4-amino-2-(3,4-difluoroanilino)-1,3-thiazol-5-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C14H15F2N3O2S/c1-14(2,21)6-10(20)11-12(17)19-13(22-11)18-7-3-4-8(15)9(16)5-7/h3-5,21H,6,17H2,1-2H3,(H,18,19) |
InChI Key |
ALCYRRQJEZSXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)F)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of JNK-IN-8: A Covalent Approach to Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases pivotal in stress signaling pathways. Its discovery marked a significant advancement in the development of covalent kinase inhibitors, offering a powerful tool for dissecting JNK signaling and a promising scaffold for therapeutic development. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of JNK-IN-8, including detailed experimental protocols and a summary of its biochemical and cellular activity.
Discovery: A Targeted Covalent Strategy
The discovery of JNK-IN-8 stemmed from a systematic effort to develop selective covalent kinase inhibitors. The strategy was based on screening a proprietary library of kinase inhibitors featuring an acrylamide "warhead," a functional group capable of forming a covalent bond with nucleophilic residues like cysteine.
The initial lead compounds were derived from the well-known kinase inhibitor imatinib, which possesses a 2-phenylaminopyrimidine scaffold. This core structure was modified to incorporate the acrylamide moiety, creating a library of potential covalent inhibitors.
The primary screening method employed was the KinomeScan™ platform, a high-throughput competition binding assay. This technology measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. JNK-IN-8 emerged from this screen as a compound with exceptional affinity and selectivity for the JNK isoforms.[1][2]
The overall discovery workflow is depicted below:
Chemical Synthesis of JNK-IN-8
The synthesis of JNK-IN-8 is a multi-step process starting from commercially available materials. The core of the molecule is constructed via a Buchwald-Hartwig amination, followed by a series of amide couplings to install the covalent warhead.
Chemical Name: 3-((4-(dimethylamino)but-2-enamido)-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Molecular Formula: C₂₉H₂₉N₇O₂
Molecular Weight: 507.59 g/mol
The general synthetic scheme is as follows:
-
Synthesis of the Core Amine (Intermediate 3):
-
2-chloro-4-(pyridin-3-yl)pyrimidine (1 ) is coupled with 4-methyl-5-nitrobenzene-1,3-diamine (2 ) under palladium-catalyzed Buchwald-Hartwig conditions to form the aminopyrimidine core.
-
The nitro group of the resulting intermediate is then reduced to an amine, typically using a reducing agent like iron powder or tin(II) chloride, to yield N1-(4-(pyridin-3-yl)pyrimidin-2-yl)-4-methylbenzene-1,3,5-triamine (3 ).
-
-
Installation of the Benzamide Linker (Intermediate 5):
-
The core triamine (3 ) is selectively acylated at the 5-amino position with 3-nitrobenzoyl chloride (4 ). The greater nucleophilicity of the amino group at position 5 directs the reaction.
-
The nitro group on the benzamide ring is then reduced to an amine to give the key intermediate 3-amino-N-(3-amino-5-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (5 ).
-
-
Attachment of the Covalent Warhead (JNK-IN-8):
-
Finally, the acrylamide warhead is introduced by coupling intermediate 5 with 4-(dimethylamino)but-2-enoyl chloride (6 ) to yield the final product, JNK-IN-8 .
-
Note: This is a generalized scheme based on established synthetic routes for similar compounds. The specific reagents and reaction conditions are detailed in the primary literature (Zhang et al., 2012).
Mechanism of Action
JNK-IN-8 is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase in the ATP-binding pocket. Its mechanism is distinguished by the formation of an irreversible covalent bond with a non-catalytic cysteine residue located near the ATP-binding site.
-
JNK1 and JNK2: JNK-IN-8 targets Cysteine 116 .
-
JNK3: JNK-IN-8 targets Cysteine 154 .[3]
The acrylamide moiety of JNK-IN-8 acts as a Michael acceptor. The thiol group of the cysteine residue performs a nucleophilic attack on the β-carbon of the α,β-unsaturated amide, forming a stable carbon-sulfur bond. This covalent modification permanently occupies the ATP-binding pocket, leading to irreversible inhibition of the kinase. X-ray crystallography studies have confirmed this binding mode, showing the inhibitor covalently attached to the conserved cysteine residue.
The JNK signaling pathway and the point of inhibition by JNK-IN-8 are illustrated below:
Quantitative Data
JNK-IN-8 demonstrates high potency against JNK isoforms in biochemical assays and effectively inhibits JNK signaling in cellular contexts. Its selectivity has been confirmed against a broad panel of kinases.
Table 1: Biochemical Potency of JNK-IN-8
| Target Kinase | IC₅₀ (nM) |
| JNK1 | 4.67 |
| JNK2 | 18.7 |
| JNK3 | 0.98 |
Data sourced from multiple references.[2][4]
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC₅₀ (nM) |
| HeLa | Inhibition of c-Jun Phosphorylation | 486 |
| A375 | Inhibition of c-Jun Phosphorylation | 338 |
Data sourced from multiple references.
Table 3: Kinase Selectivity Profile
| Kinase | Binding (% of Control @ 1µM) |
| JNK1 | < 1 |
| JNK2 | < 1 |
| JNK3 | < 1 |
| MNK2 | > 10 |
| Fms | > 10 |
| c-Kit | > 90 |
| Met | > 90 |
| PDGFRβ | > 90 |
Selectivity data is based on KinomeScan profiling. A lower % of control indicates stronger binding.
Key Experimental Protocols
KinomeScan™ Competition Binding Assay
Principle: This assay quantifies the binding interactions between a test compound and a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. Binding is quantified via qPCR of the DNA tag.
Methodology:
-
Preparation: Kinases are expressed as fusions with a unique DNA tag.
-
Binding Reaction: The DNA-tagged kinases are incubated in assay buffer with an immobilized, broadly active kinase inhibitor (the "bait") and the test compound (e.g., JNK-IN-8) at a specified concentration (e.g., 1 µM).
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the immobilized bait is measured by eluting the kinase-bait complex and quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the presence of a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase. For Kd determination, the assay is run with a range of test compound concentrations.
Cellular c-Jun Phosphorylation Inhibition Assay
Principle: This Western blot-based assay measures the ability of JNK-IN-8 to inhibit the phosphorylation of the direct JNK substrate, c-Jun, in a cellular environment.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or A375) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of JNK-IN-8 (e.g., 0.1 to 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding a stress-inducing agent, such as Anisomycin (10 µg/mL) or UV irradiation, for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Mass Spectrometry for Covalent Adduct Confirmation
Principle: This method confirms the covalent modification of JNK by JNK-IN-8 by detecting the mass shift of the protein after incubation with the inhibitor.
Methodology:
-
Incubation: Incubate purified, recombinant JNK protein with a molar excess (e.g., 5-fold) of JNK-IN-8 in an appropriate buffer for 1-2 hours at room temperature to allow for the covalent reaction to proceed. A control sample with DMSO is run in parallel.
-
Sample Preparation: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
Mass Analysis (Intact Protein):
-
Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting charge state envelope to determine the intact mass of the protein.
-
A mass increase corresponding to the molecular weight of JNK-IN-8 (507.59 Da) in the treated sample compared to the control confirms covalent modification.
-
-
Peptide Mapping (Optional):
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the modified cysteine residue (e.g., LMDANLC*QVIQME for JNK1) by searching for the expected mass shift. The MS/MS fragmentation pattern will confirm the exact site of modification.
-
Conclusion
JNK-IN-8 is a landmark molecule in the field of kinase chemical biology. Its discovery validated the strategy of using structure-based design to create highly selective covalent inhibitors. The detailed methodologies for its synthesis and characterization provide a clear roadmap for researchers working in drug discovery and signal transduction. As a potent and well-characterized pharmacological probe, JNK-IN-8 continues to be an invaluable tool for elucidating the complex roles of JNK signaling in health and disease.
References
An In-Depth Technical Guide to Irreversible Covalent Inhibition by JNK-IN-8
This guide provides a detailed overview of JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes complex biological and experimental processes.
Introduction to JNK-IN-8
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as cytokines, osmotic stress, and UV light.[1] The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[2] Dysregulation of JNK signaling has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2]
JNK-IN-8 is a highly selective, irreversible inhibitor designed to target all three JNK isoforms (JNK1, JNK2, and JNK3).[1][3] Its mechanism involves the formation of a stable covalent bond with a conserved cysteine residue within the ATP-binding site of the kinase, leading to prolonged and efficient inhibition.[1][4][5] This covalent approach offers advantages in terms of potency and duration of action, making JNK-IN-8 a valuable tool for probing JNK-dependent biological phenomena and a lead compound for therapeutic development.[1][6]
Mechanism of Irreversible Covalent Inhibition
JNK-IN-8 functions as a Type I inhibitor, binding to the active conformation of the JNK enzyme.[7] Its structure incorporates an electrophilic acrylamide "warhead" that is key to its irreversible action.[8] The inhibitor is designed to position this reactive group in close proximity to a non-catalytic cysteine residue located near the ATP-binding pocket.[1]
Upon binding, the acrylamide moiety undergoes a Michael addition reaction with the sulfhydryl group of the cysteine residue, forming a stable covalent bond.[1][3][4] This modification occurs at Cysteine 116 (Cys116) in JNK1 and JNK2, and the equivalently positioned Cysteine 154 (Cys154) in JNK3.[4] The covalent attachment of JNK-IN-8 sterically blocks the ATP-binding site, preventing the kinase from binding its substrate and carrying out phosphorylation, thereby inhibiting downstream signaling, most notably the phosphorylation of c-Jun.[3][8] The irreversible nature of this bond means that kinase activity can only be restored through the synthesis of new JNK protein.
Quantitative Data
The potency and selectivity of JNK-IN-8 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of JNK-IN-8 Against JNK Isoforms
| Target | IC50 (nM) | Reference(s) |
| JNK1 | 4.7 | [2][3][7][8][9][10] |
| JNK2 | 18.7 | [2][7][8][9][10] |
| JNK3 | 1.0 | [2][7][8][9][10][11] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference(s) |
| HeLa | c-Jun Phosphorylation Inhibition | 486 | [7][8][11] |
| A375 | c-Jun Phosphorylation Inhibition | 338 | [7][8][11] |
Table 3: Selectivity Profile and Key Off-Target Activities
JNK-IN-8 demonstrates high selectivity for JNK kinases. While earlier analogs showed cross-reactivity with kinases like IRAK1 and PIK3C3, the structure of JNK-IN-8 was optimized to eliminate this binding.[7] However, some minor off-target activities have been noted.
| Off-Target | Assay Type | Potency | Reference(s) |
| MNK2 | IC50 | 238 nM | [9] |
| FMS | IC50 | 287 nM | [9] |
| KIT (V559D) | Kd | 92 nM | [9] |
| KIT (V559D, T670I) | Kd | 56 nM | [9] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the core experimental protocols used to characterize JNK-IN-8.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of JNK-IN-8 on purified JNK enzyme activity.
Methodology:
-
Enzyme Preparation: Recombinant human JNK1, JNK2, or JNK3 is purified.
-
Reaction Mixture: The kinase is incubated in a reaction buffer containing a specific concentration of JNK-IN-8 (or DMSO as a vehicle control).
-
Initiation: The reaction is initiated by adding a mixture of ATP and a peptide substrate (e.g., ATF2).
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods like radiometric assays (with ³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay confirms the inhibitor's ability to block the JNK signaling pathway within a cellular context.
Methodology:
-
Cell Culture: Cells (e.g., HeLa, A375) are cultured to sub-confluency.[3]
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of JNK-IN-8 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 1-3 hours).[3]
-
Pathway Stimulation: The JNK pathway is activated by treating cells with a stimulant like anisomycin or epidermal growth factor (EGF).[3][12]
-
Cell Lysis: After stimulation, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun (as a loading control).
-
Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using chemiluminescence. The band intensities are quantified to determine the reduction in c-Jun phosphorylation.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. graylab.stanford.edu [graylab.stanford.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: A Technical Guide to its Selectivity for JNK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JNK-IN-8, a potent and irreversible inhibitor of the c-Jun N-terminal kinases (JNKs). This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Data
JNK-IN-8 exhibits high potency towards all three JNK isoforms, with a notable preference for JNK3. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of JNK-IN-8 for JNK1, JNK2, and JNK3 is summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| JNK1 | 4.7 | [1][2][3][4] |
| JNK2 | 18.7 | [1][2][3][4] |
| JNK3 | 1.0 | [1][2][3][4] |
JNK-IN-8's mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK kinases, leading to irreversible inhibition.[5][6] This covalent modification accounts for its high potency and prolonged inhibitory effect.
JNK Signaling Pathway
The JNK signaling pathway is a critical regulator of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[7][8] This pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. The core of the JNK signaling cascade is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK).
Experimental Protocols
The determination of the IC50 values for JNK-IN-8 against JNK isoforms typically involves in vitro kinase assays. The following is a generalized protocol based on common methodologies.
In Vitro Kinase Assay for IC50 Determination
This assay measures the ability of JNK-IN-8 to inhibit the phosphorylation of a substrate by a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK-IN-8 (serially diluted)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP (at a concentration near the Km for each JNK isoform)
-
JNK substrate (e.g., GST-c-Jun (1-79) or ATF2)
-
[γ-³²P]ATP (for radioactive detection) or anti-phospho-substrate antibody (for non-radioactive detection)
-
96-well plates
-
Scintillation counter or Western blot imaging system
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant JNK1, JNK2, and JNK3 in kinase buffer. Prepare serial dilutions of JNK-IN-8 in DMSO, followed by a final dilution in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the JNK enzyme, the JNK-IN-8 dilution (or DMSO for control), and the kinase buffer.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction:
-
Radioactive Method: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Data Analysis:
-
Radioactive Method: Plot the percentage of kinase activity remaining versus the logarithm of the JNK-IN-8 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Non-Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Quantify the band intensities and plot the data as described for the radioactive method to determine the IC50.
-
Cellular Assay for JNK Inhibition
To confirm the activity of JNK-IN-8 in a cellular context, the inhibition of c-Jun phosphorylation can be measured in cultured cells.
Materials:
-
Cell line (e.g., HeLa or A375)
-
JNK-IN-8
-
Cell culture medium and supplements
-
Stimulant for JNK pathway (e.g., anisomycin or UV radiation)
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE equipment
-
Western blot equipment and reagents
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Pre-treat the cells with various concentrations of JNK-IN-8 for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the JNK pathway by treating the cells with a known activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to total c-Jun or a loading control. Plot the percentage of inhibition of c-Jun phosphorylation versus the JNK-IN-8 concentration to determine the cellular EC50 (effective concentration 50).
Conclusion
JNK-IN-8 is a highly potent, irreversible inhibitor of all three JNK isoforms, demonstrating sub-nanomolar to low nanomolar IC50 values. Its covalent mechanism of action ensures durable target engagement. The provided data and experimental outlines serve as a comprehensive resource for researchers utilizing JNK-IN-8 as a chemical probe to investigate JNK-dependent biological processes and for those in the field of drug development exploring JNK inhibition as a therapeutic strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
JNK-IN-8: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and biological activity of JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK). The information is intended to support researchers and professionals in drug development in their exploration of JNK-dependent signaling pathways.
Core Physicochemical Properties
JNK-IN-8 is a synthetic organic compound designed as a highly selective tool for investigating JNK signaling. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉N₇O₂ | [1][2] |
| Molecular Weight | 507.59 g/mol | [1][3] |
| CAS Number | 1410880-22-6 | [1][4] |
| Appearance | A pale-yellow powder | [4] |
| Solubility | ≥25.4 mg/mL in DMSO; Insoluble in H₂O; ≥9.24 mg/mL in EtOH with gentle warming and ultrasonic treatment. | [1] |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for several months. | [1][4] |
Potency and Selectivity
JNK-IN-8 demonstrates high potency against all three JNK isoforms and remarkable selectivity over other kinases.
| Target | IC₅₀ (nM) | Reference |
| JNK1 | 4.67 | [1][4] |
| JNK2 | 18.7 | [1][4] |
| JNK3 | 0.98 | [1][4] |
| Cellular Activity | EC₅₀ (nM) | Cell Line | Reference |
| c-Jun Phosphorylation Inhibition | 486 | HeLa | [3][5] |
| c-Jun Phosphorylation Inhibition | 338 | A375 | [3][5] |
JNK-IN-8 exhibits exceptional selectivity. When profiled against a panel of 400 kinases, it specifically binds to JNK1, JNK2, and JNK3.[1] Further studies have shown that at a concentration of 1 µM, JNK-IN-8 does not significantly inhibit other kinases, demonstrating its high specificity.[6]
Mechanism of Action
JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1][7] This covalent modification blocks the substrate-binding ability of the kinase, leading to the inhibition of its activity.[1]
Figure 1: Simplified JNK signaling pathway and the point of inhibition by JNK-IN-8.
Recent studies have also uncovered a novel mechanism of action for JNK-IN-8 in triple-negative breast cancer (TNBC). It has been shown to induce lysosome biogenesis and autophagy by activating the transcription factors TFEB and TFE3, independent of its JNK inhibition.[7] This is achieved through the inhibition of mTOR, which leads to the dephosphorylation and nuclear translocation of TFEB and TFE3.[7]
Experimental Protocols
The following are representative protocols for assessing the activity of JNK-IN-8 in a cellular context.
Cell Culture and Treatment
-
Cell Lines: HeLa, A375, or HEK293-ILR1 cells are commonly used.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
JNK-IN-8 Preparation: Prepare a stock solution of JNK-IN-8 in DMSO (e.g., 10 mM).[4] For cell-based assays, dilute the stock solution in culture medium to the desired final concentration immediately before use. The final DMSO concentration should not exceed 0.1% to avoid toxicity.[4]
-
Treatment: Pre-treat cells with JNK-IN-8 at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) for a specified duration (e.g., 3 hours) before stimulation.[1]
-
Stimulation: Induce the JNK pathway by treating cells with a stress stimulus such as anisomycin or UV radiation.[1]
Western Blotting for c-Jun Phosphorylation
This protocol is used to determine the inhibitory effect of JNK-IN-8 on its direct substrate, c-Jun.
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C. A primary antibody against total c-Jun or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the level of c-Jun phosphorylation relative to the total c-Jun and loading control.
Figure 2: A general experimental workflow for evaluating the inhibitory effect of JNK-IN-8 on c-Jun phosphorylation.
In Vivo Applications
JNK-IN-8 has been utilized in animal models to investigate the role of the JNK pathway in various diseases. For instance, in a mouse model of brain injury, JNK-IN-8 administration significantly reduced neuronal apoptosis.[1] In studies on triple-negative breast cancer, JNK-IN-8 has been shown to suppress tumor growth in vivo.[7]
Conclusion
JNK-IN-8 is a highly potent, selective, and irreversible inhibitor of JNK kinases, making it an invaluable tool for studying JNK-dependent signaling pathways. Its well-characterized physicochemical properties and mechanism of action provide a solid foundation for its use in both in vitro and in vivo research. The detailed protocols and pathway diagrams in this guide are intended to facilitate the effective application of JNK-IN-8 in a laboratory setting.
References
JNK-IN-8: A Technical Guide for Use as a Pharmacological Probe in JNK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is designed to serve as a comprehensive resource for researchers utilizing this compound as a pharmacological probe to investigate JNK-dependent signaling pathways in both in vitro and in vivo settings.
Introduction to JNK-IN-8
The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical members of the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a range of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock, and play pivotal roles in regulating apoptosis, inflammation, cell differentiation, and proliferation.[3][4] Given their central role in stress signaling, dysregulation of the JNK pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][5]
JNK-IN-8 was developed as a highly selective, irreversible inhibitor of all three JNK isoforms.[2] Its covalent mechanism of action and high specificity make it a superior pharmacological tool compared to older, less selective, reversible inhibitors. This guide details its mechanism, biochemical and cellular properties, and provides standardized protocols for its application in research.
Mechanism of Action
JNK-IN-8 is a type I ATP-competitive inhibitor that contains an electrophilic acrylamide "warhead." This moiety allows it to form a permanent, covalent bond with a conserved cysteine residue located near the ATP-binding pocket of the JNK enzymes.[2] Specifically, it targets Cysteine 116 (Cys116) in JNK1 and JNK2, and the analogous Cys154 in JNK3.[6] This irreversible binding locks the kinase in an inactive conformation, preventing substrate binding and phosphorylation.[7]
Quantitative Data
JNK-IN-8 exhibits high potency in biochemical assays and robust activity in cellular contexts. Its selectivity has been confirmed through broad-based kinase profiling.
Table 1: Biochemical and Cellular Potency of JNK-IN-8
| Target/Assay | Species/Cell Line | Potency (IC₅₀/EC₅₀) | Reference(s) |
| Biochemical IC₅₀ | |||
| JNK1 | Human | 4.67 nM | [1][3][8] |
| JNK2 | Human | 18.7 nM | [1][3][8] |
| JNK3 | Human | 0.98 nM | [1][3][8] |
| Cellular EC₅₀ | |||
| p-c-Jun (Ser73) Inhibition | Human (A375 cells) | 338 nM | [1][9] |
| p-c-Jun (Ser63/73) Inhibition | Human (HeLa cells) | 486 nM | [1][9] |
Table 2: Selectivity Profile of JNK-IN-8 Against Off-Target Kinases
JNK-IN-8 has been profiled against a panel of over 400 kinases and demonstrates exceptional selectivity. While some minor off-target activity was noted, the IC₅₀ values are significantly higher than for JNK isoforms, indicating a wide selectivity window.[2][10]
| Off-Target Kinase | Potency (IC₅₀ / Kd) | Assay Type | Reference(s) |
| MNK2 | 238 nM (IC₅₀) | Biochemical | [5] |
| FMS | 287 nM (IC₅₀) | Biochemical | [5] |
| KIT (V559D) | 92 nM (Kd) | Binding | [1][5] |
| KIT (V559D, T670I) | 56 nM (Kd) | Binding | [1][5] |
| IRAK1, PIK3C3, PIP4K2C | > 1 µM (IC₅₀) | Biochemical | [1][10] |
Signaling Pathways
Canonical JNK Signaling Pathway
The JNK pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK phosphorylates a host of downstream targets, most notably the transcription factor c-Jun, leading to changes in gene expression and cellular responses.
Novel JNK-Independent Signaling via mTOR and TFEB/TFE3
Recent research has uncovered a novel, JNK-independent mechanism of action for JNK-IN-8 in certain cancer types, such as triple-negative breast cancer (TNBC).[6] In these cells, JNK-IN-8 was found to inhibit the mTOR signaling pathway.[6] This inhibition leads to the dephosphorylation of the transcription factors TFEB and TFE3, master regulators of lysosome biogenesis and autophagy.[6] Once dephosphorylated, TFEB and TFE3 translocate to the nucleus, where they activate the expression of genes involved in these cellular processes. This effect contributes to the anti-tumor activity of JNK-IN-8 but is not dependent on its inhibition of JNK.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
The Role of JNK-IN-8 in Studying Cellular Stress Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to a wide array of stress stimuli, playing pivotal roles in inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] JNK-IN-8 is a potent and selective, irreversible covalent inhibitor of all three JNK isoforms, making it an invaluable tool for elucidating the intricate functions of this pathway in cellular stress responses.[3][4] This technical guide provides a comprehensive overview of JNK-IN-8, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Introduction to JNK-IN-8
JNK-IN-8 is the first-in-class irreversible inhibitor of JNK1, JNK2, and JNK3.[5][6] It functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding site of the kinases.[3][4][7] This covalent modification leads to a conformational change in the activation loop, thereby blocking substrate binding and irreversibly inhibiting kinase activity.[3] The high specificity and irreversible nature of JNK-IN-8 offer distinct advantages over traditional reversible inhibitors, enabling durable target inhibition and providing a powerful tool for dissecting JNK-dependent cellular processes.[3][6]
Quantitative Data
The efficacy and selectivity of JNK-IN-8 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: Biochemical Potency of JNK-IN-8
| Target | IC50 (nM) | Reference(s) |
| JNK1 | 4.67 | [1][2][3][5][8][9] |
| JNK2 | 18.7 | [1][2][3][5][8][9] |
| JNK3 | 0.98 | [1][2][3][5][8][9] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference(s) |
| HeLa | c-Jun phosphorylation | 486 | [5][8][9] |
| A375 | c-Jun phosphorylation | 338 | [5][8][9] |
Table 3: Selectivity Profile of JNK-IN-8
| Off-Target Kinase | Inhibition | Reference(s) |
| MNK2 | >10-fold selectivity vs. JNKs | [5][10] |
| Fms | >10-fold selectivity vs. JNKs | [5][10] |
| c-Kit | No inhibition | [5] |
| Met | No inhibition | [5] |
| PDGFRβ | No inhibition | [5] |
| IRAK1 | No inhibition | [5][6] |
| PIK3C3 | No inhibition | [5][6] |
| PIP4K2C | No inhibition | [5][6] |
| PIP5K3 | No inhibition | [5][6] |
Signaling Pathways
JNKs are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] They are activated by upstream kinases (MKK4 and MKK7) in response to various cellular stresses.[6][11] Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, most notably c-Jun.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing JNK-IN-8 to probe cellular stress pathways.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
JNK-IN-8 Preparation: Prepare a stock solution of JNK-IN-8 in DMSO (e.g., 10 mM).[1] For cell treatment, dilute the stock solution in culture medium to the desired final concentration immediately before use.[1] To avoid toxicity, the final DMSO concentration should not exceed 0.1%.[1]
-
Treatment: For time-course experiments, treat cells with JNK-IN-8 for varying durations (e.g., 4, 10, or 24 hours).[7] For dose-response experiments, treat cells with a range of JNK-IN-8 concentrations (e.g., 0.1, 0.3, 1, 3, 5 µM) for a fixed time.[3][7][9]
-
Stress Induction (Optional): To study stress-induced JNK activation, cells can be stimulated with an appropriate stressor, such as anisomycin (1 µg/ml for 1 hour), after pre-treatment with JNK-IN-8.[3][12]
Western Blot Analysis for JNK Activity
This protocol is designed to assess the phosphorylation status of c-Jun, a direct substrate of JNK, as a readout of JNK activity.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 1% NP-40, 1% CHAPS, 25 mM Tris, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-c-Jun (Ser63 or Ser73), total c-Jun, total JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the band intensities.
Kinase Assay
A pull-down kinase assay can be employed to specifically measure JNK activity from cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
JNK Pull-Down: Incubate the cell lysate (containing 50-400 µg of total protein) with c-Jun fusion protein beads (or a similar substrate-coated bead) overnight at 4°C with gentle rocking to pull down active JNK.[12]
-
Washing: Pellet the beads by centrifugation and wash them twice with Kinase Extraction Buffer and once with Kinase Assay Buffer to remove non-specifically bound proteins.[12]
-
Kinase Reaction: Resuspend the beads in Kinase Assay Buffer and initiate the kinase reaction by adding ATP (final concentration of ~0.2 mM).[12] Incubate for 30 minutes at 30°C.[12]
-
Analysis: The phosphorylation of the c-Jun substrate can be analyzed by Western blotting using a phospho-c-Jun specific antibody.
Cell Viability and Clonogenic Assays
These assays are used to assess the impact of JNK-IN-8 on cell survival and proliferation.
-
MTT Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with various concentrations of JNK-IN-8 for a specified period (e.g., 24-72 hours).[13]
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[13]
-
Remove the medium and dissolve the formazan crystals in DMSO.[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Clonogenic Assay:
-
Treat cells with increasing concentrations of JNK-IN-8 for 72 hours.[7]
-
After treatment, remove the drug-containing medium, wash the cells, and allow them to grow in fresh medium for 3-5 days until colonies are visible.[7]
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term survival and proliferative capacity of the cells.
-
Applications in Cellular Stress Research
JNK-IN-8 is a versatile tool for investigating the role of JNK signaling in various cellular stress contexts:
-
Apoptosis: By inhibiting JNK, researchers can determine its contribution to stress-induced apoptosis.[14]
-
Inflammation: JNK-IN-8 can be used to study the involvement of JNK in inflammatory responses mediated by cytokines and other pro-inflammatory stimuli.[11]
-
Cancer Biology: The inhibitor is widely used to explore the role of JNK in cancer cell proliferation, survival, and drug resistance.[1][15][16] For example, it has been shown to sensitize triple-negative breast cancer cells to other therapeutic agents.[4][17]
-
Neurobiology: Given the expression of JNK3 in the brain, JNK-IN-8 can be a valuable tool for studying the role of JNK in neuronal apoptosis and neurodegenerative diseases.[3][6]
Conclusion
JNK-IN-8 is a highly potent, selective, and irreversible inhibitor of the JNK signaling pathway. Its well-characterized mechanism of action and efficacy make it an indispensable tool for researchers studying cellular stress responses. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing JNK-IN-8 to unravel the complex roles of JNK in health and disease. As with any pharmacological inhibitor, it is crucial to use appropriate controls and consider potential off-target effects, although JNK-IN-8 has demonstrated a remarkably clean selectivity profile.[5][10] The continued application of JNK-IN-8 in cellular and in vivo models will undoubtedly further our understanding of JNK-mediated pathophysiology and may pave the way for novel therapeutic strategies.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 11. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 16. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
JNK-IN-8: A Covalent Inhibitor's Impact on the Downstream JNK Target c-Jun
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of the JNK signaling pathway is implicated in various diseases, making it a compelling target for therapeutic intervention. A key downstream effector of JNK signaling is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK at serines 63 and 73 enhances its stability and transcriptional activity, leading to the expression of genes involved in cell survival and proliferation.
JNK-IN-8 is a potent and highly selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). Its covalent mechanism of action, targeting a conserved cysteine residue in the ATP-binding site of JNK, results in a durable and specific inhibition of JNK activity. This guide provides a comprehensive overview of JNK-IN-8's effect on c-Jun, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: JNK-IN-8 and the JNK/c-Jun Signaling Axis
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines and growth factors. Once activated, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, with c-Jun being a primary target. The phosphorylation of c-Jun leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes crucial for cellular responses.
JNK-IN-8 exerts its effect by covalently binding to a conserved cysteine residue (Cys116 in JNK1 and JNK2) within the ATP-binding pocket of the JNK enzymes.[1] This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates, including c-Jun. The inhibition of c-Jun phosphorylation subsequently leads to a reduction in AP-1 transcriptional activity.
Quantitative Data on JNK-IN-8's Efficacy
The potency and selectivity of JNK-IN-8 have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.
| Table 1: Biochemical Potency of JNK-IN-8 against JNK Isoforms | |
| Target | IC50 (nM) |
| JNK1 | 4.67[2][3] |
| JNK2 | 18.7[2][3] |
| JNK3 | 0.98[2] |
| Table 2: Cellular Efficacy of JNK-IN-8 on c-Jun Phosphorylation | |
| Cell Line | EC50 (nM) |
| HeLa | 486[3] |
| A375 | 338[3] |
| Table 3: In Vitro and In Vivo Concentrations of JNK-IN-8 | |
| Experimental System | Concentration/Dose |
| Cell Culture (MDA-MB-231) | 1 µM - 5 µM[4] |
| In Vivo (Mouse Xenograft) | 20 mg/kg (intraperitoneal)[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of JNK-IN-8 on c-Jun.
Western Blotting for Phospho-c-Jun (Ser63/73) and Total c-Jun
This protocol is designed to assess the levels of phosphorylated and total c-Jun in cell lysates following treatment with JNK-IN-8.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231, HeLa, A375) in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with JNK-IN-8 (e.g., 1 µM or 5 µM) or vehicle (DMSO) for a specified duration (e.g., 3 hours).[4]
-
Stimulate cells with an appropriate agonist (e.g., EGF) for a defined period (e.g., 30 or 60 minutes) to induce JNK activation and c-Jun phosphorylation.[4]
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
d. SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
e. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer can be performed at 100V for 1-2 hours.
f. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
g. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated c-Jun signal to total c-Jun and a loading control (e.g., GAPDH or β-actin).
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of the AP-1 complex, which is regulated by c-Jun phosphorylation.
a. Cell Transfection and Treatment:
-
Seed HEK293T or other suitable cells in a 96-well plate.
-
Co-transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
After 24-48 hours, pre-treat the cells with various concentrations of JNK-IN-8 for 1-3 hours.
-
Stimulate the cells with a JNK pathway activator such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 nM for approximately 6 hours.[6]
b. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in AP-1 activity relative to the vehicle-treated control.
-
Statistical analysis, such as a two-tailed Student's t-test, can be used to determine the significance of the observed inhibition.[1]
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of JNK-IN-8 in a mouse xenograft model.
a. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1.3 x 10^6 E0771 cells in C57BL/6 mice) into the flank of each mouse.[5]
-
Allow tumors to grow to a palpable size (e.g., approximately 150 mm³).[5]
b. Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer JNK-IN-8 (e.g., 20 mg/kg) via intraperitoneal injection.[5]
-
Administer vehicle control (e.g., 2% ethanol and 5% Tween-80 in PBS) to the control group.[7]
-
Treat the mice according to a predetermined schedule (e.g., daily for 10 days).[5]
c. Tumor Measurement and Analysis:
-
Measure tumor volume using calipers every other day.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for immunohistochemistry or immunofluorescence to analyze the levels of phospho-c-Jun.
d. Statistical Analysis:
-
Compare tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA.
-
A Kaplan-Meier curve can be used to analyze survival data.[7]
Conclusion
JNK-IN-8 is a powerful research tool for investigating the roles of the JNK signaling pathway. Its high potency and selectivity, coupled with its irreversible mechanism of action, allow for a robust and sustained inhibition of JNK activity. The experimental protocols detailed in this guide provide a framework for researchers to effectively study the impact of JNK-IN-8 on its key downstream target, c-Jun, and to further elucidate the therapeutic potential of JNK inhibition in various disease models.
References
- 1. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on JNK-IN-8 in Novel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research and application of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), in various novel disease models. JNK signaling pathways are crucial regulators of cellular processes such as proliferation, inflammation, and apoptosis, and their dysregulation is implicated in numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] JNK-IN-8 serves as a critical tool for interrogating JNK-dependent biological phenomena due to its high selectivity and covalent mechanism of action.[4][5] This document summarizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further research and drug development efforts.
Core Properties and Mechanism of Action of JNK-IN-8
JNK-IN-8 is a selective, irreversible pan-JNK inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, thereby blocking substrate binding and inhibiting kinase activity.[6][7] This covalent modification leads to a durable and potent inhibition of the JNK signaling cascade, which can be monitored by the reduced phosphorylation of its direct substrate, c-Jun.[1][7]
Table 1: Biochemical and Cellular Activity of JNK-IN-8
| Parameter | JNK1 | JNK2 | JNK3 | Cellular EC50 (p-c-Jun) | Reference |
| IC50 | 4.67 nM | 18.7 nM | 0.98 nM | - | [1][8] |
| Cellular EC50 | - | - | - | 338 nM (A375 cells) | [4][5] |
| Cellular EC50 | - | - | - | 486 nM (HeLa cells) | [4][5] |
JNK Signaling Pathway and JNK-IN-8 Inhibition
The following diagram illustrates the canonical JNK signaling pathway, activated by various cellular stressors and culminating in the phosphorylation of transcription factors like c-Jun. JNK-IN-8 acts by irreversibly binding to JNK, preventing this downstream phosphorylation event.
Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.
Preliminary Studies in Cancer Models
JNK-IN-8 has shown significant anti-tumor activity in various preclinical cancer models, particularly in triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.
Triple-Negative Breast Cancer (TNBC)
In TNBC models, JNK-IN-8 suppresses cell viability and colony formation and slows tumor growth in xenograft models.[1][6] Its efficacy is linked to multiple mechanisms, including the activation of autophagy via TFEB/TFE3 and the modulation of the tumor microenvironment (TME).[6][9] Studies have also shown that JNK-IN-8 can synergize with other targeted therapies like lapatinib by inducing cytotoxic levels of reactive oxygen species (ROS).[10]
Pancreatic Ductal Adenocarcinoma (PDAC)
In PDAC models, chemotherapy regimens such as FOLFOX were found to activate JNK-JUN signaling, contributing to chemoresistance.[11] JNK-IN-8 was shown to enhance the efficacy of FOLFOX, inhibiting tumor growth in both cell-line and patient-derived xenograft (PDX) models.[11][12]
Other Cancer Models
JNK-IN-8 has also demonstrated pro-apoptotic effects in human colorectal cancer organoids and has been shown to reduce cell viability and slow disease progression in a mouse model of B-lymphoblastic leukemia.[1][8]
Table 2: Summary of In Vivo Efficacy of JNK-IN-8 in Cancer Models
| Disease Model | Animal Model | Treatment Protocol | Key Outcomes | Reference |
| TNBC | Nude Mice (MDA-MB-231 Xenograft) | 25 mg/kg JNK-IN-8 (IP) + 75 mg/kg Lapatinib (PO) | Median time to max. tumor growth increased to 21.5 days vs. 15 days (vehicle). | [10] |
| TNBC | Nude Mice (TNBC004 PDX) | 20 mg/kg JNK-IN-8 (IP) | Significant suppression of tumor growth compared to vehicle. | [6] |
| TNBC | Syngeneic Mouse (E0771) | JNK-IN-8 | Suppressed tumor growth (412 mm³ vs. 1239 mm³ vehicle), reduced lung metastasis, decreased regulatory T cells, and increased CD8+ T cells. | [8][9] |
| PDAC | NSG Mice (PDX & Xenografts) | 30 mg/kg JNK-IN-8 (IP, 2x/week) + FOLFOX | Enhanced tumor growth inhibition and, in some cases, caused tumor regression compared to either agent alone. | [12] |
Proposed Synergistic Mechanism in TNBC
JNK-IN-8, in combination with the EGFR/HER2 inhibitor lapatinib, disrupts the antioxidant response in TNBC cells. This leads to a cytotoxic accumulation of ROS and subsequent apoptosis.
Caption: Synergistic mechanism of JNK-IN-8 and Lapatinib in TNBC.[10][13]
Autophagy Induction Mechanism in TNBC
JNK-IN-8 can induce autophagy and lysosome biogenesis independently of its JNK-inhibitory activity by promoting the nuclear translocation of transcription factors TFEB and TFE3.
Caption: JNK-IN-8 induces autophagy via TFEB/TFE3 nuclear translocation.[6]
Preliminary Studies in Inflammatory Disease Models
The JNK pathway is a key mediator of inflammation.[2][3] Preliminary studies have explored JNK-IN-8 as a therapeutic agent in acute inflammatory conditions.
Acute Lung Injury (ALI)
In a lipopolysaccharide (LPS)-induced ALI mouse model, JNK-IN-8 treatment significantly alleviated lung injury.[14] The protective effect was attributed to the suppression of both inflammation and oxidative stress, mediated through the inhibition of the JNK/NF-κB signaling pathway.[14] Treatment with JNK-IN-8 led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]
Table 3: Efficacy of JNK-IN-8 in an Acute Lung Injury Model
| Model | Treatment | Parameter Measured | Result | Reference |
| LPS-induced ALI in Mice | JNK-IN-8 pre-treatment | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in BALF | Significantly decreased compared to LPS-only group. | [14] |
| Lung Wet-to-Dry Ratio | Significantly reduced, indicating less edema. | [14] | ||
| Total Protein & Cell Count in BALF | Significantly reduced. | [14] | ||
| p-JNK & p-NF-κB p65 levels in lung tissue | Significantly inhibited compared to LPS-only group. | [14] |
Preliminary Studies in Neurodegenerative Disease Models
Dysregulated JNK signaling is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16][17] While specific data on JNK-IN-8 in chronic neurodegenerative models is emerging, its role in acute neuronal injury and neuroinflammation has been investigated. In a model of ischemic brain injury, JNK-IN-8 was shown to inhibit neuroinflammation and improve neurological function by blocking the JNK/NF-κB pathway, suggesting a neuroprotective potential.[15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of JNK-IN-8.
In Vitro Assays
-
Cell Viability Assay (e.g., CellTiter-Glo):
-
Plate TNBC cells (e.g., MDA-MB-231, HCC1806) in 384-well plates and allow them to adhere overnight.[6]
-
Treat cells with a concentration range of JNK-IN-8 (e.g., 0.88–5 µmol/L) or vehicle (DMSO) for 72 hours.[6]
-
Add CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to determine the relative number of viable cells.
-
-
Clonogenic (Colony Formation) Assay:
-
Treat subconfluent TNBC cells with JNK-IN-8 (e.g., 1–5 µmol/L) or vehicle for 72 hours.[6]
-
Wash, trypsinize, and re-plate a specific number of cells (e.g., 500-1000) into 6-well plates.
-
Allow cells to grow for 5-14 days until visible colonies form.[6][11]
-
Fix colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess long-term cell survival.
-
-
Western Blot for Phospho-c-Jun Inhibition:
-
Culture cells (e.g., HeLa, A375) and treat with JNK-IN-8 for a specified time.[5]
-
Stimulate the JNK pathway if necessary (e.g., with anisomycin or EGF).[7][10]
-
Lyse cells in buffer containing protease and phosphatase inhibitors.[5]
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize bands using chemiluminescence.
-
In Vivo Models
-
TNBC Xenograft Mouse Model:
-
Cell Implantation: Inject human TNBC cells (e.g., MDA-MB-231) orthotopically into the mammary fat pad or subcutaneously.[6][10]
-
Tumor Growth: Allow tumors to reach a specified volume (e.g., 80-150 mm³).[6][10]
-
Drug Formulation & Administration:
-
Monitoring: Measure tumor volume with calipers every other day. Monitor animal weight and signs of toxicity.[10]
-
Endpoint: Euthanize mice when tumors reach a maximum size (e.g., 15mm diameter) or at the end of the study period for tissue analysis.[10]
-
LPS-Induced Acute Lung Injury (ALI) Model:
-
Animal Model: C57BL/6 mice.[14]
-
Treatment: Administer JNK-IN-8 (e.g., 10 mg/kg, IP) one hour prior to LPS challenge.[5]
-
Induction of Injury: Administer LPS via intratracheal instillation or IP injection.
-
Sample Collection: Sacrifice animals at a specific time point (e.g., 6 hours) after LPS injection.[14]
-
Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure total cell counts, protein concentration, and cytokine levels. Harvest lung tissue for histology, wet-to-dry ratio analysis, and western blotting for inflammatory markers.[14]
-
Experimental Workflow for an In Vivo Xenograft Study
Caption: A typical experimental workflow for a preclinical xenograft study.
Conclusion and Future Directions
Preliminary studies robustly demonstrate the potential of JNK-IN-8 as a therapeutic agent and a research tool across multiple disease contexts. In oncology, it exhibits direct anti-proliferative effects, modulates the tumor microenvironment, and synergizes with existing therapies to overcome resistance. Its potent anti-inflammatory properties have been confirmed in models of acute lung injury, and it shows promise for neuroprotection.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Further optimization of dosing, vehicle, and administration routes is necessary to improve in vivo efficacy.[10]
-
Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to JNK inhibition could guide clinical trial design.
-
Chronic Disease Models: Evaluating the long-term safety and efficacy of JNK-IN-8 in chronic inflammatory and neurodegenerative disease models is a critical next step.
-
Combination Therapies: Exploring novel combination strategies, particularly with immunotherapies and other targeted agents, will be essential to fully harness the therapeutic potential of JNK inhibition.
This guide summarizes the foundational data on JNK-IN-8, providing a platform for the scientific community to build upon in the ongoing effort to translate JNK pathway inhibition into viable clinical therapies.
References
- 1. stemcell.com [stemcell.com]
- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. stemcell.com [stemcell.com]
- 9. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 12. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
JNK-IN-8: A Technical Guide on its Impact on Apoptosis and Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). It details the molecule's mechanism of action and its significant impact on fundamental cellular processes such as apoptosis and cell proliferation, with a particular focus on its implications in cancer biology. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways to serve as a critical resource for professionals in the field.
Core Mechanism of Action
JNK-IN-8 is an irreversible inhibitor that demonstrates high potency against all three JNK isoforms.[1][2][3][4] Its mechanism relies on the covalent binding to a conserved cysteine residue within the ATP-binding site of the JNK enzymes—specifically Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[5][6][7] This covalent modification permanently inactivates the kinase, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2][5][8] This irreversible action provides a prolonged pharmacodynamic effect, making JNK-IN-8 a powerful tool for interrogating JNK-dependent biological functions.[9]
Impact on Cell Proliferation and Viability
JNK-IN-8 consistently demonstrates the ability to suppress cell proliferation and reduce viability across a range of cancer cell types, particularly in triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC).[2][6][10] As a standalone agent, it induces a concentration-dependent decrease in cell viability.[6] Its anti-proliferative effects are significantly amplified when used in combination with other targeted therapies, where it can overcome chemoresistance.[5][10]
Table 1: Inhibitory Potency of JNK-IN-8
| Target | Parameter | Value | Cell Line | Reference |
| JNK1 | IC50 | 4.7 nM | N/A (Biochemical) | [1][8] |
| JNK2 | IC50 | 18.7 nM | N/A (Biochemical) | [1][8] |
| JNK3 | IC50 | 1.0 nM | N/A (Biochemical) | [1][8] |
| c-Jun Phosphorylation | EC50 | 486 nM | HeLa | [1][8] |
| c-Jun Phosphorylation | EC50 | 338 nM | A375 | [1][8] |
Table 2: Anti-Proliferative and Cytotoxic Effects of JNK-IN-8
| Cell Line/Model | Cancer Type | Effect | Concentration/Combination | Reference |
| MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806 | TNBC | Decreased cell viability | 0.88–5 µmol/L | [6] |
| TNBC Patient-Derived Organoids (PDOs) | TNBC | Decreased cell viability | 0.16–10 µmol/L | [6] |
| MDA-MB-231, MDA-MB-436, HCC1569 | TNBC | Synergistic decrease in cell viability | With Lapatinib | [5] |
| Pancreatic Cancer Cells | PDAC | Contributes to chemoresistance and cancer cell survival | With FOLFOX | [10] |
| Colorectal Cancer Organoids | Colorectal Cancer | Reduced clonogenic survival | Not Specified | [2] |
| B-lymphoblastic Leukemia Cells | Leukemia | Reduced cell viability | Not Specified | [2] |
Role in Apoptosis Induction
The JNK signaling pathway is a critical regulator of both pro-survival and pro-apoptotic signals, with the outcome being highly context-dependent.[11][12][13] JNK-IN-8 leverages the pro-apoptotic arm of this pathway. While it shows modest effects as a single agent, its primary impact on apoptosis is realized when used to sensitize cancer cells to other therapeutic agents.[5]
A key mechanism in this sensitization is the induction of cytotoxic oxidative stress. For example, the combination of JNK-IN-8 and the EGFR/HER2 inhibitor lapatinib leads to a dramatic, 10-fold increase in reactive oxygen species (ROS), which drives cells toward apoptosis.[5] This effect is linked to the dual inhibition of JNK and EGFR/HER2, which disrupts the cellular antioxidant response regulated by transcription factors like NF-κB, AP-1, and Nrf2.[5]
Table 3: Pro-Apoptotic Effects of JNK-IN-8
| Cell Line/Model | Cancer Type | Effect | Mechanism/Combination | Reference |
| MDA-MB-231, MDA-MB-436, HCC1569, SK-Br-3 | Breast Cancer | Synergistic promotion of apoptosis | With Lapatinib | [5] |
| TNBC Cells | TNBC | Induction of apoptosis via a 10-fold increase in ROS | With Lapatinib | [5] |
| Colorectal Cancer Organoids | Colorectal Cancer | Promotes apoptosis | Not Specified | [2] |
Modulation of Signaling Pathways
JNK-IN-8's therapeutic effects stem from its ability to modulate the JNK signaling cascade and other interconnected pathways.
The JNK Signaling Cascade
The canonical JNK pathway is activated by various stress stimuli, leading to a kinase cascade that culminates in JNK activation.[12][13] Activated JNK then phosphorylates a host of downstream targets, including c-Jun, which in turn regulates the transcription of genes involved in cell survival, proliferation, and apoptosis.[12][14] JNK-IN-8 directly and irreversibly blocks JNK, preventing this entire downstream signaling process.
Synergistic Pathway Inhibition
In TNBC, resistance to EGFR/HER2 inhibitors like lapatinib can be driven by the activation of JNK signaling.[5] By co-administering JNK-IN-8, this resistance mechanism is shut down. The dual blockade significantly reduces the transcriptional activity of pro-survival factors NF-κB, AP-1, and the antioxidant regulator Nrf2. This collapse of the cell's antioxidant defense system leads to a lethal accumulation of ROS, culminating in apoptosis.[5]
mTOR and Autophagy Pathway
Recent studies have revealed that JNK-IN-8 can also suppress TNBC growth by activating lysosome biogenesis and autophagy.[6] This occurs through the activation of transcription factors TFEB and TFE3, which are master regulators of these processes. JNK-IN-8 achieves this by inhibiting mTOR signaling, leading to the dephosphorylation and nuclear translocation of TFEB/TFE3.[6] Notably, this effect on the mTOR/TFEB/TFE3 axis appears to be independent of its JNK-inhibitory activity, suggesting a potential off-target mechanism that contributes to its overall anti-tumor efficacy.[6]
Key Experimental Protocols
The following are detailed methodologies for assays commonly used to evaluate the effects of JNK-IN-8.
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This assay quantifies the number of viable cells in culture by measuring metabolic activity.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of JNK-IN-8 and/or other compounds (e.g., lapatinib) in culture medium. A DMSO control (typically ≤0.1%) must be included.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or follow the manufacturer's protocol for CellTiter-Glo) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader (for CCK-8) or luminescence (for CellTiter-Glo).
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western Blotting
This technique is used to detect and quantify specific proteins, such as total and phosphorylated JNK and c-Jun.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T).[5]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-c-Jun, anti-JNK) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells as required for the experiment.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Calbiochem Annexin V-FITC kit).[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer (e.g., Guava EasyCyte™).[5] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Use software like FlowJo to gate the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Conclusion
JNK-IN-8 is a highly selective and potent irreversible inhibitor of JNK, serving as an invaluable tool for cancer research. Its primary impact lies in its ability to suppress cell proliferation and sensitize cancer cells to apoptosis, particularly when used in combination therapies. By disrupting key signaling nodes like JNK, NF-κB, and mTOR, JNK-IN-8 can overcome drug resistance and induce robust anti-tumor responses. The detailed protocols and pathway visualizations provided herein offer a foundational resource for researchers aiming to harness the therapeutic potential of JNK inhibition. Further investigation into its JNK-independent effects and its performance in diverse cancer models will continue to refine its role in the development of novel anti-cancer strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. genesandcancer.com [genesandcancer.com]
An In-Depth Technical Guide to the Covalent Binding Mechanism of JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding mechanism of JNK-IN-8, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate its mechanism of action.
Introduction to JNK-IN-8 and the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The JNK signaling pathway is involved in a multitude of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][3] Its covalent mechanism of action provides prolonged and robust inhibition of JNK signaling, making it a valuable tool for studying JNK-dependent cellular phenomena and a promising candidate for therapeutic development.[3][4]
Covalent Binding Mechanism of JNK-IN-8
JNK-IN-8 functions as a covalent inhibitor by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzymes.[3][4][5]
Key Features of the Binding Mechanism:
-
Target Residue: JNK-IN-8 specifically targets Cysteine 116 (Cys116) in JNK1 and JNK2, and the corresponding Cysteine 154 (Cys154) in JNK3.[4][5] This cysteine residue is conserved across the JNK isoforms and is located near the DFG motif at the entrance of the activation loop.[5]
-
Covalent Bond Formation: The acrylamide "warhead" of JNK-IN-8 acts as a Michael acceptor, forming a covalent bond with the sulfhydryl group of the target cysteine residue.[3] This irreversible binding locks the inhibitor in the ATP-binding site.
-
Conformational Change: The covalent modification by JNK-IN-8 induces a conformational change in the activation loop of the JNK protein. This conformational shift blocks the binding of substrates, such as c-Jun, thereby inhibiting the kinase activity of JNK.[6]
The irreversible nature of this binding has been confirmed through mass spectrometry analysis, which shows a mass shift in the JNK protein corresponding to the addition of a single JNK-IN-8 molecule.[3][7] Furthermore, mutation of the target cysteine residue to a serine (C116S) renders the JNK enzyme resistant to inhibition by JNK-IN-8, confirming the critical role of this residue in the covalent interaction.[3][4]
Quantitative Data
The potency and cellular activity of JNK-IN-8 have been extensively characterized through various biochemical and cell-based assays.
Table 1: Biochemical Potency of JNK-IN-8
| Target | IC50 (nM) | Reference |
| JNK1 | 4.67 | [1][6] |
| JNK2 | 18.7 | [1][6] |
| JNK3 | 0.98 | [1][6] |
IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 486 | [8][9][10] |
| A375 | c-Jun Phosphorylation | 338 | [8][9][10] |
EC50 (half maximal effective concentration) values represent the concentration of the inhibitor that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Kinase Selectivity Profile of JNK-IN-8
| Assay Platform | Number of Kinases Profiled | Off-Target Kinases with Significant Binding | Reference |
| KinomeScan | >400 | Minimal off-target binding observed. | [3][11] |
| KiNativ (in A375 cells) | ~200 | JNK1, JNK2, and JNK3 were the most potent targets. | [3][11][12] |
KinomeScan and KiNativ are high-throughput screening platforms used to assess the selectivity of kinase inhibitors against a large panel of kinases.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the covalent binding mechanism of JNK-IN-8.
Mass Spectrometry for Confirmation of Covalent Binding
This protocol outlines the general steps for confirming the covalent adduction of JNK-IN-8 to JNK1.
Materials:
-
Recombinant JNK1 protein
-
JNK-IN-8
-
DMSO (Dimethyl sulfoxide)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Incubation: Incubate recombinant JNK1 protein with a 5-fold molar excess of JNK-IN-8 (or DMSO as a vehicle control) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 1 hour at room temperature.[3]
-
Reduction and Alkylation: Reduce the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Subsequently, alkylate the sample by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
In-solution Digestion: Dilute the sample with Tris-HCl buffer to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). Peptides are separated on a C18 column using a gradient of acetonitrile in 0.1% formic acid.
-
Data Analysis: Analyze the MS/MS data using a database search algorithm (e.g., Mascot, Sequest) to identify peptides. Search for a modification on cysteine residues corresponding to the mass of JNK-IN-8 (507.59 Da) to identify the specific peptide containing the covalent adduct.[3][7]
Western Blot for Inhibition of c-Jun Phosphorylation
This protocol describes how to assess the cellular activity of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
HeLa or A375 cells
-
JNK-IN-8
-
Cell culture medium and supplements
-
Anisomycin (or other JNK pathway activator)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63/73) and Rabbit anti-total c-Jun
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of JNK-IN-8 (or DMSO control) for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding a known activator, such as anisomycin, for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for determining the effect of JNK-IN-8 on cell viability.
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231)
-
JNK-IN-8
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TNBC cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNK-IN-8 (or DMSO control) for 72 hours.[14]
-
Reagent Preparation and Equilibration: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[15][16] Allow the plate and the reagent to equilibrate to room temperature for approximately 30 minutes.[15][16]
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.[16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition by JNK-IN-8.
Experimental Workflow for Assessing JNK-IN-8 Activity
Caption: A typical experimental workflow to evaluate the cellular effects of JNK-IN-8.
Conclusion
JNK-IN-8 is a potent and selective covalent inhibitor of the JNK signaling pathway. Its mechanism of action, involving the irreversible modification of a conserved cysteine residue in the ATP-binding pocket of JNKs, has been thoroughly characterized through a variety of robust experimental techniques. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of signal transduction, drug discovery, and chemical biology who are interested in utilizing JNK-IN-8 as a tool to probe JNK-dependent processes or as a lead compound for the development of novel therapeutics.
References
- 1. stemcell.com [stemcell.com]
- 2. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. ch.promega.com [ch.promega.com]
JNK-IN-8: A Technical Guide to Unraveling JNK Isoform-Specific Functions
For Immediate Release
This technical guide provides an in-depth overview of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals interested in exploring the isoform-specific functions of JNK1, JNK2, and JNK3. This document details the mechanism of action of JNK-IN-8, presents its biochemical and cellular activities in comprehensive tables, provides detailed experimental protocols for its use, and illustrates key signaling pathways and workflows using diagrams.
Introduction to JNK Signaling and the Rise of JNK-IN-8
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, inflammation, apoptosis, and proliferation. The three main JNK isoforms—JNK1, JNK2, and JNK3—are encoded by separate genes and exhibit both overlapping and distinct functions, making the elucidation of their individual roles a significant challenge. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1][2][3] The complexity of JNK signaling has spurred the development of specific inhibitors to dissect the contributions of each isoform to cellular physiology and disease pathology.
JNK-IN-8 is a highly selective, irreversible inhibitor that covalently targets a conserved cysteine residue within the ATP-binding site of all three JNK isoforms.[4][5][6] This covalent mechanism of action provides a prolonged and specific inhibition, making JNK-IN-8 a powerful tool for studying JNK-dependent signaling pathways.
Mechanism of Action and Biochemical Profile
JNK-IN-8 functions as a type I kinase inhibitor, binding to the active conformation of the JNK enzymes. Its acrylamide warhead forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding pocket.[4][6] This irreversible binding effectively blocks the kinase activity of all JNK isoforms.
Quantitative Data on JNK-IN-8 Activity
The following tables summarize the inhibitory activity of JNK-IN-8 against JNK isoforms and a selection of other kinases, as well as its cellular potency in inhibiting JNK signaling.
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) | Source |
| JNK1 | 4.7 | [7][8] |
| JNK2 | 18.7 | [7][8] |
| JNK3 | 1.0 | [7][8] |
| MNK2 | 200-500 | [9] |
| Fms | 200-500 | [9] |
Table 2: Cellular Potency of JNK-IN-8 (c-Jun Phosphorylation)
| Cell Line | EC50 (nM) | Source |
| HeLa | 486 | [7][8] |
| A375 | 338 | [7][8] |
JNK Isoform-Specific Functions Explored with JNK-IN-8
The pan-JNK inhibitory activity of JNK-IN-8, when coupled with genetic approaches such as siRNA-mediated knockdown or knockout models, provides a powerful strategy to dissect the specific roles of each JNK isoform.
-
JNK1: Primarily implicated in cell proliferation and survival.[10][11] Studies using JNK-IN-8 in combination with JNK1 knockdown have helped to confirm its role in promoting tumor growth in certain cancers.[12]
-
JNK2: Appears to have a dual role, acting as a tumor suppressor in some contexts and a promoter in others.[1][13][14][15] JNK-IN-8 has been instrumental in studies that aim to understand the contextual cues that dictate JNK2's function. For instance, in some bladder cancer models, JNK2 downregulation is associated with tumorigenesis.[15]
-
JNK3: Predominantly involved in neuronal apoptosis and the cellular stress response in the central nervous system.[16][17][18][19] The use of JNK-IN-8 in neuronal cell models has helped to elucidate the specific contribution of JNK3 to ischemic brain injury and neurodegenerative processes.[16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing JNK-IN-8.
Western Blotting for Phospho-c-Jun
This protocol is designed to assess the inhibition of JNK activity in cells by measuring the phosphorylation of its direct downstream target, c-Jun.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of JNK-IN-8 or vehicle (DMSO) for the specified duration. In some experiments, stimulation with a JNK activator (e.g., anisomycin, UV radiation) may be required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNK-IN-8 or vehicle control for 24-72 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21][22]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well and incubate with shaking for 15 minutes to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23]
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment with JNK-IN-8.
-
Cell Treatment: Treat cells in a 6-well plate with various concentrations of JNK-IN-8 for 24 hours.
-
Cell Seeding: After treatment, trypsinize the cells and seed a low number of cells (e.g., 500-1000 cells) into new 6-well plates.
-
Colony Formation: Allow the cells to grow for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of JNK-IN-8 in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer JNK-IN-8 (e.g., 25 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.[6]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Immunoprecipitation (IP) Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated JNK.
-
Cell Lysis: Lyse treated or untreated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-JNK antibody overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-JNK complex.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., recombinant c-Jun or ATF2) and ATP. Incubate at 30°C for 30 minutes.[24][25]
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of the substrate by western blotting using a phospho-specific antibody.
Visualizing JNK Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key JNK signaling pathways and a typical experimental workflow for studying JNK-IN-8.
Caption: A simplified diagram of the JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: A typical experimental workflow for investigating JNK isoform functions using JNK-IN-8.
Conclusion
JNK-IN-8 is an invaluable tool for researchers seeking to understand the intricate and often isoform-specific roles of JNK signaling in health and disease. Its high potency and irreversible mechanism of action allow for robust and sustained inhibition of JNK activity, facilitating the clear interpretation of experimental results. By combining the use of JNK-IN-8 with isoform-specific genetic manipulations, researchers can continue to unravel the distinct contributions of JNK1, JNK2, and JNK3 to various biological processes, paving the way for the development of novel therapeutic strategies targeting this critical signaling pathway.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. dovepress.com [dovepress.com]
- 15. JNK2 downregulation promotes tumorigenesis and chemoresistance by decreasing p53 stability in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
JNK-IN-8: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), in cell culture experiments. JNK-IN-8 is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been implicated in numerous diseases, making JNK-IN-8 a relevant compound for drug discovery and development.[1]
Mechanism of Action: JNK-IN-8 is a covalent inhibitor that specifically targets a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[2][3] This irreversible binding leads to the inhibition of JNK kinase activity, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNK-IN-8, providing a quick reference for experimental design.
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.67 - 4.7 |
| JNK2 | 18.7 |
| JNK3 | 0.98 - 1 |
Table 2: Cellular Activity of JNK-IN-8 in Various Cell Lines
| Cell Line | Assay | Concentration Range | Treatment Duration | Observed Effect |
| MDA-MB-231 (TNBC) | Cell Viability (CellTiter-Glo) | 0.88 - 5 µM | 72 hours | Dose-dependent decrease in cell viability |
| MDA-MB-468 (TNBC) | Cell Viability (CellTiter-Glo) | 0.88 - 5 µM | 72 hours | Dose-dependent decrease in cell viability |
| HCC1806 (TNBC) | Cell Viability (CellTiter-Glo) | 0.88 - 5 µM | 72 hours | Dose-dependent decrease in cell viability |
| MDA-MB-231 (TNBC) | Clonogenic Assay | 1 - 5 µM | 72 hours | Inhibition of colony formation |
| MCF-7 (Breast Cancer) | MTT Assay | 10 µM | 24 hours | Decreased cell viability |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Combination therapy with FOLFOX | Not specified | Not specified | Enhanced inhibition of cell and tumor growth |
Experimental Protocols
Here are detailed protocols for key experiments involving JNK-IN-8.
Preparation of JNK-IN-8 Stock Solution
Materials:
-
JNK-IN-8 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 1 mg of JNK-IN-8 in 197 µL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability. For use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium immediately before adding it to the cells.
Note: The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of JNK-IN-8 on the viability of adherent cancer cells.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
JNK-IN-8 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
The next day, prepare serial dilutions of JNK-IN-8 in complete culture medium from the 10 mM stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of JNK-IN-8 (e.g., 0.1, 1, 5, 10 µM) or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium from each well.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of JNK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of JNK-IN-8 on the JNK signaling pathway by measuring the phosphorylation levels of JNK and its substrate c-Jun.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
JNK-IN-8 stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of JNK-IN-8 or vehicle control for the specified time.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., total JNK, total c-Jun) and a loading control (e.g., β-actin).
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for assessing JNK pathway inhibition by Western blot.
References
- 1. stemcell.com [stemcell.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
- 9. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for JNK-IN-8 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNK-IN-8 is a potent and highly selective, irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It belongs to a class of covalent inhibitors that form a permanent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3 (Cys116 in JNK1/2 and Cys154 in JNK3).[3][4][5] This covalent modification blocks substrate binding and effectively inhibits JNK activity.[6] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli such as inflammatory cytokines, UV radiation, and osmotic stress.[4][7] They play critical roles in apoptosis, inflammation, cell differentiation, and proliferation.[8] The high selectivity of JNK-IN-8 makes it a valuable tool for investigating JNK-dependent signaling pathways.[2][4]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. When studying the effects of JNK-IN-8, Western blotting is essential for verifying the inhibition of the JNK signaling pathway. The primary readout for JNK-IN-8 efficacy is the reduced phosphorylation of its direct downstream substrate, c-Jun, at serine residues Ser63 and Ser73.[4][6] Additionally, a characteristic electrophoretic mobility shift (a slight upward shift on the gel) of the JNK protein itself can be observed, which confirms the covalent binding of the inhibitor.[4][5]
These application notes provide a comprehensive guide to using JNK-IN-8 in Western blot experiments to probe the JNK signaling pathway.
JNK Signaling Pathway Overview
The JNK signaling cascade is a three-tiered kinase module. It is typically initiated by stress signals that activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[4][7] MKK4/7 then dually phosphorylate JNK at conserved threonine and tyrosine residues (Thr183/Tyr185) in its activation loop, leading to JNK activation.[4] Activated JNK translocates to the nucleus and phosphorylates various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[4][9] This phosphorylation enhances c-Jun's transcriptional activity, leading to the expression of genes involved in various cellular processes. JNK-IN-8 directly and irreversibly inhibits the final step in this cascade.
Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
Experimental Protocols
JNK-IN-8 Preparation
JNK-IN-8 is typically supplied as a powder and has low solubility in aqueous media.[8]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving JNK-IN-8 powder in dimethyl sulfoxide (DMSO).[8][10] For example, to make a 10 mM stock, dissolve 1 mg of JNK-IN-8 (MW: 507.6 g/mol ) in 197 µL of fresh DMSO.[8]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] The product is stable for at least 12 months when stored correctly.[8]
-
Working Solution: On the day of the experiment, dilute the stock solution into the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to prevent solvent-induced toxicity.[8]
Cell Culture and Treatment
The optimal concentration and treatment time for JNK-IN-8 can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response and time-course experiment initially.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (e.g., 70-80% confluency) at the time of lysis.
-
Starvation (Optional but Recommended): For many experiments, particularly those involving stimulation, it is beneficial to reduce basal JNK activity. Serum-starve the cells for 18-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.[10]
-
JNK-IN-8 Treatment: Pre-treat cells with the desired concentration of JNK-IN-8 (e.g., 1 µM, 5 µM, 10 µM) for a specific duration (e.g., 3-24 hours).[3][5] Include a vehicle control (DMSO only) at the same final concentration as the JNK-IN-8 treated samples.
-
Stimulation (Optional): To robustly activate the JNK pathway, stimulate the cells with an appropriate agent such as anisomycin (2 µM for 1 hour) or a growth factor like EGF following the JNK-IN-8 pre-treatment.[5][10]
Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer, such as RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][10][11]
-
Example Lysis Buffer: 25 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 1% CHAPS, with Protease and Phosphatase Inhibitor Cocktails.[1]
-
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.[10]
-
Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the total protein concentration using a standard protein assay, such as the Bradford or BCA assay.[12]
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[1][10]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.[10]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.[5][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[5][11] Key antibodies include:
-
Washing: Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.
Western Blot Workflow Diagram
Caption: General experimental workflow for Western blotting with JNK-IN-8.
Data Presentation: Dose-Response Effects of JNK-IN-8
The following table summarizes quantitative data from representative studies demonstrating the effect of JNK-IN-8 on various cell lines as measured by Western blot. This data can serve as a reference for designing experiments.
| Cell Line | Treatment Conditions | Target Protein(s) Analyzed | Observed Effect | Reference |
| MDA-MB-231 (TNBC) | 1, 3, or 5 µM JNK-IN-8 for 24 hours | p-TFEB (S142), CTSD | Concentration-dependent decrease in TFEB phosphorylation and increase in target gene expression. | [3] |
| MDA-MB-231 (TNBC) | Pre-treat with 1 or 5 µM JNK-IN-8 for 3 hours, then stimulate with EGF for 30-60 min | p-c-Jun (Ser63) | 5 µM JNK-IN-8 inhibited p-c-Jun by up to 80% after 30 min of EGF stimulation. | [5] |
| MCF-7 (Paclitaxel-Resistant Breast Cancer) | 10 µM JNK-IN-8 for 24 hours | p-SAPK/JNK, p-p38 | Significant suppression of JNK and p38 phosphorylation. | [12][14] |
| Primary Macrophages (Mouse) | 10 µM JNK-IN-8 for 1 hour, then stimulate with LPS for 2 hours | p-JNK, p-p65 | Significant decrease in LPS-induced phosphorylation of both JNK and the NF-κB subunit p65. | [11] |
| P411-T1 (Pancreatic Cancer) | 1 µM JNK-IN-8 for 12 hours | p-JNK, p-c-Jun | Complete inhibition of both p-JNK and its downstream target p-c-Jun. | [13] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Phospho-SAPK/JNK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. stemcell.com [stemcell.com]
- 9. mdpi.com [mdpi.com]
- 10. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 11. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 14. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK). This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of JNK-IN-8 in various disease models.
Introduction
JNK-IN-8 is a covalent inhibitor targeting JNK1, JNK2, and JNK3, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The JNK pathway is activated by stress stimuli such as cytokines, ultraviolet irradiation, and heat shock, and plays a crucial role in regulating cellular processes including apoptosis, inflammation, and cell proliferation.[1][2] Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. JNK-IN-8 offers a valuable tool for investigating the therapeutic potential of JNK inhibition in vivo.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. These MAP2Ks then dually phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in cellular responses to stress.
Caption: The JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages, administration routes, and vehicle formulations for JNK-IN-8 from various preclinical studies.
Table 1: JNK-IN-8 In Vivo Dosage and Administration
| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Frequency | Reference(s) |
| Nude Mice (PDX) | Triple-Negative Breast Cancer | 20 | Intraperitoneal (IP) | Not Specified | [1] |
| Nude Female Mice | Triple-Negative Breast Cancer | 25 | Intraperitoneal (IP) | Daily | [3] |
| NOD SCID γ (NSG) Mice (PDX) | Pancreatic Ductal Adenocarcinoma | 30 | Intraperitoneal (IP) | Twice Weekly |
Table 2: JNK-IN-8 Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Animal Model | Reference(s) |
| 15% Tween 80 + 5% DMSO in sterile water | NSG Mice | |
| 2% ethanol and 5% Tween-80 in PBS | Nude Female Mice | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of JNK-IN-8 Formulation for Intraperitoneal Injection
This protocol describes the preparation of a JNK-IN-8 dosing solution based on a commonly used vehicle.
Materials:
-
JNK-IN-8 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For a final volume of 1 mL, start with 100 µL of the JNK-IN-8 DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline or PBS to reach the final volume of 1 mL.
-
Vortex the final solution to ensure homogeneity.
-
-
Final Concentration Check: Calculate the final concentration of JNK-IN-8 in the dosing solution to ensure it is appropriate for the desired dosage (mg/kg) and injection volume.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection. It is recommended to use the solution on the same day of preparation.[4]
Note: The solubility and stability of JNK-IN-8 may vary in different formulations. It is crucial to visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of JNK-IN-8 in a subcutaneous xenograft model.
Caption: A typical experimental workflow for an in vivo efficacy study of JNK-IN-8.
Procedure:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or NSG mice) appropriate for the xenograft model.
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Prepare the JNK-IN-8 formulation and the corresponding vehicle control as described in Protocol 1.
-
Administer the treatments to the respective groups according to the planned dosage and schedule (e.g., 20-30 mg/kg via IP injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Observe the animals for any signs of distress or adverse effects. In the cited studies, JNK-IN-8 was generally well-tolerated with no significant weight loss reported.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size limit or after a predetermined duration.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
To confirm target engagement, assess the phosphorylation of c-Jun (a direct substrate of JNK) in tumor lysates via Western blot or immunohistochemistry. A reduction in phosphorylated c-Jun levels indicates successful JNK inhibition in vivo.[1]
-
Pharmacokinetics and Toxicity
Detailed pharmacokinetic data for JNK-IN-8, such as plasma half-life and bioavailability, are not extensively reported in the available literature. One study noted the need for further pharmacokinetic and pharmacodynamic investigations to determine the ideal dose, vehicle, and administration route.[3] A related compound, JNK Inhibitor VIII, was found to have a short half-life of approximately one hour in rats with rapid clearance.[6]
In the reviewed in vivo studies, JNK-IN-8 was reported to be well-tolerated at doses up to 30 mg/kg, with no significant toxicity or body weight loss observed in the treated mice.
Conclusion
JNK-IN-8 is a valuable research tool for investigating the in vivo roles of JNK signaling in health and disease. The provided protocols and data summaries offer a starting point for researchers to design and conduct their own in vivo studies. It is recommended to perform pilot studies to determine the optimal dosage, administration schedule, and vehicle formulation for specific animal models and experimental goals. Careful monitoring of both efficacy and potential toxicity is essential for successful in vivo experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for JNK-IN-8 in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK), in immunoprecipitation (IP) kinase assays. This document outlines the mechanism of action of JNK-IN-8, summarizes its key quantitative data, and provides detailed protocols for its application in studying JNK signaling.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is involved in a multitude of cellular processes such as apoptosis, inflammation, cell differentiation, and proliferation.[1][2][3] Dysregulation of this pathway has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[2]
JNK-IN-8 is a highly selective and potent irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[2][4] It functions by forming a covalent bond with a conserved cysteine residue near the ATP-binding site of the JNKs, thereby blocking their kinase activity.[4][5] This irreversible binding makes JNK-IN-8 a valuable tool for probing the biological functions of JNKs with high specificity.[6] The primary downstream substrate for JNK is the transcription factor c-Jun, and inhibition of JNK activity by JNK-IN-8 can be monitored by a decrease in the phosphorylation of c-Jun at Ser63 and Ser73.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNK-IN-8, providing a reference for its potency and cellular activity.
Table 1: In Vitro Inhibitory Potency of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.7[7][8] |
| JNK2 | 18.7[7][8] |
| JNK3 | 1.0[7][8] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) |
| HeLa | c-Jun Phosphorylation Inhibition | 486[7][8] |
| A375 | c-Jun Phosphorylation Inhibition | 338[7][8] |
Signaling Pathway and Experimental Workflow
To visualize the JNK signaling pathway and the experimental workflow for an immunoprecipitation kinase assay using JNK-IN-8, the following diagrams have been generated.
Caption: JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Caption: Experimental workflow for a JNK immunoprecipitation kinase assay.
Experimental Protocols
This section provides a detailed protocol for performing an immunoprecipitation kinase assay to measure JNK activity from cell lysates, incorporating the use of JNK-IN-8 as an inhibitor.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, A375, or HEK293) and culture media.
-
Stimuli: Anisomycin, UV irradiation, or other appropriate JNK-activating agent.
-
Lysis Buffer: 1% NP-40, 1% CHAPS, 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, with freshly added Protease and Phosphatase Inhibitor Cocktails.[7]
-
Immunoprecipitation (IP) Buffer: 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA (pH 8.0), 0.2 mM sodium orthovanadate, 0.2 mM PMSF, 0.5% NP-40.[9]
-
Anti-JNK Antibody: Specific for immunoprecipitation.
-
Protein A/G Agarose Beads: Slurry in IP buffer.
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT, 0.1% NP-40, with freshly added Protease and Phosphatase Inhibitor Cocktails.[7][9]
-
ATP: Stock solution (e.g., 10 mM).
-
JNK Substrate: Recombinant c-Jun or ATF2.[10]
-
SDS-PAGE Sample Buffer (4X): For terminating the kinase reaction.
-
Wash Buffer: PBS or TBS with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody for Western Blot: Phospho-c-Jun (Ser63/73) or Phospho-ATF2 (Thr71) antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: For detection.
Procedure
1. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with JNK-IN-8 at the desired concentration (e.g., 1 µM) or DMSO (vehicle control) for the indicated amount of time (e.g., 1-3 hours).[4][7]
-
Stimulate the cells with a JNK-activating agent (e.g., anisomycin) for the appropriate duration. Include a non-stimulated control.
-
After stimulation, place the culture dishes on ice and wash the cells once with ice-cold PBS.
2. Cell Lysis
-
Add ice-cold Lysis Buffer to the plate and incubate on ice for 30 minutes with occasional agitation.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Immunoprecipitation of JNK
-
Normalize the protein concentration of the lysates. Take a fraction of the lysate for input control analysis.
-
To the remaining lysate, add the anti-JNK antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9]
-
Add Protein A/G agarose bead slurry to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.[9]
-
Collect the immunocomplexes by brief centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
4. Washing of Immunocomplex
-
Carefully aspirate the supernatant.
-
After the final wash with IP buffer, wash the beads twice with ice-cold Kinase Assay Buffer to equilibrate.[9]
5. In Vitro Kinase Assay
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in Kinase Assay Buffer containing the JNK substrate (e.g., 1-2 µg of recombinant c-Jun or ATF2) and ATP (final concentration of 50-100 µM).
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[10]
6. Termination of Reaction and Analysis
-
Terminate the kinase reaction by adding 4X SDS-PAGE Sample Buffer to the beads and boiling for 5-10 minutes.[10]
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To ensure equal immunoprecipitation of JNK, the membrane can be stripped and re-probed with an anti-JNK antibody.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell Viability Assays Using JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the JNK signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders.[1] These application notes provide detailed protocols for assessing cell viability and apoptosis in response to treatment with JNK-IN-8, a critical aspect of drug discovery and development.
JNK-IN-8 acts as an irreversible inhibitor of JNK1, JNK2, and JNK3 by covalently binding to a conserved cysteine residue within the ATP-binding site.[2][3] This specific mechanism of action leads to the inhibition of JNK signaling by preventing the phosphorylation of its downstream substrates, such as c-Jun.[1][2] The role of JNK activation in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the nature of the stimulus.[4][5] Therefore, evaluating the effect of JNK-IN-8 on cell viability is crucial for understanding its therapeutic potential.
JNK Signaling Pathway and Apoptosis
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including cytokines and heat shock, and plays a significant role in T cell differentiation and apoptosis.[2] Upon activation, JNKs can translocate to the nucleus and phosphorylate transcription factors like c-Jun, leading to the formation of the AP-1 complex.[6][7] This complex then regulates the expression of genes involved in both cell survival and apoptosis, such as TNF-α and Fas-L.[6][7]
JNKs can also directly influence the intrinsic apoptosis pathway by translocating to the mitochondria and modulating the activity of Bcl-2 family proteins.[8] This can lead to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.[6][8] The dual role of JNK in promoting or inhibiting apoptosis underscores the importance of empirical testing in specific cell systems.[4][5]
Quantitative Data for JNK-IN-8
The following table summarizes the inhibitory concentrations of JNK-IN-8 against its primary targets and its effect on a downstream signaling event.
| Target/Process | IC50/EC50 | Cell Line | Reference |
| JNK1 | 4.67 nM | - | [1] |
| JNK2 | 18.7 nM | - | [1] |
| JNK3 | 0.98 nM | - | [1] |
| c-Jun Phosphorylation | 338 nM (EC50) | A375 | [9][10] |
| c-Jun Phosphorylation | 486 nM (EC50) | HeLa | [9][10] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11][12]
Materials:
-
JNK-IN-8 (powder or stock solution in DMSO)[1]
-
Cells of interest (e.g., HeLa, A375)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of JNK-IN-8 in culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the existing medium from the wells and add 100 µL of the JNK-IN-8 dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11][14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[11][13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
The Annexin V-FITC assay is a widely used method for detecting early apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Materials:
-
JNK-IN-8 treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells and treat with JNK-IN-8 at the desired concentrations and for the appropriate duration as determined from viability assays. Include both negative (vehicle-treated) and positive controls for apoptosis.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA and then wash with serum-containing media. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS and centrifuge at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16][17]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm).
-
PI is typically detected in the FL2 channel.
-
-
Data Interpretation:
Troubleshooting and Considerations
-
Solubility of JNK-IN-8: JNK-IN-8 has low solubility in aqueous media. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute it into the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[1]
-
MTT Assay Interference: Some compounds can interfere with the MTT reduction reaction. It is advisable to run a control without cells to check for any direct reduction of MTT by JNK-IN-8.
-
Cell Density: The optimal cell seeding density for both assays is critical and should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.
-
Controls: Always include appropriate positive and negative controls. For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can be used as a positive control.
By following these detailed protocols, researchers can effectively evaluate the impact of the JNK inhibitor JNK-IN-8 on cell viability and apoptosis, providing valuable insights for cancer research and drug development.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Role of JNK activation in apoptosis: A double-edged sword | Semantic Scholar [semanticscholar.org]
- 6. genesandcancer.com [genesandcancer.com]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: JNK-IN-8 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinase (JNK), in combination with standard chemotherapeutic agents. The following sections detail the synergistic effects of JNK-IN-8 with FOLFOX in pancreatic cancer and lapatinib in triple-negative breast cancer, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Synergistic Efficacy of JNK-IN-8 and FOLFOX in Pancreatic Cancer
The combination of JNK-IN-8 with the FOLFOX chemotherapy regimen (5-fluorouracil, leucovorin, and oxaliplatin) has demonstrated significant synergistic effects in pancreatic ductal adenocarcinoma (PDAC) cell lines. This synergy is linked to the FOLFOX-mediated activation of the JNK-JUN signaling pathway, which promotes chemoresistance. JNK-IN-8 effectively abrogates this resistance mechanism, leading to enhanced cancer cell death.[1][2]
Quantitative Data: Cell Viability and Synergy
The synergistic effect of JNK-IN-8 and FOLFOX has been quantified across various PDAC cell lines. Dose-response curves reveal a significant enhancement in growth inhibition with the combination treatment compared to individual agents.
| Cell Line | JNK-IN-8 IC50 (µM) | FOLFOX (5-FU/Oxaliplatin) IC50 (µM) | Combination Effect |
| P411-T1 | ~1 | 400:40 (nM) | Strong Synergy |
| P422-T1 | Not specified | 200:20 (nM) | Strong Synergy |
| CFPAC-1 | Not specified | 200:20 (nM) | Strong Synergy |
| MIA PaCa-2 | >10 | 1000:100 (nM) | Minimal Synergy |
Table 1: Summary of in vitro efficacy of JNK-IN-8 and FOLFOX in pancreatic cancer cell lines. Data is extrapolated from dose-response curves and synergy plots.[3]
Signaling Pathway: JNK-IN-8 and FOLFOX Interaction
FOLFOX treatment induces DNA damage, which in turn activates the JNK signaling pathway, leading to the phosphorylation of c-Jun (p-JUN). Activated c-Jun is a transcription factor that promotes the expression of genes involved in cell survival and chemoresistance. JNK-IN-8 irreversibly binds to JNK, preventing the phosphorylation of c-Jun and thereby sensitizing the cancer cells to FOLFOX-induced apoptosis.[1][4][5]
Synergistic Efficacy of JNK-IN-8 and Lapatinib in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC) cell lines, JNK-IN-8 demonstrates a strong synergistic effect when combined with the EGFR/HER2 inhibitor, lapatinib. This combination promotes apoptosis through a mechanism involving the induction of reactive oxygen species (ROS).[6][7]
Quantitative Data: Apoptosis and ROS Production
The combination of JNK-IN-8 and lapatinib leads to a significant increase in apoptosis and ROS levels in TNBC cells compared to treatment with either agent alone.
| Cell Line | Treatment | Apoptotic Cells (%) | ROS Fold Increase |
| MDA-MB-231 | Vehicle (DMSO) | ~5% | 1 |
| JNK-IN-8 (5µM) | ~10% | ~1 | |
| Lapatinib (3µM) | ~15% | ~1 | |
| JNK-IN-8 (5µM) + Lapatinib (3µM) | ~60% | ~10 | |
| MDA-MB-436 | Vehicle (DMSO) | Not specified | Not specified |
| JNK-IN-8 (4µM) | Not specified | Not specified | |
| Lapatinib (7µM) | Not specified | Not specified | |
| JNK-IN-8 (4µM) + Lapatinib (7µM) | Significantly Increased | Not specified |
Table 2: Apoptosis and ROS induction by JNK-IN-8 and lapatinib in TNBC cell lines. Apoptosis data is estimated from Annexin V positivity plots. ROS data is based on DCFDA assays.[6]
Signaling Pathway: JNK-IN-8 and Lapatinib Interaction
Lapatinib treatment can lead to an increase in JNK phosphorylation as a resistance mechanism. The combination of JNK-IN-8 and lapatinib inhibits the transcriptional activities of NF-κB and Nrf2, which are key regulators of the antioxidant response. This disruption of the cell's natural antioxidant defenses leads to a cytotoxic accumulation of ROS, ultimately triggering apoptosis.[6][8]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing cell viability in 3D organoid cultures or 2D monolayer cultures.
Materials:
-
Pancreatic or breast cancer cell lines/organoids
-
JNK-IN-8 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., FOLFOX, lapatinib) (stock solution in appropriate solvent)
-
Culture medium
-
96-well or 384-well plates (clear bottom for microscopy, opaque for luminescence)
-
CellTiter-Glo® 2.0 or 3D Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
2D Culture: Seed cells in a 96-well or 384-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
3D Organoid Culture: Suspend organoids in Matrigel and plate in a 96-well plate. Allow Matrigel to solidify and add culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of JNK-IN-8 and the chemotherapeutic agent alone and in combination at constant ratios.
-
Add the drug solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percent viability.
-
Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Assess synergy using software like CompuSyn, which calculates the Combination Index (CI). A CI value less than 1 indicates synergy.[6]
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
JNK-IN-8 and lapatinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with JNK-IN-8, lapatinib, the combination, or vehicle control for the desired time (e.g., 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is for measuring intracellular ROS levels.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
JNK-IN-8 and lapatinib
-
2',7'–dichlorofluorescin diacetate (DCFDA)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the compounds as described for the apoptosis assay.
-
-
DCFDA Staining:
-
At the end of the treatment period, add DCFDA to the culture medium at a final concentration of 10-20 µM.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Plate Reader: Wash the cells with PBS and measure fluorescence at an excitation/emission of ~485/535 nm.
-
Flow Cytometry: Harvest and wash the cells, then analyze on a flow cytometer.
-
-
Data Analysis:
Western Blotting for p-JUN
This protocol is for detecting the phosphorylation of c-Jun.
Materials:
-
PDAC cell lines
-
JNK-IN-8 and FOLFOX
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-c-Jun (Ser63))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as desired, then lyse them in cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against p-JUN overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
Experimental Workflow Diagram
References
- 1. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 4. Linking JNK Activity to the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking JNK Activity to the DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 18. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
Application of JNK-IN-8 in triple-negative breast cancer research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive and heterogeneous subtype of breast cancer, characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies, leading to a poor prognosis for patients.[2] The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in various cellular processes, including stress response, inflammation, cell proliferation, and apoptosis.[3][4] Notably, elevated levels of phosphorylated JNK have been associated with basal-like and TNBC subtypes, suggesting that the JNK signaling pathway is a promising therapeutic target.[1][5]
JNK-IN-8 is a potent and selective covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[4][6] It irreversibly binds to a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) in the ATP-binding site, leading to sustained inhibition of JNK activity.[1][6] This application note will detail the use of JNK-IN-8 in TNBC research, summarizing key findings, providing quantitative data, and outlining detailed experimental protocols.
Mechanism of Action in TNBC
JNK-IN-8 exhibits a multi-faceted mechanism of action in suppressing TNBC tumor growth, acting both directly on cancer cells and by modulating the tumor microenvironment.
1. Induction of Lysosome Biogenesis and Autophagy:
A primary mechanism of JNK-IN-8's anti-tumor effect in TNBC is the induction of lysosome biogenesis and autophagy.[1] Treatment of TNBC cells with JNK-IN-8 leads to the appearance of large cytoplasmic vacuoles that are positive for lysosomal markers.[1][2] This is achieved through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosome biogenesis and autophagy.[1] JNK-IN-8 inhibits the phosphorylation of TFEB, leading to its nuclear translocation where it activates the transcription of target genes involved in these processes.[1][2] Interestingly, this effect is independent of JNK inhibition and is mediated through the inhibition of mTOR, another key regulator of cell growth and metabolism.[1][2]
2. Inhibition of Cancer Stem Cell Phenotype:
The JNK signaling pathway, particularly through its downstream effector c-Jun, has been shown to promote the cancer stem cell (CSC) phenotype in TNBC.[5] JNK activation is correlated with c-Jun activation in TNBC tumors, and high c-Jun expression is associated with poorer disease-free survival.[5] JNK-IN-8 treatment significantly reduces the proportion of ALDH1+ and CD44+/CD24- CSC subpopulations and inhibits mammosphere formation, indicating its ability to suppress CSC self-renewal and maintenance.[5] This is achieved, in part, by inhibiting the JNK/c-Jun/Notch1 signaling axis.[5]
3. Modulation of the Tumor Microenvironment:
JNK signaling also plays a crucial role in creating an immunosuppressive tumor microenvironment (TME) in TNBC.[3][7] High levels of phosphorylated JNK in TNBC tumors are associated with increased infiltration of regulatory T cells (Tregs), which suppress the anti-tumor immune response.[3] JNK-IN-8 treatment in syngeneic mouse models of TNBC leads to a reduction in tumor-infiltrating Tregs and an increase in the infiltration of cytotoxic CD8+ T cells.[3][7] This effect is mediated by the downregulation of C-C motif ligand 2 (CCL2), a chemokine responsible for recruiting Tregs, through the JNK/c-Jun signaling pathway.[3][7]
4. Sensitization to Other Therapies:
JNK-IN-8 has been shown to synergize with other targeted therapies, such as the EGFR/HER2 inhibitor lapatinib.[6][8] While TNBC cells are generally resistant to lapatinib as a single agent, combination treatment with JNK-IN-8 leads to a significant decrease in cell viability and promotes apoptosis.[6] This synergistic effect is attributed to the combined inhibition of the transcriptional activities of NF-κB, AP-1, and Nrf2, leading to a dramatic increase in reactive oxygen species (ROS) and subsequent cell death.[6]
Data Presentation
Table 1: In Vitro Efficacy of JNK-IN-8 in TNBC Cell Lines
| Cell Line | Assay | Concentration Range of JNK-IN-8 | Effect | Reference |
| MDA-MB-231 | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | Concentration-dependent decrease in cell viability | [1] |
| MDA-MB-468 | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | Concentration-dependent decrease in cell viability | [1] |
| MDA-MB-157 | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | Concentration-dependent decrease in cell viability | [1] |
| HCC1806 | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | Concentration-dependent decrease in cell viability | [1] |
| MDA-MB-231 | Clonogenic Assay | 1–5 µmol/L | Reduced colony formation | [1] |
| HCC70 | Mammosphere Formation | Not specified | Reduced mammosphere formation | [9] |
| SUM149 | Mammosphere Formation | Not specified | Reduced mammosphere formation | [9] |
| MDA-MB-231 | Apoptosis (with Lapatinib) | 5 µM | Synergistic increase in apoptosis | [6] |
Table 2: In Vivo Efficacy of JNK-IN-8 in TNBC Models
| Model | Treatment | Outcome | Reference |
| TNBC004 PDX | 20 mg/kg JNK-IN-8 | Significantly slowed tumor growth | [10] |
| E0771 Syngeneic | 20 mg/kg JNK-IN-8 | Suppressed tumor growth and lung metastasis | [3] |
| MDA-MB-231 Xenograft | JNK-IN-8 with Lapatinib | Significantly increased survival | [6] |
| TNBC Xenograft | JNK-IN-8 | Dose-dependent suppression of tumor growth | [5] |
Mandatory Visualizations
Caption: JNK Signaling Pathway in TNBC and Inhibition by JNK-IN-8.
Caption: Dual Mechanism of Action of JNK-IN-8 in TNBC.
Caption: Experimental Workflow for Evaluating JNK-IN-8 in TNBC.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from studies evaluating the effect of JNK-IN-8 on TNBC cell viability.[1]
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
JNK-IN-8 (stock solution in DMSO)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed TNBC cells in 384-well plates at a density of 1,000-2,000 cells per well in 50 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of JNK-IN-8 in complete medium. The final concentrations should typically range from 0.1 to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest JNK-IN-8 dose.
-
Add 10 µL of the JNK-IN-8 dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
JNK-IN-8
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1,000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of JNK-IN-8 (e.g., 1-5 µM) or vehicle control for 72 hours.[1]
-
Remove the treatment medium and replace it with fresh, drug-free complete medium.
-
Incubate the plates for an additional 5-10 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
3. Western Blotting for Protein Expression and Phosphorylation
This protocol is for analyzing the levels of total and phosphorylated proteins in the JNK signaling pathway.
-
Materials:
-
TNBC cells treated with JNK-IN-8
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-TFEB, anti-Lamin A/C, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
For subcellular fractionation to detect TFEB nuclear translocation, use a nuclear/cytoplasmic fractionation kit and probe for nuclear (Lamin A/C) and cytoplasmic (α-tubulin) markers.[11]
-
4. Flow Cytometry for Lysosome Content (LysoTracker™ Staining)
This method quantifies changes in lysosomal mass in response to JNK-IN-8 treatment.[1]
-
Materials:
-
TNBC cells treated with JNK-IN-8
-
LysoTracker™ Red DND-99 (Thermo Fisher Scientific)
-
Complete cell culture medium
-
Flow cytometer
-
-
Protocol:
-
Treat TNBC cells with JNK-IN-8 (e.g., 1 and 3 µM) or vehicle for 24 hours.[11]
-
During the last 30 minutes of incubation, add LysoTracker™ Red to the culture medium at a final concentration of 50-75 nM.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, exciting at ~577 nm and measuring emission at ~590 nm.
-
Quantify the mean fluorescence intensity to determine the relative lysosome content.
-
5. In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of JNK-IN-8.
-
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
TNBC cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
JNK-IN-8 formulation for in vivo administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject TNBC cells mixed with Matrigel into the flank of the mice. For PDX models, implant small tumor fragments.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer JNK-IN-8 (e.g., 20 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).[10]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, p-c-Jun, TFEB, and TFE3).[10][11]
-
Conclusion
JNK-IN-8 is a valuable research tool for investigating the role of the JNK signaling pathway in triple-negative breast cancer. Its multifaceted mechanism of action, which includes the induction of lysosome biogenesis and autophagy, inhibition of cancer stem cell properties, and modulation of the tumor microenvironment, makes it a promising candidate for further preclinical and clinical investigation. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of JNK-IN-8 in TNBC and other cancers with aberrant JNK signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. c-Jun N-terminal kinase promotes stem cell phenotype in triple-negative breast cancer through upregulation of Notch1 via activation of c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: JNK-IN-8 for Neuroinflammation Research in Animal Models
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway is a pivotal mediator of the inflammatory cascade, making it a promising therapeutic target.[3][4] JNKs, a family of mitogen-activated protein kinases (MAPKs), are activated by various stress stimuli and are essential for regulating inflammation and apoptosis.[1] JNK-IN-8 is a potent and highly specific, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5][6] It functions by covalently binding to a cysteine residue in the ATP-binding site of JNKs, effectively blocking the phosphorylation of its downstream substrates like c-Jun.[5] Studies have demonstrated that JNK-IN-8 can mitigate neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines, thereby improving functional outcomes in animal models of neurological injury.[7][8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing JNK-IN-8 in preclinical animal models of neuroinflammation.
Mechanism of Action: JNK-IN-8 in Neuroinflammation
In the context of neuroinflammation, cellular stressors such as ischemia or lipopolysaccharide (LPS) exposure trigger the activation of the JNK signaling cascade.[8][10] Activated (phosphorylated) JNK (p-JNK) subsequently promotes the activation of transcription factors, notably NF-κB.[7][8] The NF-κB pathway is a crucial upstream modulator for the expression of various pro-inflammatory cytokines in microglia.[7] JNK-IN-8 exerts its anti-inflammatory effect by inhibiting the phosphorylation of JNK. This suppression of JNK activation leads to the downstream inhibition of the NF-κB pathway, resulting in decreased production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][8][11] This ultimately reduces microglial activation and dampens the overall neuroinflammatory response.[7][11]
Data Presentation: JNK-IN-8 in Animal Models
The following tables summarize quantitative data from studies using JNK-IN-8 in various animal models of neuroinflammation.
Table 1: Ischemic Stroke Models
| Animal Model | Species | JNK-IN-8 Dose & Route | Key Quantitative Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 20 mg/kg, Intraperitoneal (IP) | - Significant improvement in mNSS score- Significant reduction in foot-fault test errors- Decreased protein levels of Iba-1 (microglial marker)- Significant reduction in brain levels of TNF-α, IL-1β, and IL-6- Significant decrease in phosphorylated-JNK (p-JNK) and p65 (NF-κB subunit) | [7],[11],[8] |
Table 2: Lipopolysaccharide (LPS)-Induced Inflammation Models
| Animal Model | Species | JNK-IN-8 Dose & Route | Key Quantitative Outcomes | Reference |
| Acute Lung Injury (ALI) with Neuroinflammation | Mouse | 10 mg/kg, Intraperitoneal (IP) | - Attenuated LPS-induced increases in TNF-α, IL-6, and IL-1β in serum and lung tissue- Significantly inhibited phosphorylation of JNK and NF-κB p65 in lung tissue | [10] |
| Acute Respiratory Distress Syndrome (ARDS) | Rat | N/A (Inhibitor used) | - Alleviated cognitive impairment- Reduced neuroinflammation and NLRP3 inflammasome activation in the brain | [12] |
Experimental Protocols
Protocol 1: Ischemic Stroke Model (MCAO) in Rats
This protocol details the use of JNK-IN-8 in a transient middle cerebral artery occlusion (MCAO) model, a common method for inducing ischemic stroke and subsequent neuroinflammation.[7]
1. Materials and Reagents:
-
JNK-IN-8 (≥98% purity)
-
Vehicle solution: For example, 2% ethanol and 5% Tween-80 in phosphate-buffered saline (PBS).[5] Alternatively, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[13] Note: Always test vehicle for toxicity and solubility.
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for MCAO
-
4-0 monofilament nylon suture with a rounded tip
-
ELISA kits for TNF-α, IL-1β, IL-6
-
Antibodies for Western Blot: anti-Iba-1, anti-p-JNK, anti-JNK, anti-p65, anti-β-actin, and appropriate secondary antibodies.
2. Experimental Workflow:
3. Detailed Methodology:
-
MCAO Surgery: Anesthetize the rat and perform the MCAO surgery by inserting a 4-0 monofilament nylon suture into the internal carotid artery to occlude the middle cerebral artery. After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
JNK-IN-8 Administration: Immediately following reperfusion, administer JNK-IN-8 (e.g., 20 mg/kg) or the vehicle solution via intraperitoneal injection.[7]
-
Behavioral Assessment: Perform neurological function tests such as the modified neurological severity score (mNSS) and the foot-fault test at various time points (e.g., 24, 48, 72 hours) post-MCAO to assess functional recovery.[7][8]
-
Tissue Collection and Preparation: At a predetermined endpoint (e.g., 4 hours for early signaling events or 72 hours for later inflammatory markers), euthanize the animals and perfuse transcardially with saline.[7] Dissect the brain and isolate the ipsilateral cortex (the side of the stroke). Homogenize the tissue in appropriate lysis buffers for protein extraction.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-JNK, total JNK, Iba-1, and p65. Use β-actin as a loading control. This will quantify the activation of the JNK/NF-κB pathway and microglial activation.[7][11]
-
ELISA: Use the brain tissue homogenates to quantify the protein levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[7][11]
Protocol 2: LPS-Induced Systemic Inflammation Model in Mice
This protocol describes the use of JNK-IN-8 to counteract neuroinflammation resulting from systemic inflammation induced by lipopolysaccharide (LPS).[10]
1. Materials and Reagents:
-
JNK-IN-8 (≥98% purity)
-
Vehicle solution (as described in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Reagents and kits for tissue analysis (as described in Protocol 1)
2. Detailed Methodology:
-
Acclimation and Grouping: Acclimate mice for at least one week before the experiment. Randomly assign mice to control, LPS + vehicle, and LPS + JNK-IN-8 groups.
-
JNK-IN-8 Pre-treatment: Administer JNK-IN-8 (e.g., 10 mg/kg, IP) or vehicle one hour prior to the LPS challenge.[10]
-
LPS Administration: Induce systemic inflammation by administering LPS (e.g., 5-10 mg/kg, IP).[14] The exact dose may need optimization depending on the desired severity of inflammation.
-
Tissue Collection: At a specified time point after LPS injection (e.g., 6 hours), euthanize the mice.[10] Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with saline and collect brain tissue.
-
Analysis:
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in the serum and brain homogenates using ELISA.[10]
-
Western Blot: Analyze brain tissue homogenates for p-JNK, total JNK, p-p65, and total p65 to assess the activation of the JNK/NF-κB pathway.[10]
-
Immunohistochemistry (IHC): Perfuse a subset of animals with paraformaldehyde (PFA) and prepare brain sections for IHC staining with antibodies against Iba-1 or GFAP to visualize microglial activation and astrogliosis, respectively.
-
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for multiple sclerosis and involves a T-cell-mediated autoimmune attack on the central nervous system, resulting in significant neuroinflammation and demyelination.[15] While specific protocols for JNK-IN-8 in EAE are not as prevalent, inhibitors of the JNK pathway have shown efficacy in this model.[16][17]
1. Materials and Reagents:
-
JNK-IN-8 (≥98% purity)
-
Vehicle solution
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Clinical scoring scale for EAE (e.g., 0-5 scale)
2. Detailed Methodology:
-
EAE Induction: Emulsify MOG₃₅₋₅₅ in CFA and inject subcutaneously into the flanks of the mice.[18] Administer pertussis toxin (IP) on day 0 and day 2 post-immunization to facilitate blood-brain barrier disruption.[18]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record scores using a standardized scale.
-
Treatment Regimen: Begin JNK-IN-8 or vehicle administration upon the onset of clinical symptoms (therapeutic paradigm) or on the day of immunization (prophylactic paradigm). Dosing would need to be optimized (e.g., 10-20 mg/kg, daily, IP or oral gavage).
-
Endpoint Analysis: At the peak of the disease or a pre-defined endpoint, euthanize the animals.
-
Histology: Perfuse with PFA and collect spinal cords and brains. Analyze sections for immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).[15]
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the populations of infiltrating T cells (CD4+, CD8+) and microglia/macrophages.
-
Molecular Analysis: Use spinal cord and brain homogenates to measure cytokine levels (ELISA) and JNK pathway activation (Western Blot) as described in previous protocols.
-
JNK-IN-8 is a valuable pharmacological tool for investigating the role of the JNK signaling pathway in neuroinflammation. Its high specificity and potent inhibitory action allow for targeted studies in various preclinical models. The protocols outlined above provide a framework for researchers to employ JNK-IN-8 to explore its therapeutic potential and further elucidate the mechanisms of neuroinflammatory diseases.
References
- 1. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation [mdpi.com]
- 2. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK signaling is the shared pathway linking neuroinflammation, blood-brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK signaling is the shared pathway linking neuroinflammation, blood-brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - ProQuest [proquest.com]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. JNK-IN-8 treatment improves ARDS-induced cognitive impairment by inhibiting JNK/NF-κB-mediated NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 15. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 16. c-Jun N-Terminal Kinase as a Therapeutic Target in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-Jun N-Terminal Kinase as a Therapeutic Target in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-8 in Pancreatic Cancer Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), in three-dimensional (3D) pancreatic cancer organoid cultures. These protocols are designed to offer a comprehensive guide for researchers investigating JNK signaling in pancreatic ductal adenocarcinoma (PDAC) and evaluating the therapeutic potential of JNK inhibition.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a devastating disease with limited therapeutic options.[1][2][3] The c-Jun N-terminal kinase (JNK) signaling pathway is frequently activated in PDAC and plays a crucial role in tumor cell survival, proliferation, and resistance to chemotherapy.[4][5][6] JNK-IN-8 is a covalent, irreversible inhibitor of JNK1, JNK2, and JNK3, offering a highly specific tool to probe the function of this pathway and as a potential therapeutic agent.[1][7] Patient-derived organoids (PDOs) have emerged as a robust preclinical model that faithfully recapitulates the biology and therapeutic responses of individual patient tumors, making them an ideal platform for studying the effects of targeted inhibitors like JNK-IN-8.[1][8]
This guide details the establishment and maintenance of pancreatic cancer organoid cultures, protocols for JNK-IN-8 treatment, and methods for assessing the biological consequences, such as effects on cell viability and signaling pathways.
Data Summary
The following tables summarize quantitative data from studies utilizing JNK-IN-8 in pancreatic cancer models.
Table 1: IC50 Values of JNK-IN-8 in Pancreatic Cancer Models
| Model System | JNK-IN-8 IC50 | Notes | Reference |
| JNK1 | 4.67 nM | In vitro kinase assay | [7] |
| JNK2 | 18.7 nM | In vitro kinase assay | [7] |
| JNK3 | 0.98 nM | In vitro kinase assay | [7] |
| AsPC-1 cells | ~0.409 µM | Cell viability assay | [9] |
| BxPC-3 cells | ~0.220 µM | Cell viability assay | [9] |
| MIA PaCa-2 cells | ~0.071 µM | Cell viability assay | [9] |
| PANC-1 cells | ~0.066 µM | Cell viability assay | [9] |
Table 2: Effects of JNK-IN-8 on Pancreatic Cancer Organoid Viability
| Organoid Line | Treatment | Concentration | Viability Assay | Outcome | Reference |
| P319-T1 (PDX-derived) | JNK-IN-8 | 1 µM | CellTiter-Glo 3D | Modest effect alone | [1][2][8] |
| P319-T1 (PDX-derived) | FOLFOX | 1 µM | CellTiter-Glo 3D | Modest effect alone | [1][2][8] |
| P319-T1 (PDX-derived) | JNK-IN-8 + FOLFOX | 1 µM | CellTiter-Glo 3D | Strong synergistic growth inhibition | [1][2][8] |
| OR34782 (Patient-derived) | JNK-in-IX | Not specified | CellTiter-Glo 3D | Effective | [10] |
| OR35095 (Patient-derived) | JNK-in-IX | Not specified | CellTiter-Glo 3D | Effective | [10] |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Pancreatic Cancer Organoids
This protocol is adapted from established methods for generating patient-derived tumor organoids.[11][12][13]
Materials:
-
Surgical resections of human pancreatic tumors or patient-derived xenografts (PDX)
-
DMEM+Glutamax
-
Collagenase/Dispase
-
Accutase
-
ROCK Inhibitor (Y27632)
-
Matrigel (Growth factor reduced)
-
Organoid Culture Media (specific formulations may vary, refer to literature)
-
15 mL and 50 mL conical tubes
-
Surgical scalpels
-
Tissue strainer
-
12-well plates
Procedure:
-
Tissue Processing:
-
Mince the tumor tissue into 0.5-1.0 mm fragments using a sterile surgical scalpel.[12]
-
Digest the minced tissue with Collagenase/Dispase solution for 1.5 hours at 37°C.[11][12]
-
Filter the digested tissue slurry through a tissue strainer into a 50 mL conical tube.[11]
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.[11]
-
-
Cell Plating:
-
Resuspend the cell pellet in Matrigel.
-
Plate 40-50 µL domes of the Matrigel/cell suspension into a pre-warmed 12-well plate.[14]
-
Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
-
Gently add 1 mL of organoid culture media supplemented with ROCK inhibitor to each well.
-
-
Organoid Maintenance:
Protocol 2: JNK-IN-8 Treatment of Pancreatic Cancer Organoids
Materials:
-
Established pancreatic cancer organoid cultures
-
JNK-IN-8 (powder)
-
DMSO
-
Organoid culture media
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of JNK-IN-8 in DMSO (e.g., 10 mM).[7] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Twenty-four hours after seeding the organoids, prepare fresh culture media containing the desired final concentrations of JNK-IN-8. It is crucial to maintain a final DMSO concentration below 0.1% to avoid toxicity.[7]
-
For combination studies, prepare media containing JNK-IN-8 and the other therapeutic agent (e.g., FOLFOX).
-
Carefully aspirate the old media from the organoid cultures and replace it with the treatment media.
-
Treat the organoids for the desired duration (e.g., 5 days).[1][8]
-
Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated pancreatic cancer organoid cultures in multi-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Equilibrate the multi-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls (e.g., DMSO).[1][2]
Visualizations
Caption: Simplified JNK signaling pathway in pancreatic cancer.
Caption: Experimental workflow for JNK-IN-8 treatment of pancreatic cancer organoids.
References
- 1. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 3. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired JNK signaling cooperates with KrasG12D expression to accelerate pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. stemcell.com [stemcell.com]
- 8. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 9. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. Organoids Models of Pancreatic Duct Adenocarcinoma | Springer Nature Experiments [experiments.springernature.com]
- 14. stemcell.com [stemcell.com]
Application Note: Protocol for Assessing JNK-IN-8 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulated JNK signaling is implicated in the pathogenesis of various diseases, including cancer. JNK-IN-8 is a potent and irreversible inhibitor of JNK1, JNK2, and JNK3, making it a valuable tool for investigating the therapeutic potential of JNK inhibition.[1] This application note provides a detailed protocol for assessing the efficacy of JNK-IN-8 in a triple-negative breast cancer (TNBC) xenograft model, a common preclinical model for evaluating novel cancer therapeutics.[2][3][4]
Mechanism of Action
JNK-IN-8 covalently binds to a conserved cysteine residue within the ATP-binding site of JNK isoforms, leading to irreversible inhibition of their kinase activity. This blocks the phosphorylation of downstream substrates, most notably c-Jun, a key component of the AP-1 transcription factor complex.[3] By inhibiting the JNK signaling pathway, JNK-IN-8 can suppress tumor growth and promote cancer cell death.[2][5]
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module initiated by various stress stimuli. This leads to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKK4/7). Activated MKK4/7 then phosphorylate and activate JNKs, which can then modulate the activity of various transcription factors, including c-Jun, to regulate gene expression involved in cellular responses.
Caption: JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Experimental Protocols
Xenograft Model Establishment
A robust and reproducible xenograft model is critical for evaluating the in vivo efficacy of JNK-IN-8.
Materials:
-
Triple-Negative Breast Cancer (TNBC) cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., 6-8 week old female NOD scid gamma (NSG) mice)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture TNBC cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
JNK-IN-8 Treatment Regimen
Materials:
-
JNK-IN-8 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile water for injection
-
Syringes (1 mL) and needles (30-gauge)
Procedure:
-
JNK-IN-8 Formulation:
-
Prepare a stock solution of JNK-IN-8 in DMSO.
-
For in vivo administration, further dilute the stock solution in a vehicle of 15% Tween 80 in sterile water. The final concentration should be calculated to deliver the desired dose in a volume of approximately 100 µL per mouse.
-
-
Treatment Administration:
-
Once the tumors reach a palpable size (e.g., ~150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer JNK-IN-8 at a dose of 20 mg/kg via intraperitoneal (i.p.) injection daily.[2]
-
Administer an equal volume of the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with a caliper three times a week and calculate the tumor volume using the formula: (length x width²)/2.[2]
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
Humane Endpoints
Adherence to ethical guidelines for animal welfare is mandatory. The experiment should be terminated for any individual animal that reaches a humane endpoint.
Criteria for Euthanasia:
-
Tumor volume exceeds 1,000 mm³.[2]
-
Tumor becomes ulcerated or necrotic.
-
Significant weight loss (>20% of initial body weight).
-
Signs of distress, including lethargy, hunched posture, rough coat, or labored breathing.
-
Inability to access food or water.
Pharmacodynamic Analysis
To confirm that JNK-IN-8 is engaging its target in vivo, the phosphorylation of its downstream substrate, c-Jun, should be assessed in the tumor tissue.
a) Western Blot Analysis
Procedure:
-
Tissue Collection and Lysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for Western blot analysis.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated c-Jun (p-c-Jun, Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
b) Immunohistochemistry (IHC)
Procedure:
-
Tissue Fixation and Processing:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against p-c-Jun overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of p-c-Jun staining.
-
Experimental Workflow
References
- 1. stemcell.com [stemcell.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application of JNK-IN-8 in Unraveling and Overcoming Drug Resistance
Introduction
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK), targeting JNK1, JNK2, and JNK3.[1][2] It functions by covalently binding to a conserved cysteine residue (Cys116 in JNK1 and JNK2) within the ATP-binding site, thereby blocking kinase activity.[3] This high specificity and irreversible mechanism make JNK-IN-8 an invaluable tool for researchers studying the roles of JNK signaling in various cellular processes, particularly in the context of acquired resistance to cancer therapies. Dysregulated JNK signaling is frequently associated with cancer progression and the development of resistance to chemotherapeutic agents and targeted therapies.[2][4] These application notes provide an overview of how JNK-IN-8 is utilized to investigate and counteract drug resistance mechanisms in different cancer types.
Application Note 1: Overcoming Lapatinib Resistance in Triple-Negative Breast Cancer (TNBC)
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype with limited targeted therapy options. While often expressing high levels of Epidermal Growth Factor Receptor (EGFR), inhibitors like lapatinib show minimal efficacy.[3] Studies have revealed that lapatinib treatment can paradoxically lead to the activation of JNK and phosphorylation of its downstream target c-Jun, establishing a mechanism of adaptive resistance.[3]
JNK-IN-8 has been instrumental in dissecting and overcoming this resistance. In TNBC cell lines, co-treatment with JNK-IN-8 and lapatinib acts synergistically to induce robust apoptosis, an effect not observed with either agent alone.[3] The combination therapy significantly curtails the transcriptional activity of key survival-regulating factors, including Nuclear Factor kappa B (NF-κB), Activating Protein 1 (AP-1), and Nuclear factor erythroid 2-Related Factor 2 (Nrf2).[3] The inhibition of these master regulators of the antioxidant response leads to a massive (approximately 10-fold) increase in cytotoxic reactive oxygen species (ROS), ultimately triggering cell death.[3] These findings highlight a critical survival pathway mediated by JNK and suggest that co-inhibition of JNK and EGFR/HER2 could be a viable therapeutic strategy for TNBC.
Application Note 2: Sensitizing Pancreatic Cancer to FOLFOX Chemotherapy
Pancreatic ductal adenocarcinoma (PDAC) is notoriously resistant to chemotherapy. The standard-of-care regimen FOLFOX (a combination of 5-fluorouracil, leucovorin, and oxaliplatin) often has limited success due to intrinsic and acquired resistance. Unbiased proteomic profiling of PDAC models treated with chemotherapy revealed that the JNK-JUN signaling pathway is significantly activated following FOLFOX treatment, but not with its individual components, suggesting its role in the chemoresistance response.[5]
Using JNK-IN-8, researchers have confirmed that JNK activity is crucial for cancer cell survival and resistance to FOLFOX.[5] Pharmacological inhibition of JNK with JNK-IN-8 re-sensitizes PDAC cells to FOLFOX, leading to enhanced tumor growth inhibition in both cell culture and patient-derived xenograft (PDX) models.[5][6] The synergy is attributed to the disruption of FOLFOX-induced JNK1-JUN activation, which in turn affects the DNA damage response and cell cycle regulation.[5] This application demonstrates the utility of JNK-IN-8 not only as a research tool to validate signaling pathways involved in chemoresistance but also as a potential component of combination therapies for pancreatic cancer.
Application Note 3: Reversing Cisplatin Resistance in Liver Cancer
Cisplatin is a cornerstone of treatment for various solid tumors, but its efficacy in liver cancer is hampered by drug resistance. A key mechanism involves the rapid adaptation of signaling pathways within tumor cells upon drug exposure. In liver cancer cells treated with cisplatin, JNK becomes highly activated.[7] This activated JNK then phosphorylates the transcription factors c-Jun and ATF2. The resulting c-Jun/ATF2 heterodimer upregulates the expression of Galectin-1, a protein that confers cisplatin resistance.[7]
JNK-IN-8 has been used to effectively break this resistance loop. By inhibiting JNK activity, JNK-IN-8 prevents the phosphorylation of c-Jun and ATF2, thereby downregulating Galectin-1 expression.[7] This leads to increased DNA damage and apoptosis in cisplatin-resistant liver cancer cells, both in vitro and in vivo.[7] This research underscores the role of JNK as a critical mediator of cisplatin resistance and positions JNK-IN-8 as a promising agent to restore chemosensitivity in liver cancer.
Application Note 4: Modulating Paclitaxel Resistance in Breast Cancer
Paclitaxel (PTX) is a widely used chemotherapeutic for breast cancer, but resistance remains a major clinical challenge.[8] In PTX-resistant MCF-7 breast cancer cells, studies have shown an upregulation of the PI3K/Akt and MAPK signaling pathways, which promotes cell survival and an epithelial-to-mesenchymal transition (EMT), a process associated with increased motility and drug resistance.[9]
JNK-IN-8 was employed to target the heightened stress-activated MAPK signaling in these resistant cells. Treatment with JNK-IN-8 successfully suppressed the phosphorylation of p38 and SAPK/JNK.[9] This inhibition not only reduced the mesenchymal profile of the cells but also downregulated key components of the Wnt signaling pathway.[8][9] This suggests that JNK-IN-8 can reverse paclitaxel resistance by modulating interconnected signaling networks that drive the resistant phenotype.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of JNK-IN-8
| Target | IC₅₀ (nM) | Cell Line | Cellular EC₅₀ (c-Jun Phos. Inhibition) | Reference(s) |
| JNK1 | 4.7 | - | - | [1],[2] |
| JNK2 | 18.7 | - | - | [1],[2] |
| JNK3 | 1.0 | - | - | [1],[2] |
| JNK (pan) | - | HeLa | 486 nM | [1] |
| JNK (pan) | - | A375 | 338 nM | [1] |
Table 2: JNK-IN-8 in Combination Therapies for Drug Resistance
| Cancer Type | Combination Drug | JNK-IN-8 Conc. | Key Molecular/Cellular Effect | Outcome | Reference(s) |
| Triple-Negative Breast Cancer | Lapatinib | 0.1 - 20 µM | 80% inhibition of p-c-Jun (at 5 µM); 10-fold increase in ROS | Synergistic cytotoxicity; Overcame lapatinib resistance | [3] |
| Pancreatic Cancer | FOLFOX | 1 µM | Inhibition of FOLFOX-induced JNK-JUN signaling | Sensitized PDAC cells to chemotherapy | [5] |
| Liver Cancer | Cisplatin | Not specified | Prevents c-Jun/ATF2 phosphorylation; Downregulates Galectin-1 | Overcame cisplatin resistance; Enhanced DNA damage | [7] |
| Breast Cancer (PTX-Resistant) | Paclitaxel | 10 µM | Suppression of p-p38, p-SAPK/JNK, and Wnt signaling | Suppressed mesenchymal profile and migratory potential | [9],[8] |
Mandatory Visualizations
Caption: JNK-IN-8 and Lapatinib synergy in TNBC.
Caption: JNK-IN-8 overcomes FOLFOX resistance in Pancreatic Cancer.
Caption: JNK-IN-8 overcomes Cisplatin resistance in Liver Cancer.
Caption: Workflow for studying JNK-IN-8 in drug resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Synergy Assessment
This protocol is adapted for determining the synergistic cytotoxic effects of JNK-IN-8 and a primary therapeutic agent.
Materials:
-
96-well cell culture plates
-
Drug-resistant and parental cell lines
-
Complete culture medium
-
JNK-IN-8 (stock prepared in DMSO)[4]
-
Primary therapeutic drug (e.g., Lapatinib, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).[9]
-
Drug Preparation: Prepare serial dilutions of JNK-IN-8 and the primary drug at 2x the final desired concentrations in culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO), single-agent treatments, and combination treatments.
-
Incubation: Incubate the plates for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Protocol 2: Western Blot Analysis of JNK Pathway Activation
This protocol is for detecting changes in the phosphorylation status of JNK and its downstream targets.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-p-p65, anti-β-actin)[3][9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Lysis: Plate cells in 6-well plates and treat with drugs as required. After treatment, wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Visualization: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: In Vitro JNK Kinase Assay
This protocol is for measuring the specific kinase activity of JNK pulled down from cell lysates.[10]
Materials:
-
JNK Extraction Buffer
-
c-Jun (1-79) fusion protein beads
-
Kinase Assay Buffer
-
ATP (10 mM)
-
Microcentrifuge tubes
Procedure:
-
Cell Lysate Preparation: Treat and harvest cells as described in the Western Blot protocol (Step 1). Lyse cell pellets (2-10 million cells) in 200 µL of ice-cold JNK Extraction Buffer. Centrifuge to clear the lysate.[10]
-
JNK Pulldown: Add 20 µL of c-Jun fusion protein beads to ~200 µg of cell lysate. Incubate with gentle rocking overnight at 4°C to allow the beads to bind to JNK.[10]
-
Washing: Pellet the beads by centrifugation (14,000 rpm, 30 sec, 4°C). Discard the supernatant. Wash the pellet twice with 0.5 mL of JNK Extraction Buffer and once with 0.5 mL of Kinase Assay Buffer.[10]
-
Kinase Reaction: Resuspend the washed bead pellet in 50 µL of Kinase Assay Buffer. Add 1 µL of 10 mM ATP to start the reaction. Incubate for 30 minutes at 30°C.[10]
-
Analysis: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes. Centrifuge to pellet the beads. The supernatant now contains phosphorylated c-Jun. Analyze the amount of phosphorylated c-Jun by Western Blot using a phospho-c-Jun (Ser63 or Ser73) specific antibody.
Protocol 4: In Vivo Xenograft Model for Drug Resistance Study
This protocol provides a general framework for evaluating the efficacy of JNK-IN-8 in combination with another therapeutic in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
JNK-IN-8
-
Primary therapeutic drug
-
Appropriate vehicle for drug delivery
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[11] Monitor the health of the mice regularly.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Primary Drug, JNK-IN-8, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule. For example, JNK-IN-8 can be administered via intraperitoneal (IP) injection at 20 mg/kg.[11] The primary drug should be administered according to established protocols.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or until signs of toxicity appear. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of any anti-tumor effects. The combination of lapatinib and JNK-IN-8 has been shown to significantly lengthen the time to reach maximum tumor growth in xenograft models.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JNK/c-Jun-ATF2 Overcomes Cisplatin Resistance in Liver Cancer through down-Regulating Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes: JNK-IN-8 in the Investigation of JNK's Role in Immune Responses
Introduction
The c-Jun N-terminal kinases (JNKs), a key family within the mitogen-activated protein kinase (MAPK) group, are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, environmental stressors, and pathogens.[1][2] The JNK signaling pathway is deeply implicated in regulating immune cell functions such as differentiation, activation, apoptosis, and the production of inflammatory mediators.[2][3] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancer.[3][4] JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), making it an invaluable chemical probe for elucidating the precise roles of JNK signaling in the immune system.[4][5] These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing JNK-IN-8 in immunological research.
Pharmacological Profile of JNK-IN-8
JNK-IN-8 is an acrylamide-containing compound that functions as a covalent, irreversible inhibitor.[6][7] It forms a covalent bond with a conserved cysteine residue near the ATP-binding pocket of the JNK enzymes (Cys116 in JNK1/JNK2, Cys154 in JNK3), leading to sustained and highly specific inhibition.[8] This irreversible mechanism provides a durable blockade of JNK activity, which is advantageous for both in vitro and in vivo studies compared to reversible inhibitors.[7]
Data Presentation
Table 1: Biochemical Potency of JNK-IN-8 Against JNK Isoforms
| Target | IC50 Value (nM) | Citation(s) |
|---|---|---|
| JNK1 | 4.67 (or 4.7) | [4][6][9][10] |
| JNK2 | 18.7 | [4][6][9][10] |
| JNK3 | 0.98 (or 1.0) |[4][6][9][10] |
Note: While biochemical IC50 values are in the low nanomolar range, cellular effective concentrations (EC50) for inhibiting the phosphorylation of the JNK substrate c-Jun are notably higher, typically in the range of 300-500 nM, depending on the cell line.[6][10][11]
Table 2: Summary of JNK-IN-8 Effects on Immune Cells and Processes
| Application Area | Model System | JNK-IN-8 Concentration/Dose | Key Findings | Citation(s) |
|---|---|---|---|---|
| Macrophage Inflammation | RAW264.7 cells, primary murine peritoneal macrophages | ≤ 10 µM | Attenuated LPS-induced production of TNF-α, IL-6, and IL-1β; Inhibited JNK/NF-κB signaling pathway. | [12] |
| Acute Lung Injury | LPS-induced ALI mouse model | Not Specified | Reduced inflammation, oxidative stress, and improved survival rate. | [12] |
| Tumor Immunology | Triple-Negative Breast Cancer (TNBC) mouse models | Not Specified | Reduced regulatory T cell (Treg) infiltration; Increased CD8+ T cell infiltration. | [4][9] |
| Combination Therapy | TNBC mouse models | Not Specified | Synergizes with CSF-1R inhibitors to reduce tumor growth by increasing M1/M2 macrophage ratio and CD8+ T cells. | [13] |
| T-Cell Activation | Jurkat T-cells | Not Specified | JNK signaling is implicated in activating autophagy in T-cells, a process relevant to transplant rejection. |[14] |
Experimental Protocols
Protocol 1: Preparation and Storage of JNK-IN-8 Stock Solution
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
As a precaution, handle JNK-IN-8 powder in a chemical fume hood.
-
To prepare a 10 mM stock solution, dissolve 1 mg of JNK-IN-8 in 197 µL of anhydrous DMSO.[4] Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from direct light.[4] The product is stable for at least 12 months when stored properly as a solid.[4] The stability of the solution in DMSO is not fully characterized, but storage at -20°C is recommended.[4]
Protocol 2: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes how to assess the effect of JNK-IN-8 on the inflammatory response of macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cell line or primary peritoneal macrophages[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
JNK-IN-8 stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well or 6-well)
-
Reagents for analysis (ELISA kits for TNF-α, IL-6, IL-1β; reagents for Western blotting)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
JNK-IN-8 Pre-treatment: The next day, dilute the 10 mM JNK-IN-8 stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) must be included, ensuring the final DMSO concentration does not exceed 0.1% to avoid toxicity.[4]
-
Remove the old medium from the cells and add the medium containing JNK-IN-8 or vehicle control.
-
Incubate the cells for 1 hour at 37°C.
-
LPS Stimulation: Prepare a working solution of LPS in complete culture medium. Add LPS to the wells to a final concentration of 100 ng/mL, except for the unstimulated control wells.[12]
-
Incubate for the desired time period. For cytokine protein analysis, 6-24 hours is typical. For signaling pathway analysis (e.g., p-JNK), a shorter time course (15-60 minutes) is recommended.
-
Sample Collection & Analysis:
-
Cytokine Measurement (ELISA): Carefully collect the cell culture supernatant. Centrifuge to remove any cell debris. Analyze the supernatant for TNF-α, IL-6, and IL-1β levels using commercially available ELISA kits according to the manufacturer's instructions.[12]
-
Signaling Analysis (Western Blot): Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration, then perform SDS-PAGE and Western blotting to analyze the phosphorylation status of JNK, c-Jun, and NF-κB p65.[12]
-
Protocol 3: In Vivo Assessment of JNK-IN-8 on Tumor Immune Infiltration
This protocol provides a general workflow for evaluating how JNK-IN-8 modulates the immune microenvironment in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., E0771, PyMT-M for TNBC)[13]
-
Immunocompetent mice (e.g., C57BL/6)
-
JNK-IN-8
-
Vehicle solution (e.g., DMSO, Tween 80, sterile water or saline)[7][15]
-
Calipers for tumor measurement
-
Reagents for tumor processing (e.g., collagenase, DNase)
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD8, -FoxP3, -F4/80, -CD11c, -CD206)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomize mice into treatment groups (e.g., Vehicle, JNK-IN-8).
-
JNK-IN-8 Formulation and Dosing: Prepare the JNK-IN-8 dosing solution. A previously published formulation involves dissolving JNK-IN-8 in DMSO, followed by dilution in 15% Tween 80 in sterile water.[7][15] A typical dose might be 30 mg/kg, administered via intraperitoneal (i.p.) injection twice weekly.[7]
-
Monitoring: Monitor tumor growth with caliper measurements every 2-3 days. Monitor animal health and body weight.
-
Tumor Harvest and Processing: At the end of the study, euthanize the mice and surgically excise the tumors.
-
Mechanically mince the tumors and digest them into a single-cell suspension using an enzymatic cocktail (e.g., collagenase and DNase).
-
Immune Cell Staining and Flow Cytometry:
-
Filter the cell suspension through a 70 µm strainer to remove debris.
-
Perform a red blood cell lysis step if necessary.
-
Count the viable cells.
-
Stain the cells with a panel of fluorescently-conjugated antibodies to identify immune cell populations of interest (e.g., CD8+ T cells, Tregs, M1/M2 macrophages).[13]
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different immune cell subsets within the tumor microenvironment, comparing the JNK-IN-8 treated group to the vehicle control.
Visualizations
Caption: JNK signaling pathway in macrophages leading to cytokine production and the inhibitory action of JNK-IN-8.
Caption: Experimental workflow for analyzing the effect of JNK-IN-8 on macrophage cytokine production in vitro.
Caption: Experimental workflow for studying the in vivo effects of JNK-IN-8 on the tumor immune microenvironment.
References
- 1. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 12. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | JNK signaling mediates acute rejection via activating autophagy of CD8+ T cells after liver transplantation in rats [frontiersin.org]
- 15. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing JNK-IN-8 concentration for cell-based assays
Welcome to the technical support center for JNK-IN-8. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays using this selective and irreversible JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK). It targets all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located in the ATP-binding site of the kinase.[3][4][5] This irreversible binding blocks the kinase's ability to phosphorylate its downstream substrates, such as the transcription factor c-Jun, thereby inhibiting the JNK signaling pathway.[4][6]
Q2: What are the recommended storage and handling procedures for JNK-IN-8?
For optimal stability, JNK-IN-8 should be dissolved in a suitable solvent like DMSO to create a stock solution.[6][7] It is highly recommended to aliquot the stock solution into working volumes and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.[8] When preparing your final working concentration for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q3: What is a recommended starting concentration for JNK-IN-8 in a cell-based assay?
The optimal concentration of JNK-IN-8 is highly dependent on the cell type, assay duration, and specific endpoint being measured. Based on published studies, a good starting point for many applications is a concentration range of 0.5 µM to 5 µM .[3][4] For instance, studies in Triple-Negative Breast Cancer (TNBC) cell lines have used concentrations between 0.88–5 µmol/L for 72-hour cell viability assays.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I treat my cells with JNK-IN-8?
Treatment duration can vary from a few hours to several days depending on the biological question.
-
Short-term (1-4 hours): Sufficient for assessing the direct inhibition of JNK signaling, for example, by measuring the phosphorylation of c-Jun via Western blot.[1]
-
Long-term (24-120 hours): Necessary for assays measuring downstream cellular effects like changes in cell viability, apoptosis, or colony formation.[3][9] For example, cell viability assays are often conducted over 72 hours, while organoid growth inhibition can be measured over 120 hours.[3]
Q5: Does JNK-IN-8 have known off-target effects?
While JNK-IN-8 is highly selective for JNK kinases, potential off-target effects have been reported, especially at higher concentrations.[6][10] Some studies have shown that JNK-IN-8 can inhibit mTOR signaling independently of its effect on JNK.[3] Kinase profiling has revealed potential inhibition of other kinases like MNK2 and Fms at concentrations between 200-500 nM.[10] To confirm that the observed effects are due to JNK inhibition, it is advisable to use the lowest effective concentration and, if possible, validate findings using genetic approaches like JNK1/2 knockout or knockdown cells.[3]
Data Summary Tables
Table 1: In Vitro Inhibitory Potency (IC50) of JNK-IN-8
| Kinase Isoform | IC50 Value (nM) | Reference(s) |
| JNK1 | 4.67 - 4.7 | [1][8] |
| JNK2 | 18.7 | [8] |
| JNK3 | 0.98 - 1.0 | [2][8] |
Note: These values represent biochemical potency and may differ significantly from the effective concentration required in a cellular context (EC50), which is typically in the sub-micromolar range.[1][10]
Table 2: Example Concentration Ranges for JNK-IN-8 in Cell-Based Assays
| Cell Line / Model | Assay Type | Concentration Range (µM) | Duration | Reference(s) |
| TNBC Cell Lines | Cell Viability (CellTiter-Glo) | 0.88 - 5 | 72 hours | [3] |
| TNBC Cell Lines | Colony Formation | 1 - 5 | 72 hours | [3] |
| TNBC Patient-Derived Organoids | Organoid Growth | 0.16 - 10 | 120 hours (5 days) | [3] |
| MDA-MB-231 (TNBC) | p-c-Jun Inhibition (Western Blot) | 1 - 5 | 30-60 minutes | [4] |
| Pancreatic Cancer Cell Lines | Combination Chemotherapy | 1 | 72 hours | [11] |
| MCF-7 (Breast Cancer) | Cell Viability / Western Blot | 10 | 24 hours | [9] |
| Primary Macrophages | Cytotoxicity (CCK-8) | ≤ 12.5 | 24 hours | [12] |
Troubleshooting Guide
Q: I'm observing high levels of cytotoxicity even at low concentrations of JNK-IN-8. What should I do?
A: Unintended cytotoxicity can confound results. Consider the following troubleshooting steps:
-
Verify Solvent Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Prepare a "vehicle-only" control with the same DMSO concentration to assess solvent toxicity.[8]
-
Reduce Treatment Duration: For your specific cell type, a shorter incubation period may be sufficient to achieve JNK inhibition without causing excessive cell death.
-
Lower the Concentration Range: Your cells may be particularly sensitive. Perform a dose-response curve starting from a much lower concentration (e.g., 10-100 nM) to identify a non-toxic, effective range.
-
Check Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug toxicity.
Q: I am not seeing any inhibition of JNK activity after treatment. What could be the cause?
A: A lack of effect can stem from several factors related to the compound, the cells, or the detection method.
-
Confirm JNK Pathway Activation: The JNK pathway is stress-activated. Ensure that your experimental model has an active JNK pathway. You may need to stimulate the cells with an appropriate agonist (e.g., anisomycin, UV irradiation, or cytokines like TNF-α) to induce JNK phosphorylation and activity.[13][14]
-
Increase JNK-IN-8 Concentration: The required effective concentration in cells is often much higher than the biochemical IC50.[5][10] Try increasing the concentration based on the ranges in Table 2.
-
Verify Inhibitor Integrity: Ensure your JNK-IN-8 stock solution has been stored correctly and has not degraded. If in doubt, use a fresh vial or lot of the compound.
-
Validate Readout Method: The most reliable method to confirm JNK inhibition is to measure the phosphorylation of its direct substrate, c-Jun, at Ser63/73 via Western blot.[4][6] If you are using a downstream functional assay, the link to JNK activity may be indirect or require longer treatment times.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results often arise from minor variations in experimental execution.
-
Standardize Cell Culture Conditions: Use cells from the same passage number for all related experiments. Monitor cell density at the time of treatment and ensure it is consistent.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of JNK-IN-8 from a frozen aliquot of the stock solution for each experiment. Avoid using previously diluted solutions.
-
Control for All Variables: Ensure all other experimental parameters, such as incubation times, media formulations, and stimulation conditions, are kept identical across experiments.
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal JNK-IN-8 Concentration with a Cell Viability Assay
This protocol describes a dose-response experiment to find the EC50 (half-maximal effective concentration) of JNK-IN-8 for reducing cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of JNK-IN-8 in culture medium. A typical final concentration range to test is 0.05 µM to 10 µM. Include a "vehicle-only" (e.g., 0.1% DMSO) control and a "no-treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add the JNK-IN-8 dilutions and controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.[3][9]
-
Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized viability against the log of the JNK-IN-8 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the EC50 value.
Protocol 2: Verifying JNK Inhibition by Western Blotting
This protocol confirms that JNK-IN-8 is inhibiting its target by measuring the phosphorylation of c-Jun.
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with various concentrations of JNK-IN-8 (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 1-2 hours.
-
JNK Pathway Stimulation: After pre-treatment, stimulate the cells with a known JNK activator (e.g., 25 µg/mL anisomycin for 30 minutes) to induce c-Jun phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Jun (Ser63 or Ser73).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe for total c-Jun, total JNK, and a loading control like GAPDH or β-actin. Quantify the band intensities to determine the reduction in p-c-Jun relative to total c-Jun.
Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways [mdpi.com]
- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 11. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 12. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
JNK-IN-8 solubility issues and how to solve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of JNK-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving JNK-IN-8?
A1: The recommended solvent for dissolving JNK-IN-8 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[1][2] For optimal results, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1][2][3]
Q2: Is JNK-IN-8 soluble in aqueous solutions?
A2: JNK-IN-8 has very low solubility in aqueous solutions, including water and ethanol.[1][4] Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation.
Q3: How should I prepare a stock solution of JNK-IN-8?
A3: To prepare a stock solution, dissolve JNK-IN-8 powder in high-quality, anhydrous DMSO.[2][5] For example, to create a 10 mM stock solution, you can resuspend 1 mg of JNK-IN-8 in 197 µL of DMSO.[5] Sonication may be used to aid dissolution.[4]
Q4: How should I store the JNK-IN-8 stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2][5] It is recommended to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue: My JNK-IN-8 precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium.
-
Cause: This is a common issue due to the poor aqueous solubility of JNK-IN-8. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous medium can cause the compound to crash out of solution.
-
Solution 1: Immediate Use and Proper Mixing:
-
Dilute the DMSO stock solution directly into the final volume of your cell culture medium immediately before use.[5]
-
Ensure rapid and thorough mixing by gently vortexing or pipetting up and down as you add the stock solution. This helps to quickly disperse the compound and prevent localized high concentrations that are prone to precipitation.
-
-
Solution 2: Reduce the Final DMSO Concentration:
-
Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity and solubility issues.[5]
-
-
Solution 3: Serial Dilution:
-
Perform a serial dilution of your DMSO stock in the cell culture medium. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
Issue: I need to prepare a JNK-IN-8 formulation for in vivo animal studies.
-
Cause: Due to its poor aqueous solubility, a simple saline solution is not suitable for in vivo administration of JNK-IN-8. A co-solvent system is required to maintain its solubility.
-
Solution: Use a Co-solvent Formulation:
-
A commonly used formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][2][6][7]
-
Example Protocol:
-
Dissolve the required amount of JNK-IN-8 in DMSO to create a concentrated stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Add the JNK-IN-8 DMSO stock to the PEG300 and mix well until the solution is clear.
-
Add Tween 80 to the mixture and mix thoroughly.
-
Finally, add saline to reach the desired final volume and concentration.
-
-
It is crucial to prepare this formulation fresh on the day of use.[2]
-
Data Presentation
Table 1: Solubility of JNK-IN-8 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (197.01 mM)[2] | Fresh, anhydrous DMSO is recommended.[1][2][3] Sonication can aid dissolution.[4] |
| 56 mg/mL (110.33 mM)[4] | ||
| ≤ 85 mM[5] | ||
| Water | Insoluble or slightly soluble (< 1 mg/mL)[1][4] | Not a recommended primary solvent. |
| Ethanol | Insoluble or slightly soluble (< 1 mg/mL)[1][4] | Not a recommended primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM JNK-IN-8 Stock Solution in DMSO
-
Materials: JNK-IN-8 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM JNK-IN-8 stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM JNK-IN-8 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately and thoroughly mix the solution by gentle inversion or pipetting.
-
Use the working solution immediately for your experiment.[5] Note: The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.[5]
-
Visualizations
Caption: The JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Caption: Experimental workflow for preparing and using JNK-IN-8 solutions.
Caption: Troubleshooting logic for JNK-IN-8 precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 5. stemcell.com [stemcell.com]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
How to determine the optimal incubation time for JNK-IN-8
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JNK-IN-8, a potent and irreversible inhibitor of JNK kinases. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNK-IN-8?
A1: JNK-IN-8 is an irreversible inhibitor of c-Jun N-terminal kinases JNK1, JNK2, and JNK3.[1][2] It forms a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK proteins.[3][4][5] This covalent modification blocks the substrate binding and kinase activity, leading to the inhibition of downstream signaling pathways.[4]
Q2: How selective is JNK-IN-8?
A2: JNK-IN-8 exhibits high selectivity for JNK kinases.[4][6] Kinome-wide screening has demonstrated that it has minimal off-target effects at concentrations effective for JNK inhibition.[6][7]
Q3: What is the recommended starting concentration for JNK-IN-8?
A3: The optimal concentration of JNK-IN-8 is cell-type and experiment-dependent. For cellular assays, a common starting point is between 1 µM and 10 µM.[1][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store JNK-IN-8?
A4: JNK-IN-8 is typically provided as a powder. For stock solutions, dissolve it in fresh DMSO.[1][2] For example, to prepare a 10 mM stock solution, you can resuspend 1 mg in 197 µL of DMSO.[2] It is advisable to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[2][9] When diluting into aqueous media for cell culture, ensure the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced toxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of JNK signaling (e.g., no decrease in p-c-Jun) | Insufficient incubation time: The inhibitor may not have had enough time to bind to the JNK proteins. | Perform a time-course experiment to determine the optimal incubation time (see detailed protocol below). |
| Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution of JNK-IN-8. Ensure proper storage at -20°C in aliquots.[2][9] | |
| Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to identify the effective concentration range. | |
| High cell toxicity or off-target effects | High inhibitor concentration: Excessive concentrations of JNK-IN-8 can lead to off-target effects and cellular toxicity. | Lower the concentration of JNK-IN-8. Determine the minimum effective concentration that inhibits JNK signaling without causing significant cell death. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your experimental setup is below 0.1%.[2] | |
| Variability between experiments | Inconsistent incubation times: Minor variations in incubation times can lead to different levels of JNK inhibition. | Standardize the incubation time across all experiments once the optimal time has been determined. |
| Cell passage number and confluency: Changes in cell culture conditions can affect cellular responses. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
Determining the Optimal Incubation Time
The optimal incubation time for JNK-IN-8 is crucial for achieving maximal and specific inhibition of JNK signaling without inducing confounding cellular responses. As an irreversible inhibitor, the extent of inhibition is time-dependent. The following protocol provides a general framework for determining the ideal incubation time for your specific experimental setup.
Experimental Protocol: Time-Course Analysis of JNK-IN-8 Activity
Objective: To determine the incubation time required for JNK-IN-8 to achieve maximal inhibition of JNK activity, as measured by the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
JNK-IN-8 stock solution (e.g., 10 mM in DMSO)
-
Stimulus for JNK pathway activation (e.g., Anisomycin, UV radiation, cytokines)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells of interest in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment with JNK-IN-8:
-
Treat the cells with a predetermined concentration of JNK-IN-8 (based on a prior dose-response experiment or literature values, e.g., 1 µM).
-
Incubate the cells for a range of time points. A suggested time course could be: 0.5, 1, 2, 4, 8, and 24 hours. Include a vehicle control (DMSO) for each time point.
-
-
JNK Pathway Stimulation (Optional but Recommended):
-
To observe a clear inhibition, it is often beneficial to stimulate the JNK pathway.
-
Towards the end of each JNK-IN-8 incubation period, add a known JNK activator (e.g., Anisomycin at 2 µM for 1 hour) to the culture medium.[10]
-
-
Cell Lysis:
-
At the end of each time point, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and normalize them to total c-Jun and the loading control.
-
Plot the normalized phospho-c-Jun levels against the incubation time.
-
The optimal incubation time is the point at which the maximum inhibition of c-Jun phosphorylation is observed and sustained.
-
Expected Results and Interpretation
The time-course experiment will reveal how quickly JNK-IN-8 engages its target and inhibits JNK activity. You would expect to see a time-dependent decrease in the levels of phosphorylated c-Jun in the JNK-IN-8 treated cells compared to the vehicle-treated controls. The time point at which the p-c-Jun signal reaches its nadir and remains low is your optimal incubation time.
Quantitative Data Summary
The following table summarizes typical IC50 and EC50 values for JNK-IN-8 from the literature. Note that these values can vary between different cell lines and experimental conditions.
| Parameter | JNK1 | JNK2 | JNK3 | Cell Line | Incubation Time | Reference |
| IC50 (in vitro) | 4.7 nM | 18.7 nM | 1 nM | - | - | [1][9] |
| EC50 (cellular) | - | - | - | HeLa | 1 hour | [1] |
| EC50 (cellular) | - | - | - | A375 | Not Specified | [1][9] |
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of your experiments, the following diagrams illustrate the JNK signaling pathway and the experimental workflow for determining the optimal incubation time.
Caption: JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Caption: Experimental workflow for determining the optimal incubation time for JNK-IN-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JNK-IN-8 | CAS#:1410880-22-6 | Chemsrc [chemsrc.com]
Selecting appropriate negative and positive controls for JNK-IN-8 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Proper experimental design, including the use of appropriate controls, is critical for interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and how does it work?
JNK-IN-8 is a highly selective and potent irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] It forms a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK proteins (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[4][5] This covalent modification permanently inactivates the enzyme, blocking its ability to phosphorylate downstream substrates.[2][6]
Q2: What is the primary readout for JNK-IN-8 activity in cells?
The most common and direct method to assess JNK-IN-8 efficacy is to measure the phosphorylation of its primary substrate, the transcription factor c-Jun, at Serine 63 and Serine 73.[2][5][6][7] A reduction in phosphorylated c-Jun (p-c-Jun) levels upon treatment with JNK-IN-8 indicates successful target engagement and inhibition of the JNK pathway.[5][6]
Q3: What should I use as a positive control to ensure my JNK pathway is active?
To confirm that the JNK signaling pathway is functional in your experimental system, you should treat your cells with a known JNK activator. The choice of stimulus can depend on the cell type and experimental context. Commonly used positive controls for JNK activation include:
-
Anisomycin: A protein synthesis inhibitor that is a potent activator of the JNK pathway.[1][3][8]
-
UV irradiation: A common environmental stressor that robustly activates JNK signaling.[7][9]
-
Cytokines: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) are well-established activators of the JNK cascade.[10]
-
Growth factors: In some contexts, growth factors like Epidermal Growth Factor (EGF) can induce JNK activity.[5]
Q4: What is the ideal negative control for a JNK-IN-8 experiment?
The ideal negative control would be a molecule that is structurally very similar to JNK-IN-8 but lacks the reactive group (the acrylamide warhead) responsible for covalent binding, rendering it inactive against JNK. While a commercially available, validated inactive analog of JNK-IN-8 is not widely documented, a compound referred to as JNK-IN-6, which has an unreactive propyl amide group instead of the acrylamide, has been shown to be almost 100-fold less potent.[6]
Q5: If a specific inactive analog is unavailable, what are the best practices for negative controls?
In the absence of a validated inactive analog, a multi-faceted approach to negative controls is recommended:
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve JNK-IN-8 (typically DMSO) should be added to control cells at the same final concentration used for the JNK-IN-8 treatment.[4][11] This accounts for any effects of the solvent on the cells.
-
JNK Knockout/Knockdown Cells: Using cells where JNK1, JNK2, or all JNK isoforms have been genetically removed (knockout) or their expression is reduced (knockdown/siRNA) can help confirm that the effects of JNK-IN-8 are on-target.
-
Rescue Experiments: In JNK knockout cells, re-expressing a mutant form of JNK that cannot be bound by JNK-IN-8 (e.g., the Cys116Ser mutant) should rescue the phenotype, demonstrating the inhibitor's specificity.[5]
Data Presentation
Table 1: Inhibitory Potency of JNK-IN-8
This table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for JNK-IN-8. IC50 values represent the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%, while EC50 values represent the concentration required to produce 50% of the maximal effect in a cellular assay.
| Target | Assay Type | IC50/EC50 (nM) | Reference |
| JNK1 | Biochemical | 4.7 | [1][3] |
| JNK2 | Biochemical | 18.7 | [1][3] |
| JNK3 | Biochemical | 1.0 | [1][3] |
| c-Jun Phosphorylation | HeLa Cells | 486 | [1][12] |
| c-Jun Phosphorylation | A375 Cells | 338 | [1][12] |
Experimental Protocols
Protocol: Western Blot for Measuring JNK Inhibition
This protocol describes how to assess the efficacy of JNK-IN-8 by measuring the phosphorylation of its downstream target, c-Jun.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The next day, pre-treat the cells with the desired concentrations of JNK-IN-8 or vehicle (DMSO) for the recommended time (e.g., 1-3 hours).[5] c. Following pre-treatment, stimulate the cells with a JNK activator (e.g., Anisomycin, 2 µM for 1 hour) to induce JNK activity.[3] Include a non-stimulated control group.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[12]
3. Protein Quantification: a. Transfer the supernatant (cleared lysate) to a new tube. b. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.
5. Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C. d. The following day, wash the membrane three times with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST.
6. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin. d. Quantify the band intensities using densitometry software. A decrease in the p-c-Jun/total c-Jun ratio in JNK-IN-8 treated samples compared to the stimulated control indicates inhibition of JNK.
Mandatory Visualizations
Caption: The JNK signaling pathway is activated by various stress stimuli.
Caption: Recommended experimental workflow for testing JNK-IN-8 efficacy.
Caption: Logical framework for selecting experimental controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. selleck.co.jp [selleck.co.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Activation of JNK pathway in persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
Technical Support Center: Overcoming Resistance to JNK-IN-8 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
A1: JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] It forms a covalent bond with a conserved cysteine residue in the ATP-binding site of JNK, leading to sustained inhibition of its kinase activity.[3][4] JNKs are stress-activated protein kinases that play crucial roles in regulating cell proliferation, apoptosis, and inflammation. In many cancer cells, the JNK signaling pathway is aberrantly activated and contributes to therapeutic resistance.[5][6]
Q2: What are the known mechanisms of resistance to JNK-IN-8?
A2: While JNK-IN-8 is designed to overcome resistance mechanisms, cancer cells can still develop resistance to it, or display intrinsic resistance. The primary mechanisms involve the activation of alternative survival pathways to bypass the JNK signaling blockade. These can include:
-
Upregulation of pro-survival signaling: Activation of pathways like PI3K/Akt and MAPK can promote cell survival and proliferation, compensating for JNK inhibition.[7][8]
-
Wnt signaling activation: The Wnt signaling pathway has been implicated in chemoresistance, and its activation can reduce the efficacy of JNK-IN-8.[8][9]
-
Alterations in apoptotic machinery: Changes in the expression or function of apoptotic regulatory proteins can make cells less susceptible to JNK-IN-8-induced cell death.
Q3: How can I overcome resistance to JNK-IN-8 in my cancer cell line?
A3: Overcoming resistance to JNK-IN-8 often involves combination therapies. By simultaneously targeting the primary resistance pathways, it is possible to re-sensitize cancer cells to JNK inhibition. Effective strategies include:
-
Combination with conventional chemotherapy: JNK-IN-8 has been shown to synergize with agents like paclitaxel, lapatinib, and the FOLFOX regimen (5-fluorouracil, leucovorin, and oxaliplatin) to overcome resistance in various cancer cell lines.[10][11][12]
-
Targeting bypass signaling pathways: Co-treatment with inhibitors of pathways like PI3K/Akt or MAPK can block the compensatory survival signals that cancer cells rely on when JNK is inhibited.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability with JNK-IN-8 treatment. | 1. Suboptimal concentration of JNK-IN-8.2. Intrinsic or acquired resistance in the cell line.3. JNK-IN-8 degradation or instability. | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.2. Investigate the activation status of alternative survival pathways (e.g., PI3K/Akt, MAPK) via Western blot.3. Prepare fresh stock solutions of JNK-IN-8 in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.[1] |
| High background in Western blots for phosphorylated JNK. | 1. Suboptimal antibody concentration.2. Inefficient washing steps.3. High endogenous JNK activity. | 1. Titrate the primary antibody to determine the optimal concentration.2. Increase the number and duration of washing steps.3. Ensure complete inhibition of JNK activity by using an adequate concentration of JNK-IN-8 and appropriate incubation time. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Variation in drug treatment time. | 1. Ensure a single-cell suspension before seeding and mix gently after plating.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use a multichannel pipette for simultaneous drug addition to minimize timing differences. |
| Unexpected off-target effects. | JNK-IN-8 can have some off-target activity at higher concentrations. | 1. Use the lowest effective concentration of JNK-IN-8.2. Perform control experiments using a structurally different JNK inhibitor to confirm that the observed effects are JNK-dependent.3. Profile the kinome of your cells treated with JNK-IN-8 to identify potential off-targets.[13] |
Quantitative Data
Table 1: IC50 Values of JNK-IN-8
| Target/Cell Line | IC50 (nM) | Reference(s) |
| JNK1 (in vitro) | 4.7 | [14][15] |
| JNK2 (in vitro) | 18.7 | [14][15] |
| JNK3 (in vitro) | 1.0 | [14][15] |
| A-375 (cellular c-Jun phosphorylation) | 338 | [15] |
| HeLa (cellular c-Jun phosphorylation) | 486 | [15] |
Table 2: Combination Therapy Data
| Cell Line | Combination | Effect | Reference(s) |
| Paclitaxel-Resistant MCF-7 | JNK-IN-8 + Paclitaxel | Suppression of migratory functions and downregulation of p38, SAPK/JNK, and Wnt signaling members. | [7][9] |
| MDA-MB-231 (TNBC) | JNK-IN-8 + Lapatinib | Synergistic decrease in cell viability and induction of apoptosis through increased reactive oxygen species (ROS). | [3] |
| Pancreatic Cancer Cell Lines | JNK-IN-8 + FOLFOX | Enhanced growth inhibition and reversal of FOLFOX-induced JUN activation. | [10][11][12][16][17] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted for assessing the effect of JNK-IN-8 alone or in combination with other drugs on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
JNK-IN-8 (stock solution in DMSO)
-
Combination drug (e.g., paclitaxel, lapatinib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of JNK-IN-8 and the combination drug in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
Western Blotting for JNK Pathway Activation
This protocol is for detecting the phosphorylation status of JNK and its downstream target c-Jun.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for phospho-specific antibodies, 1:2000 for total protein antibodies.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Drug Resistance
// Nodes Stress [label="Cellular Stress\n(e.g., Chemotherapy)", fillcolor="#F1F3F4"]; MAP3K [label="MAP3K\n(e.g., ASK1, MEK4/7)", fillcolor="#FBBC05"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n(Resistance)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_IN_8 [label="JNK-IN-8", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Stress -> MAP3K; MAP3K -> JNK; JNK -> cJun; cJun -> AP1; AP1 -> Survival; JNK -> Apoptosis [arrowhead=tee]; JNK_IN_8 -> JNK [arrowhead=tee, style=dashed, color="#EA4335"]; } .dot Caption: JNK signaling pathway activation by cellular stress leading to resistance.
Experimental Workflow for Overcoming JNK-IN-8 Resistance
// Nodes Start [label="Resistant Cancer\nCell Line", shape=ellipse, fillcolor="#F1F3F4"]; DoseResponse [label="Dose-Response Assay\n(JNK-IN-8)", fillcolor="#FBBC05"]; PathwayAnalysis [label="Pathway Analysis\n(Western Blot)", fillcolor="#FBBC05"]; CombinationScreen [label="Combination Screen\n(e.g., with Paclitaxel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ViabilityAssay [label="Cell Viability Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SynergyAnalysis [label="Synergy Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome [label="Sensitized Phenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DoseResponse; Start -> PathwayAnalysis; PathwayAnalysis -> CombinationScreen; DoseResponse -> CombinationScreen; CombinationScreen -> ViabilityAssay; CombinationScreen -> ApoptosisAssay; ViabilityAssay -> SynergyAnalysis; ApoptosisAssay -> SynergyAnalysis; SynergyAnalysis -> Outcome; } .dot Caption: Workflow for identifying synergistic drug combinations with JNK-IN-8.
Logical Relationship of Resistance Mechanisms
// Nodes JNK_IN_8 [label="JNK-IN-8", fillcolor="#202124", fontcolor="#FFFFFF"]; JNK_Inhibition [label="JNK Inhibition", fillcolor="#F1F3F4"]; PI3K_Akt [label="PI3K/Akt Pathway\nActivation", fillcolor="#FBBC05"]; MAPK [label="MAPK Pathway\nActivation", fillcolor="#FBBC05"]; Wnt [label="Wnt Pathway\nActivation", fillcolor="#FBBC05"]; Resistance [label="Drug Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges JNK_IN_8 -> JNK_Inhibition [arrowhead=tee, style=dashed, color="#EA4335"]; JNK_Inhibition -> Resistance [style=dotted, arrowhead=none]; PI3K_Akt -> Resistance; MAPK -> Resistance; Wnt -> Resistance; } .dot Caption: Interplay of signaling pathways in JNK-IN-8 resistance.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 12. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 17. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. MTT assay protocol | Abcam [abcam.com]
Interpreting unexpected results from JNK-IN-8 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results from experiments involving the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its primary mechanism of action?
JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK proteins.[3][4][5] This covalent modification blocks the substrate-binding ability of the kinases, thereby inhibiting their activity.[3]
Q2: I'm observing cellular effects that seem unrelated to JNK inhibition after JNK-IN-8 treatment. Is this possible?
Yes, this is a documented phenomenon. A primary "off-target" or, more accurately, a JNK-independent effect of JNK-IN-8 is the induction of lysosome biogenesis and autophagy.[4] This occurs through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which is mediated by the inhibition of the mTOR signaling pathway.[4] Importantly, this effect has been shown to be independent of JNK activity.[4]
Q3: At what concentrations are off-target effects of JNK-IN-8 more likely to be observed?
While JNK-IN-8 is highly selective for JNK isoforms with nanomolar IC50 values, some off-target activities have been noted at higher concentrations.[1][2][6] For instance, it can inhibit MNK2 and Fms at concentrations in the 200-500 nM range.[7] Cellular assays often require concentrations in the range of 300-500 nM to effectively inhibit c-Jun phosphorylation, which is higher than the biochemical IC50 values.[6][7] Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for JNK inhibition with minimal off-target effects in your specific cell system.
Q4: Are there any known issues with the stability or solubility of JNK-IN-8?
JNK-IN-8 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is important to use fresh, moisture-absorbing DMSO, as this can affect solubility.[1] For in vivo experiments, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6] It is recommended to prepare working solutions fresh on the day of use to avoid precipitation or degradation.[6]
Troubleshooting Guide
This guide addresses specific unexpected experimental outcomes.
Issue 1: I'm seeing a decrease in cell viability, but little to no change in the phosphorylation of c-Jun, a direct JNK substrate.
-
Possible Cause 1: JNK-Independent Cytotoxicity. The observed decrease in cell viability may be due to the JNK-independent effects of JNK-IN-8, such as the induction of autophagy and lysosome biogenesis via mTOR inhibition.[4] This is particularly relevant in cancer cell lines like triple-negative breast cancer (TNBC) where this mechanism has been described.[4]
-
Troubleshooting Steps:
-
Assess mTOR Pathway Status: Perform a Western blot to check the phosphorylation status of mTOR targets like p70S6K and 4E-BP1. A decrease in their phosphorylation would suggest mTOR pathway inhibition.[4]
-
Examine Autophagy Markers: Monitor the levels of autophagy markers such as LC3-II and p62 by Western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 would indicate the induction of autophagy.
-
Confirm JNK Target Engagement: Ensure that your Western blot for phosphorylated c-Jun (p-c-Jun) is optimized. Include a positive control, such as anisomycin or UV treatment, to stimulate the JNK pathway and confirm that you can detect p-c-Jun.[8]
-
Issue 2: My cells are showing significant vacuolization after JNK-IN-8 treatment.
-
Possible Cause: Lysosome Biogenesis. The appearance of large cytoplasmic vacuoles is a characteristic phenotype of cells treated with JNK-IN-8.[4] These vacuoles are often associated with an increase in lysosomal markers.[4]
-
Troubleshooting Steps:
-
Lysosomal Staining: Use a lysosomal dye, such as LysoTracker, to stain the treated cells and confirm that the vacuoles are of lysosomal origin.
-
Quantify Lysosomal Gene Expression: Perform qRT-PCR to measure the mRNA levels of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy.[4]
-
Issue 3: The inhibitory effect of JNK-IN-8 on c-Jun phosphorylation is less than expected.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The cellular EC50 for JNK-IN-8 (the concentration required to inhibit c-Jun phosphorylation in cells) is significantly higher than its biochemical IC50.[6] You may need to increase the concentration or the duration of the treatment.
-
Possible Cause 2: High JNK Pathway Activation. If the JNK pathway is very strongly activated in your experimental system, a higher concentration of JNK-IN-8 may be required for effective inhibition.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiment: Treat your cells with a range of JNK-IN-8 concentrations (e.g., 0.1 µM to 10 µM) and for different durations (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions for inhibiting c-Jun phosphorylation in your specific cell type.
-
Pre-incubation: For experiments involving stimulation of the JNK pathway, pre-incubate the cells with JNK-IN-8 for a sufficient period (e.g., 1-2 hours) before adding the stimulus to ensure the inhibitor has engaged its target.
-
Quantitative Data Summary
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| Biochemical IC50 | 4.7 nM | 18.7 nM | 1.0 nM | [1][6] |
| Cellular EC50 (c-Jun Phos.) | 486 nM (HeLa) | - | - | [1][6] |
| 338 nM (A375) | - | - | [1][6] |
Table 1: Potency of JNK-IN-8.
| Cell Line | Treatment | Duration | Effect | Reference |
| TNBC Cell Lines | 0.88–5 µmol/L | 72 hours | Decreased cell viability | [4] |
| TNBC PDOs | 0.16–10 µmol/L | 5 days | Decreased cell viability | [4] |
| MDA-MB-231 | 5 µM | 30-60 min | 55-80% inhibition of p-c-Jun | [5] |
Table 2: Exemplary Cellular Effects of JNK-IN-8.
Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of JNK-IN-8 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
2. Western Blot for Phosphorylated c-Jun (p-c-Jun)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., Ser63 or Ser73) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the Low Cellular Potency of JNK-IN-8: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cellular potency with the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8.
FAQs: Understanding JNK-IN-8's Potency Discrepancy
Q1: Why is there a significant difference between JNK-IN-8's biochemical (in vitro) IC50 and its cellular (in cellulo) EC50?
A1: JNK-IN-8 is a potent irreversible inhibitor of JNK1, JNK2, and JNK3 in biochemical assays, with IC50 values in the low nanomolar range.[1][2][3] However, its effective concentration for inhibiting c-Jun phosphorylation in cells is in the sub-micromolar to micromolar range.[1][4] This discrepancy is a known characteristic of this compound and is often attributed to factors such as poor cell permeability, potential efflux by ATP-binding cassette (ABC) transporters, and the high intracellular concentration of ATP which can compete with the inhibitor for binding to the kinase.[4][5]
Q2: What is the mechanism of action for JNK-IN-8?
A2: JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue (Cys116 in JNK1, Cys116 in JNK2, and Cys154 in JNK3) in the ATP-binding pocket of the JNK kinases.[4][6] This covalent modification blocks the kinase activity of JNK, thereby inhibiting the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2][4]
Q3: What are the known off-target effects of JNK-IN-8?
A3: While JNK-IN-8 is highly selective for JNK kinases, some off-target activities have been reported, particularly at the higher concentrations often required for cellular experiments. Kinome-wide screening has revealed potential binding to MNK2 and Fms at concentrations between 200-500 nM.[7] Another study noted that a related analog, JNK-IN-7, could also bind to IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[4] Researchers should consider these potential off-targets when interpreting experimental results.
Troubleshooting Guide: Enhancing JNK-IN-8's Cellular Efficacy
This guide provides practical steps to troubleshoot and potentially improve the cellular potency of JNK-IN-8 in your experiments.
Issue 1: Suboptimal Inhibition of c-Jun Phosphorylation
If you observe weak or no inhibition of c-Jun phosphorylation (a direct downstream target of JNK) after treating cells with JNK-IN-8, consider the following troubleshooting steps.
Workflow for Troubleshooting Suboptimal Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
Best practices for long-term storage of JNK-IN-8 stocks.
This technical support center provides detailed guidance on the best practices for the long-term storage and effective use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of JNK-IN-8?
For long-term stability, the solid form of JNK-IN-8 should be stored at -20°C.[1][2][3] It is also recommended to store it with a desiccant and protected from direct light to prevent degradation.[1] Under these conditions, the powder is stable for at least 12 months to three years.[1][2]
Q2: What is the recommended solvent for preparing JNK-IN-8 stock solutions?
The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][4] JNK-IN-8 has high solubility in fresh DMSO.[2][3]
Q3: How should I prepare a stock solution of JNK-IN-8?
To prepare a stock solution, dissolve the JNK-IN-8 powder in fresh, anhydrous DMSO to your desired concentration. For example, to prepare a 10 mM stock solution, you can resuspend 1 mg of JNK-IN-8 (Molecular Weight: 507.6 g/mol ) in 197 μL of DMSO.[1] If you notice any precipitation, gentle warming at 37°C or brief sonication can help dissolve the compound.[3][5]
Q4: What are the best practices for the long-term storage of JNK-IN-8 stock solutions?
For long-term storage, it is crucial to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[1][2][5] When stored at -80°C, the stock solution is stable for up to a year.[2] For shorter-term storage (up to one month), -20°C is acceptable.[2][6]
Q5: My JNK-IN-8 stock solution has been stored for a while. How can I be sure it is still active?
The most reliable way to confirm the activity of your JNK-IN-8 stock is to perform a functional assay. The recommended approach is to test its ability to inhibit the phosphorylation of c-Jun, a primary substrate of JNK. You can treat cells with your inhibitor, stimulate the JNK pathway (e.g., with anisomycin), and then perform a Western blot to detect phosphorylated c-Jun (p-c-Jun).[3] A reduction in the p-c-Jun signal compared to a vehicle-treated control indicates that the inhibitor is active.
Q6: I see precipitation in my culture medium after adding the JNK-IN-8 stock solution. What should I do?
JNK-IN-8 has low solubility in aqueous media.[1] To minimize precipitation, it is important to dilute the DMSO stock solution into the culture medium immediately before use and mix thoroughly. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[1]
Data Presentation
Table 1: Storage and Stability of JNK-IN-8
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | 1-3 Years[1][2] | Store with desiccant, protect from light.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 Year[2] | Aliquot to avoid freeze-thaw cycles.[1][5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 Month[2][6] | Aliquot to avoid freeze-thaw cycles.[1][5] |
Table 2: JNK-IN-8 Inhibitory Activity (IC₅₀)
| Target | IC₅₀ Value |
| JNK1 | 4.7 nM[1][2] |
| JNK2 | 18.7 nM[1][2] |
| JNK3 | 0.98 nM[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM JNK-IN-8 Stock Solution
-
Preparation : Allow the vial of JNK-IN-8 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : JNK-IN-8 has a molecular weight of 507.6 g/mol . To prepare a 10 mM solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 507.6 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 197 µL
-
-
Dissolution : Add 197 µL of fresh, anhydrous DMSO to the vial containing 1 mg of JNK-IN-8.[1]
-
Mixing : Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate briefly.
-
Aliquoting : Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage : Store the aliquots at -80°C for long-term use.[2]
Protocol 2: General Cell-Based Assay for JNK Inhibition
This protocol describes a general workflow to assess JNK-IN-8 activity by measuring the inhibition of c-Jun phosphorylation.
-
Cell Plating : Plate your cells of interest (e.g., HeLa or A375 cells) in a suitable culture plate and allow them to adhere overnight.
-
Serum Starvation (Optional) : Depending on the cell line and experimental goals, you may serum-starve the cells for 18-24 hours to reduce basal JNK activity.[4]
-
Inhibitor Pre-treatment : Dilute the JNK-IN-8 stock solution to the desired final concentrations in culture medium. Remove the old medium from the cells and add the medium containing JNK-IN-8 or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-3 hours.[3]
-
JNK Pathway Stimulation : To induce JNK activity, treat the cells with a known JNK activator (e.g., 2 µM Anisomycin or IL-1β) for a predetermined time (e.g., 30-60 minutes).[4]
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis : Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun or a loading control (e.g., GAPDH).
-
Analysis : Quantify the band intensities to determine the relative reduction in c-Jun phosphorylation in JNK-IN-8-treated samples compared to the stimulated vehicle control.
Visualizations
Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.
Caption: A standard experimental workflow for testing JNK-IN-8 efficacy in cells.
Caption: A troubleshooting guide for common issues with JNK-IN-8 experiments.
References
Technical Support Center: JNK-IN-8 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor, JNK-IN-8, in animal models.
Frequently Asked Questions (FAQs)
1. What is JNK-IN-8 and what is its mechanism of action?
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes like proliferation, differentiation, survival, and inflammation.[1] It specifically targets JNK1, JNK2, and JNK3 by covalently binding to a conserved cysteine residue near the ATP-binding site, thereby blocking the phosphorylation of its substrate, c-Jun.[2][3] Dysregulation of the JNK signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][4]
2. What are the recommended solvents for JNK-IN-8?
JNK-IN-8 is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 85 mM or ≥ 100 mg/mL.[1][5] It has low solubility in aqueous media and is insoluble in water.[1][2] For in vivo studies, a stock solution in DMSO is typically prepared first and then further diluted in a suitable vehicle for administration.
3. What are the recommended routes of administration and dosages for JNK-IN-8 in animal models?
The most commonly reported route of administration for JNK-IN-8 in animal models, particularly mice, is intraperitoneal (i.p.) injection.[3][6][7] Reported dosages in mouse xenograft models range from 20 mg/kg to 30 mg/kg, administered daily or twice a week.[3][6][7]
4. How should JNK-IN-8 be stored?
As a solid, JNK-IN-8 is stable when stored at -20°C, protected from direct light, and with a desiccant for long-term storage.[1] Stock solutions in DMSO are also typically stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of JNK-IN-8 during preparation of dosing solution. | JNK-IN-8 has low aqueous solubility. | - Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming to 37°C or ultrasonication can aid dissolution.[2]- When preparing the final dosing solution, add the DMSO stock to the co-solvents sequentially and ensure each component is thoroughly mixed before adding the next.[5]- Consider using a vehicle formulation specifically designed to improve solubility, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] |
| Low or no observable in vivo efficacy. | - Inadequate Dosing: The dose may be too low for the specific animal model or disease state.- Poor Bioavailability: The formulation may not be optimal for absorption.- Compound Degradation: Improper storage or handling of JNK-IN-8 or its solutions. | - Dose Escalation Study: Perform a dose-response study to determine the optimal dose for your model.- Formulation Optimization: Experiment with different vehicle compositions to enhance solubility and bioavailability.[5]- Confirm Compound Integrity: Ensure proper storage conditions have been maintained. Prepare fresh solutions for each experiment.[1][5] |
| Signs of toxicity in animal models (e.g., weight loss, lethargy). | - Vehicle Toxicity: The vehicle itself may be causing adverse effects.- Off-Target Effects: Although highly selective, off-target effects at higher concentrations cannot be entirely ruled out.- Dose is too high. | - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.- Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.- Monitor Animal Health: Closely monitor animals for any signs of distress and consult with veterinary staff.[6] |
| Inconsistent results between experiments. | - Variability in Solution Preparation: Inconsistent preparation of dosing solutions can lead to variations in the effective concentration.- Animal Variability: Biological differences between animals can contribute to varied responses. | - Standardize Protocols: Adhere to a strict, standardized protocol for the preparation of all solutions.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: In Vitro Potency of JNK-IN-8
| Target | IC₅₀ (nM) |
| JNK1 | 4.67[1][2] |
| JNK2 | 18.7[1][2] |
| JNK3 | 0.98[1][2] |
Table 2: Solubility of JNK-IN-8
| Solvent | Solubility |
| DMSO | ≤ 85 mM[1] or ≥ 100 mg/mL[5] |
| Ethanol | ≥ 9.24 mg/mL (with gentle warming and sonication)[2] |
| Water | Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of JNK-IN-8 for Intraperitoneal Injection (Clear Solution)
This protocol is adapted from a formulation that yields a clear solution.[5]
-
Prepare a stock solution of JNK-IN-8 in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of JNK-IN-8 in 1 mL of fresh, high-quality DMSO.
-
Calculate the required volumes. Based on the desired final concentration and volume, calculate the amount of each component needed. The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the dosing solution. In a sterile tube, add the components in the following order, ensuring complete mixing after each addition: a. Add the calculated volume of PEG300. b. Add the calculated volume of the JNK-IN-8 DMSO stock solution and mix thoroughly. c. Add the calculated volume of Tween-80 and mix until the solution is clear. d. Add the calculated volume of saline to reach the final desired volume and mix thoroughly.
-
Administer immediately. It is recommended to use the freshly prepared solution for animal administration.
Protocol 2: Intraperitoneal Administration in a Mouse Model
This protocol provides a general guideline for i.p. injection in mice.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27 gauge). Insert the needle at a 15-30 degree angle, bevel up.
-
Injection: Gently aspirate to ensure no blood or fluid is drawn back, then slowly inject the JNK-IN-8 solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
Troubleshooting variability in JNK-IN-8 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental replicates using the covalent JNK inhibitor, JNK-IN-8.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent inhibition of c-Jun phosphorylation in our western blots across replicates. What could be the cause?
A1: Variability in the inhibition of c-Jun phosphorylation, a direct downstream target of JNK, can stem from several factors related to compound handling, experimental setup, and cellular context.
-
Incomplete Covalent Binding: JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) in the ATP-binding pocket of JNKs.[1][2] Insufficient incubation time or suboptimal concentration can lead to incomplete binding and variable inhibition.
-
Troubleshooting:
-
Pre-incubation: Ensure a sufficient pre-incubation time with JNK-IN-8 before stimulating the JNK pathway. A pre-treatment of at least 3 hours has been shown to be effective.[3]
-
Concentration Optimization: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in cellular assays typically range from 0.5 µM to 10 µM.[1][3][4]
-
-
-
Compound Stability and Solubility: JNK-IN-8 is soluble in DMSO but has low aqueous solubility.[5] Improperly prepared or stored stock solutions can lead to inaccurate dosing.
-
Troubleshooting:
-
Fresh Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[4] It is recommended to use the solution soon after preparation and avoid long-term storage.[2]
-
Storage: Store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity or off-target effects.[5]
-
-
-
Cellular Factors:
-
Cell Density: Confluency can affect signaling pathways. Ensure consistent cell seeding density across all replicates.
-
Serum Concentration: Components in serum can sometimes interfere with inhibitor activity. Consider serum-starving cells before treatment, if appropriate for your experimental design.
-
JNK Isoform Expression: The expression levels of JNK1, JNK2, and JNK3 can vary between cell lines, and JNK-IN-8 has different potencies for each isoform.[2][4]
-
Q2: We see significant cell death with JNK-IN-8 treatment, but the effect is not consistent. Why might this be?
A2: Variability in cell viability assay results can be influenced by the inhibitor's mechanism, off-target effects, and the specific assay used.
-
Off-Target Effects: While highly selective for JNKs, JNK-IN-8 has been reported to inhibit mTOR signaling and induce autophagy and lysosome biogenesis independently of its effect on JNK.[1] These off-target effects can contribute to cell death and may vary in magnitude depending on the cell type and its metabolic state.
-
Troubleshooting:
-
Multiple Cell Lines: Test the effect of JNK-IN-8 on multiple cell lines with varying genetic backgrounds to assess the consistency of the response.
-
-
Assay-Specific Variability: Different cell viability assays measure distinct cellular parameters (e.g., metabolic activity, membrane integrity).
-
Troubleshooting:
-
Orthogonal Assays: Use at least two different types of viability assays (e.g., a metabolic assay like MTT or CellTiter-Glo, and a cytotoxicity assay that measures membrane integrity) to confirm your results.
-
Assay Optimization: Ensure that the cell number and incubation times are within the linear range of the chosen assay.
-
-
-
Heterogeneity of Cell Population: Even within a single cell line, there can be heterogeneity in the response to drug treatment.[1]
-
Troubleshooting:
-
Clonal Selection: If significant heterogeneity is suspected, consider using a clonally selected cell population.
-
Single-Cell Analysis: For in-depth investigation, single-cell analysis techniques could be employed to understand the variability at the individual cell level.
-
-
Q3: Our in vitro kinase assay results with JNK-IN-8 are potent, but the cellular assays require a much higher concentration for a similar effect. Why the discrepancy?
A3: A discrepancy between biochemical and cellular potency is a common observation for many kinase inhibitors and can be attributed to several factors.[6][7]
-
Cellular Barriers: The cell membrane acts as a barrier, and the intracellular concentration of the inhibitor may be lower than the concentration added to the culture medium due to limited permeability or active efflux by cellular pumps.[6]
-
High Intracellular ATP Concentration: JNK-IN-8 is an ATP-competitive inhibitor.[8] The high concentration of ATP within cells (millimolar range) can compete with the inhibitor for binding to JNK, necessitating a higher concentration of the inhibitor to achieve effective target engagement compared to an in vitro kinase assay where ATP concentrations are typically lower.[9]
-
Protein Binding: JNK-IN-8 may bind to other cellular proteins, reducing the free concentration available to inhibit JNK.
Troubleshooting:
-
Target Engagement Assays: To confirm that JNK-IN-8 is reaching its target in cells, you can perform a target engagement assay. One method is to assess the phosphorylation status of a direct JNK substrate like c-Jun via western blot.[2]
-
Time-Course Experiments: Conduct time-course experiments to determine the optimal incubation time for maximal inhibition in your cellular system.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC₅₀ (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Data compiled from multiple sources.[4][5]
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | Endpoint | Effective Concentration (µM) |
| HeLa | c-Jun Phosphorylation | EC₅₀ | 0.486 |
| A375 | c-Jun Phosphorylation | EC₅₀ | 0.338 |
| MDA-MB-231 | Cell Viability | IC₅₀ | ~1-5 |
| MDA-MB-468 | Cell Viability | IC₅₀ | ~1-5 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Pre-treat cells with JNK-IN-8 at the desired concentrations for 3 hours.
-
Stimulation: Stimulate the JNK pathway by adding an appropriate agonist (e.g., anisomycin or UV irradiation) for the recommended time.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Jun or a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of JNK-IN-8 for the desired duration (e.g., 72 hours).[1] Include vehicle-treated (DMSO) and untreated controls.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC₅₀ value.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating JNK-IN-8 Efficacy: A Comparative Guide to Measuring p-c-Jun Levels
This guide provides a comprehensive comparison of JNK-IN-8, a potent and selective JNK inhibitor, with other alternatives. It details the experimental validation of its efficacy by measuring the phosphorylation of its key substrate, c-Jun. This document is intended for researchers, scientists, and drug development professionals working in signal transduction and oncology.
JNK-IN-8 is an irreversible inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms[1]. The JNK signaling pathway is a critical mediator of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock[2]. Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders[1]. A primary downstream target of JNK is the transcription factor c-Jun. JNK phosphorylates c-Jun on serines 63 and 73, leading to its activation[2]. Therefore, measuring the levels of phosphorylated c-Jun (p-c-Jun) serves as a direct and reliable readout of JNK activity and the efficacy of its inhibitors.
The JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses and inflammatory cytokines. These signals activate a cascade of kinases, starting with MAP Kinase Kinase Kinases (MAPKKKs), which then phosphorylate and activate MAP Kinase Kinases (MKK4 and MKK7). MKK4 and MKK7, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues, leading to its activation. Activated JNK then phosphorylates several downstream targets, most notably the transcription factor c-Jun, which modulates gene expression related to apoptosis, inflammation, and cell proliferation[3][4][5].
JNK-IN-8 is a covalent inhibitor that selectively targets a cysteine residue (Cys116) in the ATP-binding site of JNK1 and JNK2, potently blocking their kinase activity[6]. This irreversible binding leads to a significant and durable reduction in the phosphorylation of c-Jun[7].
Comparison of JNK Inhibitors
JNK-IN-8 demonstrates high potency and selectivity compared to other commonly used JNK inhibitors. Its irreversible mechanism of action offers a distinct advantage for sustained pathway inhibition.
| Inhibitor | Target(s) | Potency (IC50 / Ki) | Selectivity | Mechanism |
| JNK-IN-8 | JNK1, JNK2, JNK3 | JNK1: 4.67 nM (IC50)JNK2: 18.7 nM (IC50)JNK3: 0.98 nM (IC50)[1] | High selectivity for JNK isoforms over other kinases.[7] | Irreversible (Covalent)[6][7] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40 nM (IC50)JNK2: 40 nM (IC50)JNK3: 90 nM (IC50) | Less selective; inhibits other kinases at higher concentrations.[6] | Reversible (ATP-competitive) |
| JNK Inhibitor VIII | JNK1, JNK2, JNK3 | JNK1: 2 nM (Ki), 45 nM (IC50)JNK2: 4 nM (Ki), 160 nM (IC50)JNK3: 52 nM (Ki)[8] | Over 1000-fold selective for JNK1/2 over ERK2 and p38 kinases.[8] | Reversible |
Experimental Validation of JNK-IN-8 Efficacy
The most direct method to validate the cellular efficacy of JNK-IN-8 is to quantify the levels of phosphorylated c-Jun (p-c-Jun) using Western Blot analysis. The workflow involves cell treatment, protein extraction, quantification, and immunodetection.
Experimental Protocol: Western Blot for p-c-Jun
This protocol outlines the key steps for measuring p-c-Jun levels in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, HEK293T) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of JNK-IN-8 (e.g., 1 µM, 5 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., EGF, Anisomycin, or Sorbitol) for a predetermined time (e.g., 30-60 minutes)[6].
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells in cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C[9].
-
Collect the supernatant and determine the total protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[9].
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63 or Ser73) diluted in blocking buffer[9][10].
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film[10].
-
For normalization, strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
Data Presentation and Interpretation
Quantitative analysis is performed by measuring the band intensity (densitometry) of p-c-Jun and normalizing it to the total c-Jun and a loading control. The efficacy of JNK-IN-8 is demonstrated by a dose-dependent decrease in the p-c-Jun/total c-Jun ratio.
Table 2: Example Data on JNK-IN-8 Efficacy in MDA-MB-231 Cells
The following data, adapted from a study on triple-negative breast cancer cells, illustrates the typical results obtained from a Western blot experiment after EGF stimulation[6].
| Treatment Group | Stimulation Time (min) | p-c-Jun Inhibition (%) |
| 1 µM JNK-IN-8 | 30 | 60% |
| 1 µM JNK-IN-8 | 60 | 55% |
| 5 µM JNK-IN-8 | 30 | 80% |
| 5 µM JNK-IN-8 | 60 | 55% |
Data adapted from Guldner et al., 2016.[6]
The data clearly shows that JNK-IN-8 effectively inhibits EGF-induced c-Jun phosphorylation in a dose-dependent manner.
References
- 1. stemcell.com [stemcell.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. paulogentil.com [paulogentil.com]
- 5. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. addgene.org [addgene.org]
- 10. biocompare.com [biocompare.com]
JNK Inhibitors Face Off: A Comparative Analysis of JNK-IN-8 and SP600125 Selectivity
In the landscape of kinase inhibitors, selectivity is a critical determinant of therapeutic efficacy and safety. For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of inhibitor can profoundly impact experimental outcomes. This guide provides a detailed comparison of two widely used JNK inhibitors, JNK-IN-8 and SP600125, with a focus on their selectivity profiles, supported by experimental data and protocols.
JNKs are key regulators of a multitude of cellular processes, including stress responses, apoptosis, and inflammation.[1][2][3] Dysregulation of the JNK signaling pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.[4][5][6] JNK-IN-8 is a potent, irreversible inhibitor that covalently binds to a conserved cysteine residue in the ATP-binding site of JNKs.[7][8] In contrast, SP600125 is a reversible, ATP-competitive inhibitor.[9][10] While both effectively inhibit JNK activity, their selectivity profiles differ significantly, a crucial consideration for interpreting research findings.
Kinase Selectivity Profile: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is paramount to ensure that its biological effects are attributable to the inhibition of the intended target. Kinome-wide profiling reveals a stark contrast between the selectivity of JNK-IN-8 and the broader activity of SP600125.
JNK-IN-8 demonstrates exceptional selectivity for JNK isoforms (JNK1, JNK2, and JNK3).[7][11] One study assessing its binding to a panel of 218 kinases showed that only JNK1 and JNK2 were significantly inhibited.[12] This high specificity minimizes the risk of off-target effects, making it a more precise tool for dissecting JNK-specific functions.
Conversely, SP600125, while a potent JNK inhibitor, exhibits significant off-target activity.[12][13] It has been shown to inhibit a range of other kinases, including p38, CDK1, MEK/ERK, and phosphatidylinositol 3-kinase (PI3K).[12][14][15] This lack of specificity can lead to confounding experimental results, as the observed cellular effects may be due to the inhibition of pathways other than the JNK cascade.
The following table summarizes the inhibitory activity of JNK-IN-8 and SP600125 against JNK isoforms and a selection of common off-target kinases.
| Kinase Target | JNK-IN-8 IC₅₀ (nM) | SP600125 IC₅₀/Kᵢ (nM) |
| JNK1 | 4.67[7][16] | 40 (IC₅₀)[17][18] |
| JNK2 | 18.7[7][16] | 40 (IC₅₀)[17][18] |
| JNK3 | 0.98[7] | 90 (IC₅₀)[17][18] |
| p38α | >1000[9] | >10,000 (IC₅₀)[9] |
| ERK2 | >1000[9] | >10,000 (IC₅₀)[9] |
| CDK1 | - | >10,000 (IC₅₀)[12] |
| PI3Kδ | - | Efficiently inhibited[14] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ is the inhibition constant.
JNK Signaling Pathway
The JNK signaling pathway is a three-tiered kinase cascade.[4] It is activated by various stress stimuli, leading to the sequential activation of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally JNK.[3][5] Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, to regulate gene expression and cellular responses.[1][4]
Caption: The JNK signaling cascade.
Experimental Workflow for Comparing Inhibitor Selectivity
A systematic approach is essential for a direct and unbiased comparison of inhibitor selectivity. The following workflow outlines the key steps involved in such an analysis.
Caption: Workflow for comparing kinase inhibitor selectivity.
Experimental Protocol: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of kinase inhibitors using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the inhibitory activity of JNK-IN-8 and SP600125 against a broad panel of kinases.
Materials:
-
JNK-IN-8 and SP600125
-
Kinase Selectivity Profiling System (e.g., Promega) containing a panel of purified kinases[19]
-
Substrates for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay Reagents (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of JNK-IN-8 and SP600125 in DMSO. The final concentration in the assay will typically range from 1 nM to 10 µM.
-
Kinase Reaction Setup:
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[20]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value for each inhibitor against each kinase using a non-linear regression curve fit.
-
The choice between JNK-IN-8 and SP600125 should be guided by the specific requirements of the experiment. For studies demanding high specificity to probe the direct roles of JNK, the irreversible inhibitor JNK-IN-8 is the superior choice due to its narrow kinase inhibition spectrum.[8][12] While SP600125 can be a useful tool, its promiscuous nature necessitates careful experimental design and interpretation to account for potential off-target effects.[12][13] Researchers should be aware of its broader inhibitory profile and consider using it in conjunction with more selective inhibitors or genetic approaches to validate findings.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graylab.stanford.edu [graylab.stanford.edu]
- 12. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 13. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. lb-broth-lennox.com [lb-broth-lennox.com]
- 19. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 20. worldwide.promega.com [worldwide.promega.com]
JNK-IN-8 in the Landscape of Covalent JNK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of JNK-IN-8 with other covalent inhibitors of c-Jun N-terminal kinases (JNK). The following sections objectively evaluate performance based on available experimental data, outline key experimental methodologies, and visualize relevant biological pathways and workflows.
Introduction to Covalent JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress signals, playing critical roles in inflammation, apoptosis, and cell proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Covalent inhibitors, which form a permanent bond with their target protein, offer a promising therapeutic strategy by providing prolonged and robust inhibition. JNK-IN-8 is a pioneering covalent inhibitor that targets a conserved cysteine residue within the ATP-binding site of JNK isoforms.[3][4] This guide places JNK-IN-8 in context with its analogs and other developed covalent JNK inhibitors.
Comparative Performance of Covalent JNK Inhibitors
The efficacy of covalent JNK inhibitors can be assessed through their biochemical potency, cellular activity, and selectivity. The following tables summarize the available quantitative data for JNK-IN-8 and other notable covalent inhibitors.
Table 1: Biochemical Potency Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | [5] |
| JNK-IN-7 | 1.5 | 2.0 | 0.7 | [6] |
| JNK-IN-11 | 1.3 | 0.5 | 0.5 | [7] |
| YL5084 | - | - | 84 ± 10 | [3] |
| IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular EC50 (nM) (c-Jun Phos.) | Key Off-Targets | Reference |
| JNK-IN-8 | 338 (A375 cells), 486 (HeLa cells) | MNK2, Fms | [5] |
| JNK-IN-7 | 244 (A375 cells), 130 (HeLa cells) | IRAK1, YSK4, ERK3, PIK3C3, PIP5K3, PIP4K2C | [1][6] |
| JNK-IN-11 | 8.6 (A375 cells), 48 (HeLa cells) | Broader off-target profile including Erk1/2, Rsk1, Msk1, p38 | [7] |
| YL5084 | - | PIKFYVE (weaker than parent compounds) | [3] |
| EC50 values in cellular assays reflect the inhibitor's effectiveness in a biological context. Off-target kinases are other kinases that the inhibitor also significantly inhibits, which can lead to unintended side effects. |
Table 3: Kinetic Parameters for Covalent Inhibition
| Inhibitor | Target | kinact/KI (M-1s-1) | Reference |
| YL5084 | JNK1 | 335 | [3] |
| YL5084 | JNK2 | 7166 | [3] |
| kinact/KI is a measure of the efficiency of covalent bond formation. A higher value indicates a more efficient and rapid inactivation of the target kinase. |
In Vivo and Pharmacokinetic Profile Comparison
Detailed head-to-head pharmacokinetic data for covalent JNK inhibitors is limited in publicly available literature. However, in vivo studies provide some insights into their behavior.
JNK-IN-8 has been utilized in multiple in vivo studies, demonstrating its efficacy in suppressing tumor growth in mouse models of triple-negative breast cancer and pancreatic cancer when administered intraperitoneally at doses of 20-30 mg/kg.[1][6] These studies indicate that JNK-IN-8 is well-tolerated at effective doses. While specific pharmacokinetic parameters like half-life and oral bioavailability are not extensively reported, the nature of irreversible covalent inhibition suggests that the pharmacodynamic effect (target inhibition) can be sustained even after the compound is cleared from circulation.[6] One study noted the need for further pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for JNK-IN-8.[3]
The general advantage of covalent inhibitors lies in their potential for a prolonged duration of action that is decoupled from their pharmacokinetic half-life, a feature that is beneficial for therapeutic applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize JNK inhibitors.
In-Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATP
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., JNK-IN-8)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the JNK enzyme, the test inhibitor at various concentrations, and the JNK substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cellular c-Jun Phosphorylation Assay
This assay determines the ability of an inhibitor to block the JNK signaling pathway within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.
Materials:
-
Human cell line (e.g., HeLa or A375)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin or UV radiation)
-
Test inhibitor (e.g., JNK-IN-8)
-
Lysis buffer
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Stimulate the JNK pathway by adding an activator (e.g., anisomycin) or exposing the cells to UV radiation.
-
After stimulation, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
Quantify the band intensities to determine the EC50 value of the inhibitor.
Visualizing JNK Signaling and Experimental Logic
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: The JNK signaling cascade is activated by stress stimuli, leading to gene expression changes.
Caption: Workflow for evaluating covalent JNK inhibitors in biochemical and cellular assays.
Caption: Logical relationships between JNK-IN-8 and other covalent JNK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetics and pharmacodynamics of liposomal chemophototherapy with short drug-light intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 7. stemcell.com [stemcell.com]
JNK-IN-8: A Guide to the Validation of its Irreversible Binding to JNK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK), with other JNK inhibitors. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to elucidate its mechanism of action.
Introduction to JNK-IN-8
JNK-IN-8 is a highly selective and potent pan-JNK inhibitor that targets the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][2] Unlike many kinase inhibitors that bind reversibly to the ATP-binding pocket, JNK-IN-8 was designed as a covalent inhibitor.[3] It features an acrylamide "warhead" that forms a permanent, irreversible covalent bond with a conserved cysteine residue located near the ATP-binding site of the JNK enzymes (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[4][5][6] This irreversible binding leads to a prolonged and durable inhibition of JNK signaling, making JNK-IN-8 a valuable tool for studying JNK-dependent biological processes and a potential therapeutic agent.[7][8]
Experimental Validation of Irreversible Binding
The covalent and irreversible binding mechanism of JNK-IN-8 has been rigorously validated through multiple lines of experimental evidence.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the mass of the protein-inhibitor complex.
-
Finding: Electrospray ionization mass spectrometry (ESI-MS) analysis of JNK1 incubated with JNK-IN-8 revealed an increase in the protein's mass corresponding to the addition of a single molecule of the inhibitor.[3]
-
Significance: This result confirms that JNK-IN-8 forms a stable, 1:1 adduct with the JNK protein, which is characteristic of covalent binding.[3] Further tandem MS (MS/MS) analysis identified the specific peptide containing the modified cysteine residue, confirming the precise site of covalent attachment.[3]
X-Ray Crystallography
Co-crystallization of the inhibitor with its target protein offers atomic-level visualization of the binding mode.
-
Finding: The 2.97 Å co-crystal structure of JNK3 in complex with a close analog of JNK-IN-8 (JNK-IN-7) clearly showed the formation of a covalent bond between the inhibitor's acrylamide group and the thiol side chain of Cys154.[3]
-
Significance: This structural data provides unequivocal proof of the covalent interaction and reveals how the inhibitor orients itself within the ATP-binding site to achieve its high potency and selectivity.[2][3]
Kinase Assays with a Non-Covalent Analog
Comparing the activity of a covalent inhibitor to a structurally similar but non-reactive analog is a crucial validation step.
-
Finding: A compound was synthesized (JNK-IN-6) that is nearly identical to the JNK-IN-8 series but lacks the reactive acrylamide group, replacing it with a stable propyl amide.[3] In biochemical kinase assays, this non-covalent analog was almost 100-fold less potent at inhibiting JNK1, JNK2, and JNK3.[3]
-
Significance: The dramatic loss of potency upon removal of the reactive "warhead" demonstrates that the covalent bond formation is essential for the high efficacy of JNK-IN-8.[3]
Cell-Based Validation Assays
Confirming the irreversible mechanism within a cellular environment is critical.
-
Washout Experiments: In these assays, cells are treated with the inhibitor for a short period, after which the inhibitor is washed away. The duration of target inhibition is then monitored. For a reversible inhibitor, activity is restored shortly after washout. For an irreversible inhibitor like JNK-IN-8, inhibition persists. Experiments in HEK293-ILR1 cells showed that the inhibition of c-Jun phosphorylation by JNK-IN-8 was not reversible after removing the compound from the culture medium.[2]
-
Resistant Mutant Rescue: This technique involves mutating the target cysteine residue to a non-reactive amino acid, such as serine.
-
Finding: Overexpression of JNK1 or JNK2 with a Cys116Ser mutation in cells rescued the phosphorylation of the JNK substrate, c-Jun, even in the presence of JNK-IN-8.[5]
-
Significance: This demonstrates that the cysteine residue is required for JNK-IN-8's inhibitory activity in cells, providing strong evidence for its covalent mechanism of action.[5]
-
-
Chemical Proteomics: Techniques like KiNativ™ use activity-based probes to profile the engagement of inhibitors with their targets in live cells.
-
Finding: In A375 cells treated with JNK-IN-8, JNK was identified as the most potent and common target. The non-covalent analog, JNK-IN-6, did not show inhibition of JNK in the same cellular assay.[3]
-
Significance: This confirms target engagement in a complex cellular environment and highlights the selectivity of JNK-IN-8.[3]
-
Performance Comparison: JNK-IN-8 vs. Alternatives
JNK-IN-8's irreversible binding mode distinguishes it from other commonly used JNK inhibitors.
| Inhibitor | Binding Mode | Target(s) | Potency (IC50) | Key Characteristics |
| JNK-IN-8 | Covalent, Irreversible | JNK1, JNK2, JNK3 | JNK1: 4.7 nMJNK2: 18.7 nMJNK3: 1.0 nM[4] | High potency and selectivity; durable inhibition due to covalent binding.[7][9] |
| SP600125 | Reversible, ATP-Competitive | JNK1, JNK2, JNK3 | JNK1: 40 nMJNK2: 40 nMJNK3: 90 nM[10] | Reversible binding; known to have off-target effects on other kinases, making it less selective than JNK-IN-8.[5][10] |
| D-JNKI-1 (Peptide) | Reversible, Substrate-Competitive | JNK1, JNK2, JNK3 | Ki: ~50-100 nM[10] | Binds to the substrate docking site, not the ATP pocket; offers a different mechanism of inhibition.[10][11] |
Visualizing the Mechanism and Validation
JNK Signaling Pathway and JNK-IN-8 Inhibition
Caption: JNK signaling cascade and the inhibitory action of JNK-IN-8.
Workflow for Validating Covalent Binding
Caption: Experimental workflow for confirming irreversible binding.
Mechanism of Covalent Adduct Formation
Caption: Covalent bond formation between JNK and JNK-IN-8.
Detailed Experimental Protocols
Mass Spectrometry for Intact Protein Analysis
-
Protein Incubation: Recombinantly expressed and purified JNK1 protein is incubated with a 5-fold molar excess of JNK-IN-8 in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT) for 1 hour at room temperature to allow for the covalent reaction to proceed. A control sample with JNK1 and vehicle (DMSO) is prepared in parallel.
-
Sample Preparation: The reaction mixture is desalted and purified using a C4 ZipTip or similar reversed-phase chromatography method to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: The sample is infused into an electrospray ionization mass spectrometer (e.g., a Q-TOF instrument).
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the expected masses of the unmodified and modified JNK1 protein.
-
Data Analysis: The raw m/z spectra are deconvoluted to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of JNK-IN-8 (507.6 g/mol ) in the inhibitor-treated sample compared to the control confirms covalent adduct formation.[3]
Cellular Washout Assay for Irreversibility
-
Cell Culture and Treatment: HeLa or A375 cells are cultured to ~80% confluency. One set of cells is treated with JNK-IN-8 (e.g., 1 µM) for 2 hours. A parallel set is left untreated (control).
-
Washout Step: The medium containing JNK-IN-8 is removed. The cells are washed three times with phosphate-buffered saline (PBS) and then incubated in fresh, inhibitor-free medium.
-
Stimulation and Lysis: At various time points post-washout (e.g., 0, 2, 4, 8 hours), the cells are stimulated with a JNK activator (e.g., anisomycin or UV radiation) for 30 minutes to induce JNK activity. Immediately after stimulation, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated c-Jun (a direct JNK substrate) and total c-Jun (as a loading control).
-
Analysis: In cells treated with a reversible inhibitor, the phospho-c-Jun signal would reappear over time after washout. For JNK-IN-8, the inhibition of c-Jun phosphorylation is expected to be sustained for many hours, demonstrating the irreversible nature of its binding.[2]
Cysteine-to-Serine Mutant Rescue Assay
-
Plasmid Generation: Site-directed mutagenesis is used to generate expression plasmids for JNK1 and JNK2 where the target cysteine is mutated to a serine (e.g., JNK1-C116S). Wild-type (WT) JNK1 plasmids serve as a control.
-
Cell Transfection: HEK293T cells are transfected with either the WT JNK or C116S mutant JNK plasmids.
-
Inhibitor Treatment: 24-48 hours post-transfection, cells are treated with JNK-IN-8 (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours.
-
Lysis and Western Blot: Cells are lysed, and protein expression and phosphorylation are analyzed by Western blotting. Antibodies against phosphorylated c-Jun, total c-Jun, and a tag on the expressed JNK (e.g., FLAG) are used.
-
Analysis: In cells expressing WT JNK, JNK-IN-8 will inhibit c-Jun phosphorylation. In cells expressing the C116S mutant JNK, c-Jun phosphorylation will be "rescued" (i.e., will still occur) despite the presence of JNK-IN-8, confirming that Cys116 is the required target for the inhibitor's covalent action.[5]
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 10. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
A Head-to-Head Comparison of JNK-IN-8 and JNK Inhibitor VIII for Preclinical Research
A Comprehensive Guide for Researchers in Cellular Signaling and Drug Discovery
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinases (JNKs) represent a critical signaling node in pathways governing inflammation, apoptosis, and cellular stress responses. The development of potent and selective JNK inhibitors is paramount for dissecting these pathways and for the potential therapeutic intervention in a host of diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparative analysis of two widely utilized JNK inhibitors: JNK-IN-8 and JNK Inhibitor VIII. We present a comprehensive overview of their biochemical and cellular activities, selectivity profiles, and mechanisms of action, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
JNK-IN-8 and JNK Inhibitor VIII are both potent inhibitors of the JNK family of kinases. However, they exhibit fundamental differences in their mechanism of action, which dictates their application in experimental settings. JNK-IN-8 is a covalent irreversible inhibitor, offering prolonged and complete target engagement, while JNK Inhibitor VIII is a reversible, ATP-competitive inhibitor, allowing for more dynamic studies of JNK signaling. The choice between these two inhibitors will largely depend on the specific experimental goals and the desired pharmacological profile.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for JNK-IN-8 and JNK Inhibitor VIII, providing a clear and concise comparison of their performance.
Table 1: Biochemical Potency against JNK Isoforms
| Inhibitor | JNK1 | JNK2 | JNK3 |
| JNK-IN-8 (IC50, nM) | 4.7[1][2] | 18.7[1][2] | 1.0[1][2] |
| JNK Inhibitor VIII (Ki, nM) | 2[3] | 4[3] | 52[3] |
| JNK Inhibitor VIII (IC50, nM) | 45[3] | 160[3] | N/A |
Table 2: Cellular Potency and Selectivity
| Inhibitor | Cellular EC50 (c-Jun Phos.) | Mechanism of Action | Key Selectivity Highlights |
| JNK-IN-8 | 338 nM (A375 cells)[1] 486 nM (HeLa cells)[1] | Covalent Irreversible[4][5] | Highly selective across a panel of >400 kinases.[4][6] Off-targets include MNK2 and FMS at ~200-300 nM.[4] |
| JNK Inhibitor VIII | 920 nM (HepG2 cells)[3] | Reversible, ATP-competitive[7] | Selective for JNKs over a panel of 74 kinases (Kis >720 nM for all).[3] |
Mechanism of Action
The divergent mechanisms of action of JNK-IN-8 and JNK Inhibitor VIII are a critical consideration for experimental design.
JNK-IN-8: Covalent Irreversible Inhibition
JNK-IN-8 functions as a covalent inhibitor by forming an irreversible bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[1] This covalent modification leads to sustained and complete inhibition of JNK activity, making it an excellent tool for studies requiring long-lasting pathway blockade.
JNK Inhibitor VIII: Reversible ATP-Competitive Inhibition
In contrast, JNK Inhibitor VIII is a reversible, ATP-competitive inhibitor.[7] It binds to the ATP pocket of JNKs through non-covalent interactions, competing with the endogenous ATP substrate. This reversible binding allows for a more dynamic inhibition of JNK signaling, which can be washed out, enabling studies on the consequences of transient JNK inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: JNK Signaling Pathway and Inhibition.
Caption: Experimental Workflows for Inhibitor Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of JNK-IN-8 and JNK Inhibitor VIII.
In Vitro Kinase Assay (Biochemical Potency)
This protocol is a generalized procedure for determining the biochemical potency (IC50) of JNK inhibitors using a radiometric filter binding assay.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP solution
-
JNK-IN-8 and JNK Inhibitor VIII stock solutions (in DMSO)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of JNK-IN-8 and JNK Inhibitor VIII in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the diluted inhibitors.
-
Add recombinant JNK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the kinase reaction mixture containing GST-c-Jun substrate and cold ATP.
-
Initiate the kinase reaction by adding the reaction mixture containing [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate pre-wetted with 75 mM phosphoric acid.
-
Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for c-Jun Phosphorylation
This protocol describes how to assess the cellular potency of JNK inhibitors by measuring the phosphorylation of the JNK substrate, c-Jun, in cultured cells.
Materials:
-
Cell line (e.g., HeLa, A375, or HepG2)
-
Cell culture medium and supplements
-
JNK-IN-8 and JNK Inhibitor VIII stock solutions (in DMSO)
-
JNK pathway activator (e.g., Anisomycin, UV irradiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of JNK-IN-8 or JNK Inhibitor VIII for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) or by exposing them to UV irradiation.
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.
-
Quantify the band intensities and calculate the EC50 value for the inhibition of c-Jun phosphorylation.
Conclusion
Both JNK-IN-8 and JNK Inhibitor VIII are valuable tools for investigating the role of JNK signaling in various biological processes. The choice between these two inhibitors should be guided by the specific requirements of the experiment. JNK-IN-8, with its covalent irreversible mechanism, is ideal for achieving sustained and complete target inhibition, making it suitable for studies where prolonged pathway blockade is desired. In contrast, the reversible, ATP-competitive nature of JNK Inhibitor VIII allows for more dynamic studies of JNK function and signaling kinetics. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively leverage these inhibitors to advance our understanding of JNK-mediated cellular responses.
References
JNK-IN-8 vs. Genetic Knockdown of JNK: A Comparative Guide for Researchers
A critical evaluation of pharmacological and genetic approaches to inhibiting JNK signaling, providing researchers with data-driven insights for experimental design.
Introduction
c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, playing pivotal roles in inflammation, apoptosis, and cancer biology. The study of JNK signaling has been greatly advanced by the development of specific inhibitors and genetic tools. This guide provides a comprehensive comparison of a widely used pharmacological inhibitor, JNK-IN-8, and genetic knockdown approaches (siRNA/shRNA and CRISPR-Cas9) for inhibiting JNK function. We present a synthesis of experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific research questions.
Comparison of JNK-IN-8 and Genetic Knockdown
The choice between a chemical inhibitor and a genetic approach for targeting JNK depends on several factors, including the desired specificity, the timeframe of the experiment, and the biological question being addressed. JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), while genetic knockdown offers isoform-specific and potentially more complete loss of function.
Quantitative Data Summary
The following tables summarize the comparative efficacy of JNK-IN-8 and genetic knockdown on key downstream readouts of JNK activity.
| Method | Target | Cell Line | Concentration/ Method | Effect on c-Jun Phosphorylation (Ser63) | Citation |
| JNK-IN-8 | JNK1/2 | MDA-MB-231 | 1µM | ~60% reduction after 30 min EGF stimulation | [1] |
| MDA-MB-231 | 5µM | ~80% reduction after 30 min EGF stimulation | [1] | ||
| JNK1 Knockdown | JNK1 | MDA-MB-231 | Lentiviral shRNA | Significant rescue of cell viability when combined with lapatinib, suggesting effective inhibition of JNK1-mediated effects. | [1] |
| JNK2 Knockdown | JNK2 | MDA-MB-231 | Lentiviral shRNA | Less significant rescue of cell viability compared to JNK1 knockdown. | [1] |
| JNK1/2 Knockdown | JNK1 & JNK2 | MCF-7 | Lentiviral shRNA | Full inhibition of JNK phosphorylation. No impact on c-Jun phosphorylation. | [2] |
| Method | Target | Cell Line | Concentration/ Method | Effect on Cell Viability/Proliferation | Citation |
| JNK-IN-8 | JNK1/2 | MDA-MB-231 | 0.88–5 µmol/L | Concentration-dependent decrease in cell viability. | [3] |
| JNK1/2 | HCC1806 | 1–5 µmol/L | Concentration-dependent decrease in colony formation. | [3] | |
| JNK1 Knockdown | JNK1 | MCF-7 | Lentiviral shRNA | No significant effect on cell proliferation. | [2] |
| JNK2 Knockdown | JNK2 | MCF-7 | Lentiviral shRNA | No significant effect on cell proliferation. | [2] |
| JNK1/2 Knockout | JNK1 & JNK2 | TNBC cells | CRISPR/Cas9 | Inhibited colony formation. | [3] |
Note: Direct quantitative comparisons of JNK-IN-8 and genetic knockdown on the phosphorylation of other JNK substrates like ATF2 in the same experimental system are limited in the reviewed literature. However, studies have shown that JNK knockdown can reduce total ATF2 expression[4].
On-Target and Off-Target Effects
A critical consideration when choosing an inhibitor is its specificity. While JNK-IN-8 is highly selective for JNK kinases, it has been shown to have JNK-independent effects.
-
JNK-IN-8: Studies have revealed that JNK-IN-8 can induce lysosome biogenesis and autophagy by activating TFEB/TFE3 through mTOR inhibition, independently of JNK activity[3]. This is a crucial consideration when interpreting results, as the observed phenotype may not be solely due to JNK inhibition.
-
Genetic Knockdown: While generally considered more specific, off-target effects of siRNA and shRNA can occur. Careful validation, including the use of multiple different siRNA/shRNA sequences, is essential. CRISPR-Cas9 technology offers a high degree of specificity, but potential off-target cleavage events should be assessed, particularly when generating stable knockout cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: The JNK signaling pathway is activated by various cellular stressors.
Caption: Workflow for comparing JNK-IN-8 and genetic knockdown.
Experimental Protocols
JNK-IN-8 Treatment
-
Preparation of JNK-IN-8 Stock Solution: Dissolve JNK-IN-8 powder in DMSO to prepare a stock solution of 10 mM. Store aliquots at -20°C.
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of JNK-IN-8 (e.g., 1-10 µM). A DMSO vehicle control should be run in parallel. The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 1, 6, 24, 48, or 72 hours) before proceeding to downstream analysis.
-
Genetic Knockdown of JNK
-
siRNA Design and Preparation:
-
Design or purchase validated siRNA sequences targeting JNK1 and/or JNK2. A non-targeting scramble siRNA should be used as a negative control.
-
Example siRNA sequences for human JNK1 (si-JNK1) and JNK2 (si-JNK2) have been previously described[5].
-
Reconstitute lyophilized siRNA in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
For each well of a 6-well plate, dilute 50-100 pmol of siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before harvesting for analysis.
-
-
Guide RNA (gRNA) Design:
-
Design at least two gRNAs targeting an early exon of the JNK1 and/or JNK2 gene using online design tools (e.g., CHOPCHOP, Synthego).
-
Ensure the gRNAs have high on-target scores and low off-target predictions.
-
-
Plasmid Construction and Transfection:
-
Clone the designed gRNA sequences into a Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).
-
Transfect the gRNA/Cas9 plasmid into the target cells using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells or by antibiotic selection if the plasmid contains a resistance marker.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
-
-
Validation of Knockout:
-
Expand the clonal populations and screen for JNK knockout by Western blot analysis for the JNK protein.
-
Confirm the genetic modification by Sanger sequencing of the targeted genomic region.
-
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-c-Jun (Ser63), anti-phospho-ATF2 (Thr71)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-JNK, anti-c-Jun, anti-ATF2) or a loading control (e.g., GAPDH, β-actin).
Conclusion
Both pharmacological inhibition with JNK-IN-8 and genetic knockdown are powerful tools for investigating JNK signaling. JNK-IN-8 offers a convenient and rapid method for acute JNK inhibition, but researchers must be mindful of its potential off-target effects. Genetic knockdown, particularly through CRISPR-Cas9, provides a more specific and sustained loss of JNK function, which is ideal for studying the long-term consequences of JNK ablation. The choice of methodology should be carefully considered based on the specific experimental goals, and a combination of both approaches can often provide the most robust and comprehensive understanding of JNK's role in a given biological context. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and well-controlled experiments.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JNK-IN-8: A Comparative Analysis of its Potency Across JNK Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of kinase inhibitors is paramount. This guide provides a detailed comparative analysis of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), focusing on its differential effects on the three main JNK isoforms: JNK1, JNK2, and JNK3. This document presents quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to offer a comprehensive overview for informed decision-making in research and development.
JNKs are key players in cellular responses to stress, inflammation, and apoptosis, making them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. The JNK family consists of three main isoforms—JNK1, JNK2, and JNK3—which share a high degree of homology but exhibit distinct physiological functions. Therefore, the isoform selectivity of JNK inhibitors is a critical determinant of their therapeutic efficacy and potential side effects.
JNK-IN-8 is a highly selective and potent irreversible inhibitor of all three JNK isoforms.[1] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the kinases, leading to their inactivation.[1] This guide compares the inhibitory activity of JNK-IN-8 against each JNK isoform and contrasts its performance with another widely used, albeit less specific, JNK inhibitor, SP600125.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of JNK-IN-8 and the alternative inhibitor SP600125 against the three JNK isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action |
| JNK-IN-8 | 4.7[2] | 18.7[2] | 1.0[2] | Irreversible, Covalent |
| SP600125 | 40[3] | 40[3] | 90[3] | Reversible, ATP-competitive |
As the data illustrates, JNK-IN-8 exhibits significantly higher potency against all three JNK isoforms compared to SP600125. Notably, JNK-IN-8 is most potent against JNK3, followed by JNK1 and then JNK2. This differential activity highlights its potential for applications where targeting JNK3 is of particular interest. In contrast, SP600125 shows equal potency against JNK1 and JNK2, with lower activity towards JNK3.[3] Furthermore, SP600125 is known to be a less specific inhibitor, with off-target effects on a range of other kinases, which can complicate the interpretation of experimental results.[4][5]
JNK Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the canonical JNK signaling pathway and the point of intervention for JNK inhibitors like JNK-IN-8. Stress signals, such as inflammatory cytokines or UV radiation, activate a cascade of upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate the JNK isoforms. Activated JNKs then translocate to the nucleus to phosphorylate transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in various cellular processes.
Caption: JNK signaling cascade and the inhibitory action of JNK-IN-8.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. Below is a generalized protocol for a biochemical kinase assay that can be adapted to assess the potency of inhibitors like JNK-IN-8 against specific JNK isoforms.
Objective: To determine the IC50 value of a test compound (e.g., JNK-IN-8) against a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
JNK substrate (e.g., GST-c-Jun (1-79))
-
Test inhibitor (JNK-IN-8) dissolved in DMSO
-
[γ-³²P]ATP or a fluorescent-labeled ATP analog
-
Phosphocellulose filter paper or appropriate microplate for the chosen detection method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant JNK enzyme and the GST-c-Jun substrate to their final desired concentrations in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor (JNK-IN-8) in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions creating a range that will encompass the expected IC50 value.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, the diluted JNK enzyme, and the GST-c-Jun substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. For irreversible inhibitors like JNK-IN-8, this pre-incubation step is crucial.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or fluorescently labeled ATP) to a final concentration that is typically at or below the Km of the enzyme for ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
For Radiometric Assay:
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Fluorescence-Based Assay:
-
The assay may be designed in a homogenous format where the signal is read directly in the microplate using a fluorescence plate reader. Different formats like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
The following workflow diagram illustrates the key steps in a typical biochemical kinase assay for determining inhibitor potency.
Caption: Workflow for a biochemical kinase inhibitor assay.
Conclusion
JNK-IN-8 is a highly potent, irreversible inhibitor of all three JNK isoforms, with a particularly strong activity against JNK3. Its superior potency and selectivity compared to older inhibitors like SP600125 make it a valuable tool for dissecting the specific roles of JNK isoforms in various biological processes and a promising candidate for therapeutic development. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the JNK signaling pathway.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of JNK in Disease: A Comparative Guide to JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), with other alternatives for validating the role of JNK in various diseases. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in your research and drug development endeavors.
The JNK Signaling Pathway: A Key Regulator in Health and Disease
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2][3] It plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous human diseases, ranging from cancer and inflammatory disorders to neurodegenerative diseases.[1][3][5][6]
The JNK pathway is typically activated by stress stimuli such as cytokines, UV irradiation, and heat shock.[1][2] This activation occurs through a tiered kinase cascade, starting with MAP3Ks (e.g., ASK1, MEKK1), which phosphorylate and activate MAP2Ks (MKK4 and MKK7).[1] These, in turn, phosphorylate and activate the JNK isoforms (JNK1, JNK2, and JNK3).[1] Once activated, JNKs phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, to elicit a cellular response.[1][2]
Caption: The JNK Signaling Pathway.
JNK-IN-8: A Potent and Selective Covalent Inhibitor
JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms.[2][4][7] It functions by forming a covalent bond with a conserved cysteine residue near the ATP-binding site of JNK1/2 (Cys116) and JNK3 (Cys154), thereby blocking substrate binding and inhibiting kinase activity.[2][8] This covalent mechanism of action contributes to its high potency and prolonged duration of action.
Comparison of JNK-IN-8 with Other JNK Inhibitors
The selection of an appropriate inhibitor is crucial for accurately validating the role of JNK in a disease model. The following table summarizes the key characteristics of JNK-IN-8 in comparison to other commonly used JNK inhibitors.
| Inhibitor | Mechanism of Action | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Notes |
| JNK-IN-8 | Covalent, Irreversible | 4.67[2][4][7] | 18.7[2][4][7] | 0.98[2][4] | Highly selective for JNKs.[2][9][10] Minimal off-target effects observed in broad kinase panels.[9][11] |
| SP600125 | Reversible, ATP-competitive | 40 | 40 | 90 | Known to have significant off-target effects on various other kinases.[12] |
| AS601245 | Reversible, ATP-competitive | 190 | 80 | 230 | Cell-permeable with demonstrated anti-cancer effects.[13][14] |
| CC-401 | Reversible, ATP-competitive | 11 | 37 | - | Synergistic effects with chemotherapy have been observed.[15] |
Experimental Validation of JNK's Role Using JNK-IN-8
Validating the role of JNK in a disease typically involves a series of in vitro and in vivo experiments to assess the phenotypic consequences of JNK inhibition.
Caption: Experimental Workflow for JNK Validation.
Key Experimental Protocols
Below are detailed protocols for essential experiments used to validate the role of JNK using JNK-IN-8.
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the effect of JNK-IN-8 on the viability of disease-relevant cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of JNK-IN-8 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Phospho-c-Jun
-
Objective: To confirm the on-target activity of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.
-
Methodology:
-
Treat cells with JNK-IN-8 at various concentrations for a specific duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo efficacy of JNK-IN-8 in a disease model.
-
Methodology:
-
Implant disease-relevant cells (e.g., cancer cells) subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, JNK-IN-8).
-
Administer JNK-IN-8 at a predetermined dose and schedule (e.g., intraperitoneal injection daily or on alternate days).[8]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 and phospho-c-Jun).[8]
-
Case Study: JNK-IN-8 in Triple-Negative Breast Cancer (TNBC)
Recent studies have highlighted the potential of JNK-IN-8 in treating triple-negative breast cancer (TNBC).[8] In one study, JNK-IN-8 was shown to suppress TNBC growth both in vitro and in vivo.[8]
In Vitro Findings:
| Cell Line | JNK-IN-8 IC50 (µM) | Effect on Colony Formation |
| MDA-MB-231 | ~2.5 | Significant Reduction |
| MDA-MB-468 | ~1.5 | Significant Reduction |
Data adapted from Soleimani et al., Mol Cancer Ther, 2022.[8]
In Vivo Findings:
In a patient-derived xenograft (PDX) model of TNBC, treatment with JNK-IN-8 (20 mg/kg, intraperitoneally) significantly slowed tumor growth compared to the vehicle control.[8] Immunohistochemical analysis of the tumors revealed a decrease in the proliferation marker Ki-67 and reduced phosphorylation of c-Jun, confirming the in vivo efficacy and on-target activity of JNK-IN-8.[8]
Alternative Approaches to JNK Validation
While small molecule inhibitors like JNK-IN-8 are powerful tools, genetic approaches can provide complementary and often more specific validation of a target's role.
Caption: Pharmacological vs. Genetic Validation.
-
siRNA/shRNA: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably knock down the expression of specific JNK isoforms. This allows for the assessment of the phenotypic consequences of reduced JNK levels.
-
CRISPR/Cas9: The CRISPR/Cas9 system enables the complete knockout of JNK genes, providing a definitive way to study the loss-of-function phenotype.
Comparison of Validation Methods:
| Method | Advantages | Disadvantages |
| JNK-IN-8 | Temporal control of inhibition, dose-dependent effects, applicable in vivo. | Potential for off-target effects (though minimal for JNK-IN-8), issues with drug delivery and metabolism. |
| siRNA/shRNA | High specificity for target mRNA. | Incomplete knockdown, potential for off-target effects, delivery challenges in vivo. |
| CRISPR/Cas9 | Complete and permanent gene knockout. | Potential for off-target gene editing, can be lethal if the gene is essential. |
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. graylab.stanford.edu [graylab.stanford.edu]
- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNK-IN-8 and Other Commercially Available JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with other commercially available JNK inhibitors. The information is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
The JNK Signaling Pathway: A Brief Overview
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][3] The JNK signaling pathway plays a critical role in regulating various cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and inflammation.[1][4][5] Dysregulation of the JNK pathway has been implicated in several diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.[4][5]
The core of the JNK signaling cascade consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK (MAPK).[6] Upon stimulation by stress signals, a MAP3K phosphorylates and activates a MAP2K (MKK4 or MKK7).[6][7] MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[3] Activated JNKs can then translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in various cellular responses.[1][3]
Figure 1: Simplified JNK Signaling Pathway.
Head-to-Head Comparison of JNK Inhibitors
The following tables summarize the key characteristics and performance data of JNK-IN-8 and other commonly used, commercially available JNK inhibitors.
Table 1: Biochemical Potency (IC50 values in nM)
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action | Reference |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | Irreversible (Covalent) | [2][4][8] |
| SP600125 | 40 | 40 | 90 | ATP-competitive | [9] |
| AS601245 | 150 | 220 | 70 | ATP-competitive | [10] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | ATP-competitive | [9][10] |
| CC-401 | ~25-50 (Ki) | ~25-50 (Ki) | ~25-50 (Ki) | ATP-competitive | [10] |
| BI-78D3 | 280 (pan-JNK) | 280 (pan-JNK) | 280 (pan-JNK) | ATP-competitive | [9] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Ki (inhibition constant) is another measure of inhibitor potency.
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular EC50 (c-Jun Phosphorylation Inhibition) | Kinase Selectivity | Reference |
| JNK-IN-8 | 338 nM (A375 cells), 486 nM (HeLa cells) | Highly selective for JNK1/2/3 over a panel of 400 kinases.[2][8] | [8][11] |
| SP600125 | Not widely reported, known to be less potent in cells than in biochemical assays. | Inhibits a wide range of other kinases, including p38, CDK1, and MEK/ERK.[12] | [12] |
| AS601245 | Not specified in the provided results. | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[10] | [10] |
| Bentamapimod (AS602801) | Not specified in the provided results. | Not specified in the provided results. | [9][10] |
| CC-401 | Not specified in the provided results. | At least 40-fold selectivity against other related kinases.[9] | [9] |
| BI-78D3 | Not specified in the provided results. | >100-fold selectivity over p38α.[9] | [9] |
Note: EC50 (half-maximal effective concentration) in a cellular context reflects the inhibitor's ability to exert its effect within a living cell, which can be influenced by factors like cell permeability and stability.
Key Differentiators of JNK-IN-8
JNK-IN-8 stands out from many other JNK inhibitors due to its irreversible covalent mechanism of action .[2][11] It forms a covalent bond with a conserved cysteine residue (Cys154) in the ATP-binding site of JNK1, JNK2, and JNK3.[2][13] This irreversible binding leads to a sustained inhibition of JNK activity.[2]
Another significant advantage of JNK-IN-8 is its exceptional kinase selectivity .[2][12] Profiling against a large panel of kinases has demonstrated that JNK-IN-8 is highly specific for JNKs, with minimal off-target effects.[2][14] This high selectivity is crucial for accurately dissecting the biological roles of JNK signaling without the confounding effects of inhibiting other pathways. In contrast, the widely used inhibitor SP600125 is known to be non-specific and inhibits several other kinases, which can complicate the interpretation of experimental results.[12]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of a JNK inhibitor. Specific details may vary depending on the assay kit and reagents used.
Figure 2: General Workflow for an In Vitro Kinase Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the JNK inhibitor in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing recombinant JNK enzyme, kinase assay buffer, and the substrate (e.g., a peptide or protein containing the JNK phosphorylation site, such as c-Jun or ATF2).[15]
-
Inhibitor Incubation: Add the diluted inhibitor to the wells of a microplate. Then, add the JNK enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to the wells. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format and can include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is proportional to kinase activity.[15]
-
Fluorescence-based assays: These assays use a fluorescently labeled substrate.
-
Western Blotting: This method involves separating the reaction products by SDS-PAGE and detecting the phosphorylated substrate using a phospho-specific antibody.[16]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay for c-Jun Phosphorylation
This protocol describes a method to assess the ability of a JNK inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the JNK inhibitor for a specific duration (e.g., 1-3 hours).[2]
-
Stimulation: Stimulate the JNK pathway by treating the cells with an appropriate agonist, such as anisomycin or IL-1β.[2][11]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).
-
Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To ensure equal protein loading, re-probe the membrane with an antibody against total c-Jun or a housekeeping protein like GAPDH.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of inhibition of c-Jun phosphorylation for each inhibitor concentration and determine the cellular EC50 value.
Conclusion
JNK-IN-8 is a potent and highly selective irreversible inhibitor of JNK1, JNK2, and JNK3. Its covalent binding mechanism and exceptional specificity make it a valuable tool for researchers studying JNK signaling. Compared to other commercially available JNK inhibitors, particularly the less specific compound SP600125, JNK-IN-8 offers a more precise and reliable means of interrogating JNK-dependent biological processes. The choice of inhibitor will ultimately depend on the specific experimental goals, but for studies requiring high selectivity and sustained inhibition, JNK-IN-8 presents a superior option.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 13. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 14. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 15. promega.com [promega.com]
- 16. abcam.cn [abcam.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
